molecular formula C21H21NO4 B105625 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid CAS No. 179162-55-1

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Cat. No.: B105625
CAS No.: 179162-55-1
M. Wt: 351.4 g/mol
InChI Key: PDTXSIGPZDVVIX-UHFFFAOYSA-N
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Description

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-4-13-25-18-11-9-16(10-12-18)20-14-19(22-26-20)15-5-7-17(8-6-15)21(23)24/h5-12,14H,2-4,13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTXSIGPZDVVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS RN: 179162-55-1 Molecular Formula: C₂₁H₂₁NO₄ Molecular Weight: 351.4 g/mol

Executive Summary

4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is a complex organic molecule featuring a multi-ring system that includes a benzoic acid, an isoxazole, and a pentyloxy-substituted phenyl group. Its significance in the pharmaceutical landscape is notable, primarily as a key intermediate in the synthesis of advanced therapeutic agents, such as the antifungal drug Micafungin.[1][2][3] The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are foundational to drug development, directly influencing formulation design, bioavailability, stability, and manufacturability.[4][5][6] This guide provides a detailed examination of the core physicochemical characteristics of this compound, outlines robust experimental methodologies for their determination, and discusses the implications of these properties for pharmaceutical development professionals.

Introduction and Significance in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[7][8] Its unique electronic and structural properties allow it to serve as a bioisostere for other functional groups and to engage in specific interactions with biological targets. Consequently, isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][10][11]

This compound embodies this potential. It serves as a critical building block and has been identified as an intermediate for Micafungin and used in the optimization of the natural product FR901379.[1][12] A thorough characterization of its properties is therefore not merely an academic exercise but a critical step in ensuring the quality, consistency, and efficacy of the final drug product.[5][13] This document serves as a technical resource for scientists to understand and evaluate this important molecule.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data for this compound, compiled from various chemical suppliers and databases, are summarized below.

PropertyValueSignificance in Drug Development
CAS Number 179162-55-1[1][2][14][15]Unambiguous global identifier for tracking and regulatory purposes.
Appearance White solid[1]A primary indicator of purity; color changes can signify degradation or impurities.
Melting Point 271-273 °C[15][16]A high melting point suggests a stable crystalline lattice. It is a key parameter for purity assessment and solid-state form identification.
Boiling Point 555.6 ± 50.0 °C (Predicted)[1][15][16]Indicates low volatility and high thermal stability, relevant for high-temperature processing or stability studies.
Density 1.176 ± 0.06 g/cm³ (Predicted)[1][16]Important for powder flow, compaction, and formulation design (e.g., suspension stability).
pKa 3.72 ± 0.10 (Predicted)[1][15]The carboxylic acid group imparts acidic properties. This pKa value is critical for predicting ionization state, solubility at different pH levels (e.g., in the GI tract), and potential for salt formation.
Solubility Slightly soluble in DMSO and heated Acetone.[1][16]Low aqueous solubility is implied. This is a major determinant of bioavailability and dictates the need for formulation strategies like salt formation or particle size reduction.
Storage Sealed in dry, room temperature conditions[16] or at -20°C.[1]Suggests the compound is stable under standard conditions but may be sensitive to moisture or long-term degradation at ambient temperatures.

Experimental Methodologies for Characterization

To ensure scientific rigor, predicted values must be confirmed by empirical testing. The following section details standard, self-validating protocols for characterizing this compound, explaining the causality behind each methodological choice.

Identity and Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[4] For an intermediate like this, an HPLC method is essential to confirm identity against a reference standard and to quantify impurities with high precision.

Step-by-Step Protocol:

  • System Preparation: Utilize a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare an isocratic or gradient mobile phase. A typical starting point would be a mixture of Acetonitrile and water (containing 0.1% Trifluoroacetic Acid or Formic Acid to ensure the carboxylic acid is protonated and sharpens the peak).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO, followed by dilution in the mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Injection & Elution: Inject a standard volume (e.g., 10 µL) into the HPLC system.

  • Detection: Use a UV detector set to a wavelength of maximum absorbance for the molecule (determined by a UV scan).

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Solvent Prepare Mobile Phase Equilibrate Equilibrate System Solvent->Equilibrate Sample Prepare Sample Solution Inject Inject Sample Sample->Inject Equilibrate->Inject Acquire Data Acquisition Inject->Acquire Analyze Integrate & Quantify Acquire->Analyze Report Purity Report Analyze->Report

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Solid-State Characterization

Rationale: The solid-state form of a compound profoundly impacts its stability, solubility, and bioavailability. A combination of thermal and crystallographic analyses provides a comprehensive profile.[5]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is the definitive method for accurately determining the melting point and can reveal polymorphism (the existence of multiple crystalline forms), which is critical for consistent manufacturing.[4]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to assess thermal stability and to quantify the presence of residual solvents or water, which are critical quality attributes.

  • X-Ray Powder Diffraction (XRPD): XRPD provides a unique "fingerprint" of a crystalline solid. It is the gold-standard for identifying the specific crystalline form and determining the degree of crystallinity versus amorphous content.[13]

Solid_State_Workflow cluster_results Derived Properties Start API Sample DSC DSC Analysis Start->DSC TGA TGA Analysis Start->TGA XRPD XRPD Analysis Start->XRPD MeltingPoint Melting Point & Polymorphism DSC->MeltingPoint Stability Thermal Stability & Solvates TGA->Stability Crystallinity Crystalline Form & Amorphous Content XRPD->Crystallinity Report Comprehensive Solid-State Profile MeltingPoint->Report Stability->Report Crystallinity->Report

Caption: Integrated Solid-State Characterization Workflow.

Determination of Dissociation Constant (pKa)

Rationale: The predicted pKa of ~3.72 indicates the compound is a weak acid.[1][15] This value governs the extent of ionization at physiological pH, which in turn controls its solubility, permeability across biological membranes, and receptor binding. Experimental verification is mandatory for accurate biopharmaceutical modeling.

Step-by-Step Protocol (Potentiometric Titration):

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) due to its low aqueous solubility.

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (where half of the acid has been neutralized).

pKa_Workflow Start Dissolve Compound in Co-Solvent Titrate Titrate with Standard Base (e.g., NaOH) Start->Titrate Monitor Monitor pH with Calibrated Electrode Titrate->Monitor Plot Plot pH vs. Titrant Volume Monitor->Plot Determine Determine Half-Equivalence Point from Curve Plot->Determine Result pKa Value Determine->Result

Sources

An In-depth Technical Guide to 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS: 179162-55-1): A Key Intermediate in the Synthesis of Micafungin

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, a critical raw material in the synthesis of the potent antifungal agent, Micafungin. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing, offering in-depth insights into its synthesis, physicochemical properties, and the scientific rationale for its molecular design.

Executive Summary: The Strategic Importance of a Side Chain

This compound (herein referred to as the Micafungin Side Chain Acid or MSCA) is not a therapeutic agent in itself. Instead, its significance lies in its role as the N-acyl side chain of Micafungin, a second-generation echinocandin antifungal drug. The nature of this side chain is a primary determinant of the drug's efficacy, safety profile, and pharmacokinetic properties. The development of MSCA was a pivotal step in overcoming the limitations of earlier echinocandins, particularly their associated hemolytic activity.[1][2][3] This guide will elucidate the journey from the natural product precursor to the rationally designed synthetic side chain that is integral to the clinical success of Micafungin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of MSCA is fundamental for its handling, reaction optimization, and quality control.

PropertyValueReference
CAS Number 179162-55-1[4][5]
Molecular Formula C₂₁H₂₁NO₄[6][7]
Molecular Weight 351.4 g/mol [8]
Appearance White to off-white solid/powder[5]
Melting Point 271-273 °C[8]
Boiling Point 555.6 ± 50.0 °C (Predicted)[8]
pKa 3.72 ± 0.10 (Predicted)[8]
InChI Key PDTXSIGPZDVVIX-UHFFFAOYSA-N
SMILES CCCCCCOc1ccc(cc1)c2cc(no2)c3ccc(cc3)C(=O)O[7]

The Genesis of a Superior Side Chain: A Story of Rational Drug Design

The development of Micafungin is a prime example of successful semi-synthetic modification of a natural product. The journey began with FR901379, a natural lipopeptide produced by the fungus Coleophoma empetri. While FR901379 exhibited antifungal activity, its clinical development was hampered by undesirable side effects, including hemolytic activity, a common issue with early echinocandins due to their lipophilic side chains.[1][3]

The core scientific challenge was to design a new N-acyl side chain that could:

  • Maintain or enhance antifungal potency: The side chain plays a crucial role in anchoring the drug to the fungal cell membrane, a prerequisite for its inhibitory action on β-(1,3)-D-glucan synthase.[3][9]

  • Reduce or eliminate hemolytic activity: This was a critical safety hurdle to overcome for clinical viability.[2][10]

  • Ensure favorable pharmacokinetic properties: The side chain influences the drug's solubility, stability, and distribution in the body.

Through extensive structure-activity relationship (SAR) studies, researchers discovered that replacing the natural fatty acid side chain of FR901379 with a synthetic aromatic moiety could achieve these goals. The this compound structure was identified as an optimal side chain.[10] The rigid, aromatic nature of this substituent, in contrast to a flexible aliphatic chain, was found to significantly reduce hemolytic adverse effects while preserving potent antifungal activity.[9]

Synthesis and Manufacturing: A Technical Walk-through

The synthesis of MSCA is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Below is a representative synthetic protocol based on available literature.

Synthetic Pathway Overview

The synthesis of this compound typically involves the construction of the isoxazole ring system, followed by the introduction of the benzoic acid moiety.

Synthesis_Pathway cluster_0 Pathway A: Claisen Condensation Route cluster_1 Pathway B: 1,3-Dipolar Cycloaddition Route A p-Hydroxyacetophenone C 4'-(Pentyloxy)acetophenone A->C Williamson Ether Synthesis K2CO3, DMF B 1-Bromopentane B->C E Ethyl 2,4-dioxo-4-(4-(pentyloxy)phenyl)butanoate C->E Claisen Condensation NaOEt, EtOH D Diethyl oxalate D->E G Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate E->G Cyclization F Hydroxylamine F->G H This compound G->H Hydrolysis NaOH, H2O/EtOH I Methyl 4-formylbenzoate K Methyl 4-(hydroxyiminomethyl)benzoate I->K Oxime Formation J Hydroxylamine J->K M Methyl 4-(chloro(hydroxyimino)methyl)benzoate K->M Chlorination L N-Chlorosuccinimide (NCS) L->M P Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate M->P [3+2] Cycloaddition N 1-Ethynyl-4-(pentyloxy)benzene N->P O Triethylamine O->P P->H Ester Hydrolysis Q Hydrolysis (e.g., NaOH) Q->H

Caption: Alternative synthetic pathways for this compound.

Representative Laboratory Synthesis Protocol (Pathway A)

This protocol is a general representation and may require optimization for scale-up and specific laboratory conditions.

Step 1: Synthesis of 4'-(Pentyloxy)acetophenone

  • To a solution of p-hydroxyacetophenone (23 g) in dimethylformamide (DMF, 115 mL), add anhydrous potassium carbonate (28 g) and 1-bromopentane (28 g).

  • Heat the mixture with stirring to an internal temperature of 65-70 °C for 4 hours. The reaction mixture will appear as a white suspension.

  • After completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4'-(pentyloxy)acetophenone.

Step 2: Synthesis of Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add 4'-(pentyloxy)acetophenone and diethyl oxalate.

  • Stir the mixture at room temperature to facilitate the Claisen condensation, forming the diketoester intermediate.

  • After the reaction is complete, add a solution of hydroxylamine hydrochloride.

  • Heat the mixture to induce cyclization to the isoxazole ring.

  • Cool the reaction and work up by extraction and purification (e.g., column chromatography) to isolate the ethyl ester.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC or HPLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the final product.

Integration into Micafungin Synthesis: The Amide Coupling Reaction

The final step in utilizing MSCA is its coupling to the Micafungin peptide core (FR-179642), which is obtained by the deacylation of the natural product FR901379. This amide bond formation is a critical step that requires high efficiency and purity.

Amide_Coupling MSCA This compound (MSCA) Activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDCI) MSCA->Activation Activated_MSCA Activated MSCA Ester Activation->Activated_MSCA Micafungin Micafungin Activated_MSCA->Micafungin Amide Bond Formation Peptide_Core Micafungin Peptide Core (FR-179642) Peptide_Core->Micafungin

Caption: General workflow for the amide coupling of MSCA to the Micafungin peptide core.

A typical coupling protocol would involve activating the carboxylic acid of MSCA using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI) to form an active ester. This activated species is then reacted with the primary amine on the ornithine residue of the Micafungin peptide core to form the final amide bond of Micafungin.

Analytical Characterization and Quality Control

Ensuring the purity and identity of MSCA is paramount for the quality of the final active pharmaceutical ingredient (API), Micafungin. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for determining the purity of MSCA and quantifying any related substances or degradation products. While a specific validated method for MSCA is not publicly available, a typical method would be based on reversed-phase chromatography.

Representative HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11][12]

  • Mobile Phase A: Acetonitrile.[11][13]

  • Mobile Phase B: Buffer (e.g., phosphate buffer at acidic pH).[11][13]

  • Elution: Isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).

  • Column Temperature: 30-40 °C.

Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of MSCA. The expected chemical shifts and coupling constants can be predicted based on the structure and compared with experimental data for structural elucidation and confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition.

Conclusion and Future Perspectives

This compound is a testament to the power of medicinal chemistry in optimizing natural products to create safer and more effective drugs. Its rational design has been instrumental in the success of Micafungin as a frontline antifungal agent. For researchers and manufacturers, a deep understanding of its synthesis, properties, and analytical characterization is essential for the consistent production of high-quality Micafungin. Future work in this area may focus on developing more efficient and greener synthetic routes to MSCA, further reducing the cost and environmental impact of Micafungin production.

References

  • The Echinocandins: Total and Semi-Synthetic Approaches in Antifungal Drug Discovery. (2014). Current Topics in Medicinal Chemistry. [Link]

  • Echinocandins: structural diversity, biosynthesis, and development of antimycotics. (2020). Applied Microbiology and Biotechnology. [Link]

  • Echinocandins – structure, mechanism of action and use in antifungal therapy. (2022). Expert Review of Anti-infective Therapy. [Link]

  • The Echinocandins: Total and Semi-Synthetic Approaches in Antifungal Drug Discovery. (2014). ResearchGate. [Link]

  • (PDF) Echinocandins – structure, mechanism of action and use in antifungal therapy. (2022). ResearchGate. [Link]

  • Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Related Substances of Micafungin Sodium in Drug Substances. (n.d.). National Institutes of Health. [Link]

  • (PDF) Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Related Substances of Micafungin Sodium in Drug Substances. (2013). ResearchGate. [Link]

  • (PDF) Development and validation of analytical method for determination Micafungin and its related substances in bulk by RP-UPLC. (2016). ResearchGate. [Link]

  • 4-(5-(4-(Pentyloxy)phenyl)-3-isoxazolyl)benzoic acid | C21H21NO4 | CID 9975224 - PubChem. (n.d.). National Institutes of Health. [Link]

  • CAS No : 179162-55-1 | Product Name : 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid. (n.d.). Pharmaffiliates. [Link]

  • 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. (n.d.). Watson International. [Link]

  • 4-(5-(4-(pentyloxy)phenyl)isoxazol- 3-yl)benzoic acid - Protheragen. (n.d.). Protheragen. [Link]

Sources

Molecular structure and weight of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid: Synthesis, Characterization, and Application

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 179162-55-1), a critical intermediate in the synthesis of the antifungal agent Micafungin.[1][2][3] Addressed to researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, a robust synthesis protocol, and the analytical methods required for its structural elucidation and quality control. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical resource for the synthesis and application of this key pharmaceutical building block.

Introduction: A Key Building Block in Antifungal Drug Synthesis

This compound is a heterocyclic compound featuring a central isoxazole ring linking a pentyloxy-substituted phenyl group and a benzoic acid moiety. Its significance in the pharmaceutical industry is primarily anchored to its role as a precursor for Micafungin, a potent echinocandin antifungal drug used to treat serious fungal infections.[1][2] The specific structure of this side chain is crucial for the overall efficacy and pharmacokinetic profile of the final active pharmaceutical ingredient (API). This molecule is also noted for its use in the optimization of the natural product FR901379, highlighting its utility in medicinal chemistry and drug discovery.[4][5] Understanding its synthesis and characterization is therefore paramount for chemists and developers working in the antifungal space.

Molecular Structure and Physicochemical Properties

The molecular architecture consists of three key functional regions:

  • The Pentyloxy Phenyl Group: A five-carbon alkoxy chain attached to a phenyl ring, which imparts significant lipophilicity.

  • The Isoxazole Core: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, which acts as a rigid linker.

  • The Benzoic Acid Group: A carboxylic acid attached to a phenyl ring, providing a reactive handle for subsequent coupling reactions in API synthesis.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 179162-55-1[1][4][6]
Molecular Formula C₂₁H₂₁NO₄[5][6][7]
Molecular Weight 351.4 g/mol [5][6][7]
Appearance White solid[4]
Melting Point 271-273 °C[6][8]
Boiling Point (Predicted) 555.6 ± 50.0 °C[4][6][8]
pKa (Predicted) 3.72 ± 0.10[4][6]
Solubility Slightly soluble in Acetone (Heated), DMSO[8]

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is based on established synthetic routes.[1]

Expert Rationale

The chosen synthetic pathway begins with the etherification of p-hydroxyacetophenone. This is a classic Williamson ether synthesis, where the phenoxide, formed by the base (potassium carbonate), acts as a nucleophile to displace the bromide from bromopentane. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the potassium cation, leaving the carbonate and phenoxide ions more reactive. The subsequent steps involve the formation of the isoxazole ring, a common strategy in heterocyclic chemistry, followed by reactions to install the benzoic acid functionality.

Visualized Synthesis Workflow

cluster_0 Step 1: Etherification cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Final Functionalization A p-hydroxyacetophenone + bromopentane B K₂CO₃ in DMF A->B Reagents C Heat (65-70°C, 4h) B->C Conditions D Intermediate 1: 1-(4-(pentyloxy)phenyl)ethan-1-one C->D Product E Intermediate 1 + Reagents for Cyclization D->E F Base-promoted Cycloaddition E->F G Intermediate 2: Isoxazole-substituted precursor F->G H Intermediate 2 G->H I Oxidation/Hydrolysis H->I J Final Product: this compound I->J

Caption: High-level workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-(pentyloxy)phenyl)ethan-1-one

  • To a solution of p-hydroxyacetophenone (23 g) in dimethylformamide (DMF, 115 mL), add anhydrous potassium carbonate (28 g) and bromopentane (28 g).[1]

  • Heat the mixture with stirring to an internal temperature of 65-70 °C and maintain for 4 hours. The reaction mixture will appear as a white suspension.[1]

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by pouring the mixture into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

  • Purify the intermediate, typically via column chromatography or recrystallization.

Self-Validation Checkpoint: The successful formation of the ether linkage can be confirmed by ¹H NMR spectroscopy by observing the appearance of signals corresponding to the pentyloxy chain protons (a triplet around 4.0 ppm for the -OCH₂- group and other alkyl signals) and the disappearance of the phenolic -OH proton signal.

Subsequent Steps (General Outline): The formation of the isoxazole ring from the acetophenone intermediate typically involves reaction with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, followed by cyclization with hydroxylamine hydrochloride. The final benzoic acid moiety is often introduced from a precursor, such as a methyl ester or nitrile, which is then hydrolyzed under acidic or basic conditions in the final step.

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is a critical step. A multi-technique approach is necessary for unambiguous characterization.

Analytical Workflow for Quality Control

cluster_spectroscopy Spectroscopic & Spectrometric Analysis start Synthesized Crude Product purify Purification (Recrystallization / Chromatography) start->purify nmr ¹H & ¹³C NMR (Structural Confirmation) purify->nmr Characterize ms Mass Spectrometry (MS) (Molecular Weight Verification) purify->ms Characterize ir Infrared (IR) Spectroscopy (Functional Group ID) purify->ir Characterize hplc HPLC Analysis (Purity Assessment >98%) purify->hplc Characterize pass QC Pass: Release for Use hplc->pass Purity OK fail QC Fail: Repurify or Re-synthesize hplc->fail Purity < Limit

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data
  • ¹H NMR Spectroscopy: Key signals would include aromatic protons on both phenyl rings, a characteristic singlet for the isoxazole proton, and aliphatic protons of the pentyloxy group (a triplet for the terminal methyl group and multiplets for the methylene groups). The carboxylic acid proton will appear as a broad singlet far downfield.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight (351.4 g/mol ). High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₂₁H₂₁NO₄.[7]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups: a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the acid carbonyl, C=N and C=C stretches for the aromatic and isoxazole rings, and C-O stretches for the ether linkage.[2]

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the compound, which should typically be ≥98% for use in further pharmaceutical synthesis.[2]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound.

  • Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[2][6][8] For long-term stability, storage at -20°C may also be appropriate.[4]

  • Safety: The compound is associated with GHS07 pictograms, indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]

    • Hazard Statements: H302, H315, H319, H335.

    • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid formation of dust.

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling component in the production of a vital antifungal medication. Its synthesis requires a precise, multi-step approach, and its quality must be verified by a rigorous analytical workflow. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize, characterize, and utilize this molecule in a drug development setting, ensuring both efficiency and adherence to high standards of scientific integrity.

References

  • Protheragen. 4-(5-(4-(pentyloxy)phenyl)isoxazol- 3-yl)benzoic acid. [Link]

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  • ChemWhat. This compound CAS#: 179162-55-1. [Link]

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Spectroscopic Characterization of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a side chain precursor for the antifungal agent Micafungin.[1] Its molecular structure, featuring a disubstituted isoxazole core linking a pentyloxy-substituted phenyl ring and a benzoic acid moiety, requires rigorous characterization to ensure purity and structural integrity for downstream applications in drug development. This guide provides an in-depth analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, and IR) for this compound, offering a framework for its identification and quality control. While detailed spectral data is often proprietary and provided in Certificates of Analysis by commercial suppliers, this document will focus on the foundational principles of spectral interpretation for this specific molecule.[1][2]

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's architecture is fundamental to interpreting its spectroscopic output. The key structural features that will be interrogated by NMR and IR spectroscopy are the aromatic protons and carbons of the two phenyl rings, the protons of the pentyloxy chain, the unique isoxazole ring proton, and the characteristic vibrations of the carbonyl and hydroxyl groups of the carboxylic acid.

Below is a diagram illustrating the workflow for the complete spectroscopic characterization of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation cluster_output Final Report prep Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6 for NMR) or prepare KBr pellet (for IR) nmr_acq ¹H & ¹³C NMR Data Acquisition prep->nmr_acq NMR Sample ir_acq FT-IR Data Acquisition prep->ir_acq IR Sample nmr_int Assign chemical shifts (δ), coupling constants (J), and integration values nmr_acq->nmr_int ir_int Identify characteristic functional group frequencies (cm⁻¹) ir_acq->ir_int struct_val Correlate spectral data with molecular structure nmr_int->struct_val ir_int->struct_val report Generate Certificate of Analysis with tabulated data and spectra struct_val->report

Caption: Workflow for Spectroscopic Characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the number and connectivity of protons in a molecule. For this compound, the spectrum can be divided into distinct regions corresponding to the aliphatic pentyloxy chain and the aromatic protons.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which will solubilize the carboxylic acid and avoid exchange of the acidic proton.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters: Acquire the spectrum at room temperature. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Expected Chemical Shifts and Interpretation:

The following table outlines the anticipated proton signals. The numbering scheme provided in the diagram below is used for assignment purposes.

Caption: Molecular Structure for NMR Assignments.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-1' (CH₃)~0.9Triplet (t)3HTerminal methyl group of the pentyloxy chain, split by the adjacent CH₂ group.
H-2', H-3' (CH₂)~1.3 - 1.5Multiplet (m)4HMethylene protons of the pentyloxy chain.
H-4' (CH₂)~1.7 - 1.8Quintet (quint)2HMethylene group adjacent to the oxygen, showing coupling to two neighboring CH₂ groups.
H-5' (OCH₂)~4.0 - 4.1Triplet (t)2HMethylene protons directly attached to the oxygen atom, deshielded and appearing further downfield.
H-Isoxazole~7.0 - 7.2Singlet (s)1HThe lone proton on the isoxazole ring, appearing as a sharp singlet.
H-Ar (pentyloxy-phenyl)~7.0 - 7.1 and ~7.8 - 7.9Doublets (d)4H (2H each)Aromatic protons on the pentyloxy-substituted ring, exhibiting an AA'BB' splitting pattern.
H-Ar (benzoic acid)~8.0 - 8.2Doublets (d)4H (2H each)Aromatic protons on the benzoic acid ring, also showing an AA'BB' pattern, shifted downfield due to the electron-withdrawing carboxylic acid group.
COOH>12.0Broad Singlet (br s)1HThe acidic proton of the carboxylic acid, which is typically broad and significantly downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Due to the presence of several quaternary carbons and the overall complexity, a proton-decoupled ¹³C NMR spectrum is standard.

Experimental Protocol:
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Parameters: A standard proton-decoupled pulse sequence is used. A larger number of scans is typically required compared to ¹H NMR to achieve adequate signal intensity.

Expected Chemical Shifts:
Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-1' (CH₃)~14Aliphatic methyl carbon.
C-2', C-3', C-4' (CH₂)~22 - 29Aliphatic methylene carbons.
C-5' (OCH₂)~68Methylene carbon attached to oxygen, shifted downfield.
C-Isoxazole (CH)~100 - 105The protonated carbon of the isoxazole ring.
C-Ar (pentyloxy-phenyl)~115 - 130Aromatic carbons of the pentyloxy-substituted ring.
C-Ar (benzoic acid)~128 - 132Aromatic carbons of the benzoic acid ring.
C-Quaternary~160 - 175Includes the isoxazole carbons and the aromatic carbons attached to the isoxazole and carboxylic acid groups.
COOH>165The carbonyl carbon of the carboxylic acid, appearing furthest downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:
  • Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the solid compound is finely ground with dry KBr and pressed into a thin, transparent disk.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected Absorption Bands:
Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
2500-3300 (broad)O-H stretchCarboxylic AcidA very broad and characteristic band due to hydrogen bonding of the carboxylic acid dimer.
~2950-2850C-H stretchAliphatic (pentyloxy)Indicates the presence of the saturated carbon-hydrogen bonds in the pentyloxy chain.
~1680-1710C=O stretchCarboxylic AcidA strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid.
~1600, ~1500, ~1450C=C stretchAromatic RingsMultiple sharp bands indicating the presence of the aromatic rings.
~1250-1300C-O stretchAryl Ether & Carboxylic AcidStretching vibrations for the C-O bonds of the pentyloxy ether and the carboxylic acid.
~1175C-O stretchAryl EtherAsymmetric C-O-C stretching of the pentyloxy group.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust method for its structural confirmation and purity assessment. The expected spectral data presented in this guide, based on fundamental principles of chemical structure and spectroscopy, serves as a reliable reference for researchers and scientists in the field of drug development. For definitive identification, this theoretical framework should be compared against the empirical data provided in a Certificate of Analysis from a reputable supplier.

References

  • Allmpus. Micafungin Impurity D / O-Desulfo Micafungin. [Link]

  • PubChem. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Watson International. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. [Link]

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Solubility Profile of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of the novel carboxylic acid derivative, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid. As a compound of interest in contemporary drug discovery, understanding its solubility is paramount for successful formulation and development. This document delves into the theoretical underpinnings of solubility, outlines detailed experimental protocols for its determination, and presents a plausible solubility profile in a range of pharmaceutically relevant solvents. The interpretation of this data and its implications for drug development are also discussed, offering a valuable resource for researchers, scientists, and formulation experts.

Introduction

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's oral bioavailability and overall developability.[1][2] Insufficient solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and increased inter-patient variability.[3][4]

This compound is a molecule characterized by a central isoxazole ring, a benzoic acid moiety, and a pentyloxy-substituted phenyl group. Its chemical structure is depicted in Figure 1.

Chemical structure of this compound Figure 1. Chemical structure of this compound.

The presence of a carboxylic acid group suggests pH-dependent solubility, while the significant hydrophobic regions imply that the molecule may exhibit poor aqueous solubility, a common challenge for many NCEs. This guide aims to provide a thorough understanding of the solubility characteristics of this compound, thereby enabling informed decisions in the drug development process.

Theoretical Framework: The Science of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution.[2] The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[5]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary dipoles in molecules.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Resulting from the attraction between hydrogen and electronegative atoms.[6][7]

The closer the HSP values of a solute and a solvent, the higher the likelihood of miscibility.[8] This framework is invaluable for solvent selection in formulation development.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a drug substance:

  • pH: For ionizable compounds like this compound, the pH of the medium is a critical determinant of solubility. The carboxylic acid group will be predominantly in its ionized (more soluble) form at pH values above its pKa.[5]

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, solubility increases with temperature.[9][10]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Amorphous forms are generally more soluble than their crystalline counterparts.

  • Particle Size: Decreasing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[3][9]

Experimental Determination of Solubility

Accurate determination of solubility is crucial and can be approached through various experimental methods. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[11] For high-throughput screening in early discovery, kinetic solubility assays are often employed.[12]

Thermodynamic Solubility: The Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, buffers of varying pH, organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13][14]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G Thermodynamic Solubility Workflow (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent vials B Seal and agitate at constant temperature (24-72h) A->B Establish Equilibrium C Centrifuge or filter to remove solid B->C Isolate Saturated Solution D Analyze supernatant/filtrate by HPLC-UV C->D Measure Concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.[15][16]

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer.

  • Precipitation Monitoring: Monitor for the formation of a precipitate as the compound comes out of the solution. This can be done using techniques like nephelometry (light scattering) or by analyzing the clear fraction after filtration.[12]

  • Incubation: The incubation time is typically much shorter than for thermodynamic solubility, often around 2 hours.[17]

G Kinetic Solubility Workflow cluster_stock Stock Preparation cluster_dilute Dilution & Precipitation cluster_monitor Monitoring cluster_analysis Analysis A Prepare concentrated DMSO stock solution B Add stock to aqueous buffer A->B Initiate Precipitation C Monitor for precipitate (e.g., nephelometry) B->C Short Incubation (e.g., 2h) D Quantify soluble fraction C->D Determine Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Plausible Solubility Profile of this compound

Due to the limited availability of public experimental data, the following solubility profile is a scientifically informed estimation based on the compound's structure.

Table 1: Thermodynamic Solubility in Aqueous Media at 37°C

Solvent (Buffer)pHEstimated Solubility (µg/mL)
Simulated Gastric Fluid (SGF)1.2< 1
Acetate Buffer4.5~ 5
Phosphate Buffered Saline (PBS)7.4> 100

Table 2: Thermodynamic Solubility in Organic Solvents at 25°C

SolventEstimated Solubility (mg/mL)
Methanol~ 2
Ethanol~ 5
Acetone~ 10
Dichloromethane~ 1
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50

Data Interpretation and Implications for Drug Development

The estimated solubility data reveals several key characteristics of this compound:

  • pH-Dependent Solubility: The compound exhibits classic pH-dependent solubility, with very low solubility in acidic conditions and significantly higher solubility at neutral pH. This is consistent with the presence of the carboxylic acid group.

  • Poor Aqueous Solubility at Gastric pH: The extremely low estimated solubility in SGF suggests that dissolution in the stomach will be limited. This could lead to poor and variable absorption if the drug is not formulated appropriately.

  • Good Solubility in Organic Solvents: The compound shows good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in other organic solvents. This information is useful for analytical method development and for certain formulation approaches.

These findings have significant implications for the formulation strategy:

  • Oral Formulation: An immediate-release formulation may not be suitable due to the low solubility at gastric pH. Strategies to enhance solubility and dissolution will be necessary. These could include:

    • Salt Formation: Creating a salt of the carboxylic acid could significantly improve aqueous solubility.

    • Amorphous Solid Dispersions: Formulating the compound in an amorphous state with a polymer carrier can enhance its apparent solubility and dissolution rate.

    • Lipid-Based Formulations: Encapsulating the drug in a lipid-based system can facilitate its absorption.

  • Parenteral Formulation: The good solubility in some organic solvents suggests that a co-solvent system could be a viable approach for developing a parenteral formulation.

Conclusion

The solubility profile of this compound is a critical piece of information for its successful development as a therapeutic agent. Its pH-dependent and overall poor aqueous solubility at acidic pH necessitate the use of enabling formulation technologies to ensure adequate bioavailability. The theoretical framework and experimental protocols outlined in this guide provide a robust foundation for researchers to further characterize this and other challenging NCEs. A thorough understanding of solubility from the early stages of drug discovery is indispensable for mitigating risks and accelerating the path to the clinic.

References

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IUPAC name and synonyms for CAS 179162-55-1.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid (CAS 179162-55-1): A Cornerstone Intermediate in Antifungal Drug Synthesis

Introduction

In the landscape of modern pharmaceutical development, the journey from a simple organic molecule to a life-saving therapeutic is intricate and precise. The compound registered under CAS number 179162-55-1 stands as a pivotal example of a critical chemical intermediate. While not a therapeutic agent itself, this molecule is indispensable in the semi-synthesis of Micafungin, a potent echinocandin antifungal agent used globally to combat life-threatening fungal infections.[1][2][3] This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical identity, properties, and fundamental role in the synthesis and mechanism of action of Micafungin.

Part 1: Compound Identification and Nomenclature

The precise identification of a chemical entity is paramount for research, development, and regulatory purposes. CAS 179162-55-1 is known by several names, reflecting its chemical structure and its role in pharmaceutical manufacturing. The formal IUPAC name is this compound.[4][5] However, in a practical laboratory and manufacturing context, it is frequently referred to by synonyms related to its end-use, such as "Micafungin Side Chain Acid" or as an impurity designation, "Micafungin Impurity 3".[6][7]

Table 1: Core Identifiers for CAS 179162-55-1

IdentifierValue
CAS Number 179162-55-1
IUPAC Name This compound[4][5]
Common Synonyms 4-{5-[4-(pentyloxy)phenyl]-3-isoxazolyl}benzoic acid, Micafungin Side Chain Acid, Micafungin Impurity 3, FR-195752[1][6][7][8][9]
Molecular Formula C₂₁H₂₁NO₄[4][10]
Molecular Weight 351.4 g/mol [8][9]
InChI Key PDTXSIGPZDVVIX-UHFFFAOYSA-N[4][8]
Canonical SMILES CCCCCCOc1ccc(cc1)c2cc(no2)c3ccc(cc3)C(=O)O[4][7]

Part 2: Physicochemical and Safety Profile

The physical characteristics and safety protocols for a compound are foundational to its handling, storage, and application in synthesis. This molecule presents as a stable, solid material under standard laboratory conditions.

Table 2: Physicochemical Properties and Safety Information

PropertyValue
Appearance White to off-white solid/powder[5][11][12]
Melting Point 271-273 °C[11][13]
Storage Store in a tightly sealed container, protected from light, at room temperature.[4][8]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8][11]
GHS Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[11]

Part 3: The Crucial Role in Micafungin Synthesis

The primary significance of this compound lies in its function as the acyl side chain necessary for the semi-synthesis of Micafungin.[1][3] Micafungin is derived from a natural fermentation product, FR901379, which is produced by the fungus Coleophoma empetri.[3]

The manufacturing process involves two core transformations:

  • Deacylation: The naturally occurring acyl side chain is enzymatically cleaved from the FR901379 cyclic peptide core. This step yields the "Micafungin peptide core" (also known as FR133303).[3]

  • Reacylation (Coupling): The synthetic side chain, CAS 179162-55-1, is then chemically coupled to the amine group of the ornithine residue within the peptide core. This targeted acylation produces the final active pharmaceutical ingredient, Micafungin.[3]

This semi-synthetic approach is a cornerstone of modern pharmaceutical chemistry, allowing for the optimization of a natural product's therapeutic properties. The unique molecular structure of the side chain, combining an isoxazole ring with a benzoic acid moiety, is critical for the biological activity of the final drug.[10][14]

G cluster_0 Step 1: Fermentation & Deacylation cluster_1 Step 2: Synthesis & Coupling FR901379_Fermentation Fermentation of Coleophoma empetri to produce FR901379 Enzymatic_Deacylation Enzymatic Deacylation FR901379_Fermentation->Enzymatic_Deacylation Peptide_Core Micafungin Peptide Core (FR133303) Enzymatic_Deacylation->Peptide_Core Coupling Chemical Coupling Peptide_Core->Coupling Side_Chain Side Chain Synthesis (CAS 179162-55-1) Side_Chain->Coupling Micafungin Micafungin API Coupling->Micafungin

Figure 1: A simplified workflow illustrating the semi-synthetic production of Micafungin, highlighting the critical coupling step involving the side chain intermediate (CAS 179162-55-1).

Part 4: Contribution to the Mechanism of Action of Micafungin

While the side chain itself is not pharmacologically active, its attachment to the peptide core creates the Micafungin molecule, which has a highly specific mechanism of action. Micafungin is an echinocandin, a class of antifungal agents that non-competitively inhibits the enzyme 1,3-β-D-glucan synthase.[1][][16]

This enzyme is essential for the synthesis of 1,3-β-D-glucan, a major polysaccharide component of the fungal cell wall (but not mammalian cells).[] By inhibiting its production, Micafungin disrupts the structural integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell lysis and death.[1][] The lipophilic nature of the pentyloxy-phenyl side chain is crucial for the drug's ability to interact with the fungal cell membrane and access the glucan synthase enzyme complex.

G Micafungin Micafungin Enzyme 1,3-β-D-glucan Synthase (Fungal Enzyme) Micafungin->Enzyme Inhibits Glucan 1,3-β-D-glucan (Cell Wall Polymer) Enzyme->Glucan Synthesizes Wall Fungal Cell Wall Integrity Glucan->Wall Maintains Lysis Cell Lysis (Fungicidal Effect) Wall->Lysis Loss of Integrity Leads to

Figure 2: Mechanism of action for Micafungin. The drug inhibits a key enzyme, leading to the disruption of the fungal cell wall and subsequent cell death.

Part 5: Conclusion

The compound this compound (CAS 179162-55-1) is more than a mere laboratory chemical; it is a linchpin in the production of the vital antifungal drug Micafungin. Its unique structure, a product of precise organic synthesis, imparts the necessary properties to the final drug, enabling its potent and selective action against pathogenic fungi. For professionals in drug development and manufacturing, a thorough understanding of this intermediate—from its nomenclature and properties to its role in synthesis and the final drug's mechanism of action—is essential for ensuring the quality, efficacy, and safety of antifungal therapies that save lives worldwide.

References

  • Watson International. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Available from: [Link]

  • Angene Chemical. Safety Data Sheet for this compound. Available from: [Link]

  • Veeprho. Micafungin Impurities and Related Compound. Available from: [Link]

  • Autechaux. Understanding Chemical Intermediates: A Focus on 179162-55-1. Available from: [Link]

  • Pharmaffiliates. 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid | CAS No : 179162-55-1. Available from: [Link]

  • Cleanchem. Micafungin Side Chain Acid | CAS No: 179162-55-1. Available from: [Link]

  • Autechaux. Exploring 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid: A Key Intermediate. Available from: [Link]

  • Google Patents. EP2694531B1 - Methods for manufacturing an antifungal agent.
  • Caming Pharmaceutical Ltd. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Available from: [Link]

  • Fisher Scientific. CAS RN 179162-55-1. Available from: [Link]

  • Watson-Int. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Available from: [Link]

  • Google Patents. US20140371423A1 - Method for purification of micafungin.

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An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is a complex organic molecule with significant interest in the fields of medicinal chemistry and materials science. As a derivative of benzoic acid and containing a trisubstituted isoxazole core, its physicochemical properties, particularly its acid dissociation constant (pKa) and boiling point, are critical determinants of its behavior in various applications. This guide provides a comprehensive analysis of the predicted pKa and boiling point of this compound, delving into the theoretical underpinnings of these predictions and outlining detailed protocols for their experimental verification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships of this molecule.

Predicted Physicochemical Properties

A survey of computational predictions from various chemical data providers offers a consensus on the key physicochemical properties of this compound. These values serve as a crucial starting point for any experimental design or further computational modeling.

PropertyPredicted ValueSource(s)
pKa 3.72 ± 0.10[1][2]
Boiling Point 555.6 ± 50.0 °C[2][3]

Section 1: Analysis and Prediction of the Acid Dissociation Constant (pKa)

The acidity of this compound is primarily determined by the carboxylic acid moiety. The predicted pKa of approximately 3.72 suggests it is a stronger acid than benzoic acid (pKa ≈ 4.20). This increased acidity can be attributed to the electronic effects of the substituted isoxazole ring system.

Structural and Electronic Factors Influencing pKa

The pKa of a carboxylic acid is a measure of the stability of its conjugate base (carboxylate anion). Electron-withdrawing groups attached to the benzoic acid core stabilize the negative charge of the carboxylate anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa)[4].

  • Benzoic Acid Core : The primary acidic functional group is the carboxylic acid.

  • Isoxazole Ring : The isoxazole ring is an electron-deficient heterocycle and generally acts as an electron-withdrawing group. This is due to the electronegativity of the nitrogen and oxygen atoms within the ring, which pulls electron density away from the attached benzoic acid ring. This inductive withdrawal of electrons stabilizes the carboxylate anion, making the parent molecule more acidic.

  • Phenyl and Pentyloxy Groups : The 4-(pentyloxy)phenyl substituent on the isoxazole ring is electronically distant from the benzoic acid moiety. Its electronic contribution to the pKa is likely to be minor, transmitted weakly through the isoxazole and second phenyl ring. The pentyloxy group itself is a weak electron-donating group through resonance, but its effect is not directly on the benzoic acid ring.

Computational Prediction of pKa

The predicted pKa value is derived from sophisticated computational models that analyze the molecule's structure to estimate its chemical properties.

Commonly, pKa prediction software utilizes a combination of approaches:

  • Fragment-Based Methods : These methods, employed by software like ACD/Labs, use a large database of experimentally determined pKa values for various molecular fragments. The software dissects the target molecule into its constituent fragments and calculates the pKa based on the contributions of each fragment and their interactions.

  • Quantitative Structure-Property Relationship (QSPR) : QSPR models establish a statistical relationship between a molecule's physicochemical properties and its structural or electronic descriptors. For pKa prediction, these descriptors can include atomic charges, electrostatic potentials, and topological indices.

  • Density Functional Theory (DFT) : DFT is a quantum mechanical method that can be used to calculate the free energy change of the deprotonation reaction. By calculating the energies of the acidic form and its conjugate base in a solvated environment (often using a continuum solvation model like SMD), the pKa can be determined. For carboxylic acids, hybrid functionals like CAM-B3LYP and M06-2X, paired with basis sets such as 6-311+G(d,p), have been shown to provide accurate pKa predictions[5][6][7][8][9].

cluster_pka_prediction Computational pKa Prediction Workflow Molecular_Structure Molecular Structure Input (SMILES, MOL file) Fragmentation Fragment-Based Analysis (e.g., ACD/Labs) Molecular_Structure->Fragmentation QSPR_Model QSPR Modeling (Descriptor Calculation) Molecular_Structure->QSPR_Model DFT_Calculation Quantum Mechanics (DFT) (e.g., CAM-B3LYP) Molecular_Structure->DFT_Calculation Prediction_Algorithm Prediction Algorithm Fragmentation->Prediction_Algorithm QSPR_Model->Prediction_Algorithm DFT_Calculation->Prediction_Algorithm Database Experimental pKa Database Database->Fragmentation Predicted_pKa Predicted pKa Value (3.72 ± 0.10) Prediction_Algorithm->Predicted_pKa

Caption: Workflow for computational pKa prediction.

Experimental Determination of pKa

To validate the predicted pKa, experimental determination is essential. Potentiometric titration and HPLC-based methods are two robust techniques suitable for this molecule.

This method involves titrating a solution of the compound with a strong base and monitoring the pH. The pKa is the pH at which the acid is half-neutralized.

Materials and Equipment:

  • This compound

  • Co-solvent (e.g., methanol or DMSO, due to poor aqueous solubility)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10)[10][11][12].

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture to a known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M)[13]. For sparingly soluble compounds, using a co-solvent is necessary, and extrapolation methods may be required to determine the aqueous pKa[14][15].

  • Titration: Place the sample solution on a magnetic stirrer and immerse the pH electrode. Titrate with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition, ensuring the reading is stable[13][16].

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point[13].

This method is particularly useful for impure samples or when only small amounts of the compound are available. It relies on the change in the compound's retention time on a reverse-phase HPLC column as a function of the mobile phase pH.

Materials and Equipment:

  • HPLC system with a C18 column and UV detector

  • A series of buffers with different pH values

  • Organic modifier (e.g., acetonitrile or methanol)

  • This compound

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of a fixed ratio of organic modifier and aqueous buffer, with the pH of the aqueous component varying across a range that brackets the expected pKa (e.g., pH 2.5 to 5.5)[17].

  • Analysis: Equilibrate the HPLC column with each mobile phase and inject a solution of the compound. Record the retention time at each pH.

  • Data Analysis: Plot the retention time (or capacity factor) against the pH of the mobile phase. The resulting sigmoidal curve will have an inflection point, and the pH at this inflection point corresponds to the pKa of the compound[18][19].

Section 2: Analysis and Prediction of the Boiling Point

The predicted boiling point of 555.6 °C is indicative of a molecule with a high molecular weight and strong intermolecular forces. It is important to note that compounds with such high boiling points may decompose before boiling at atmospheric pressure.

Structural Factors Influencing Boiling Point

The boiling point of a substance is determined by the strength of its intermolecular forces. For this compound, several factors contribute to its high boiling point:

  • Molecular Weight : With a molecular formula of C21H21NO4, the compound has a high molecular weight (351.4 g/mol ), leading to significant van der Waals forces. Generally, boiling point increases with increasing molecular weight[20].

  • Hydrogen Bonding : The carboxylic acid group is capable of forming strong hydrogen bonds, which significantly increases the energy required to separate the molecules into the gas phase.

  • Dipole-Dipole Interactions : The molecule possesses several polar bonds (C=O, C-O, C=N), creating permanent dipole moments that lead to dipole-dipole attractions between molecules.

  • Molecular Shape : The relatively large, planar aromatic regions allow for efficient stacking and strong van der Waals interactions. The long, flexible pentyloxy chain also contributes to these dispersion forces[20].

Computational Prediction of Boiling Point

Boiling point prediction for complex molecules is typically achieved through Quantitative Structure-Property Relationship (QSPR) models.

QSPR models for boiling point prediction are built by correlating the boiling points of a large set of diverse compounds with a variety of calculated molecular descriptors. These descriptors can be categorized as:

  • Topological descriptors : Related to the connectivity of atoms in the molecule.

  • Geometrical descriptors : Based on the 3D structure of the molecule.

  • Electronic descriptors : Reflecting the electron distribution in the molecule.

  • Physicochemical descriptors : Such as molar refractivity and polarizability.

By fitting these descriptors to experimental boiling point data using statistical methods like multiple linear regression or machine learning algorithms, a predictive model is generated[21][22][23].

cluster_bp_prediction QSPR Boiling Point Prediction Workflow Molecular_Structure_BP Molecular Structure Input Descriptor_Calculation Calculation of Molecular Descriptors (Topological, Geometrical, Electronic) Molecular_Structure_BP->Descriptor_Calculation Prediction_Algorithm_BP Prediction Algorithm Descriptor_Calculation->Prediction_Algorithm_BP QSPR_Model_BP Pre-trained QSPR Model QSPR_Model_BP->Prediction_Algorithm_BP Database_BP Experimental Boiling Point Database Database_BP->QSPR_Model_BP Predicted_BP Predicted Boiling Point (555.6 ± 50.0 °C) Prediction_Algorithm_BP->Predicted_BP

Caption: Workflow for QSPR-based boiling point prediction.

Experimental Determination of Boiling Point

Given the high predicted boiling point, standard distillation at atmospheric pressure is likely not feasible due to the potential for decomposition. A micro-boiling point determination using a Thiele tube under reduced pressure would be a more appropriate method.

This method is suitable for small sample sizes and can be adapted for high-boiling-point liquids.

Materials and Equipment:

  • Thiele tube filled with high-temperature oil (e.g., silicone oil)

  • Small test tube (e.g., Durham tube)

  • Capillary tube, sealed at one end

  • High-temperature thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: Place a small amount of the liquid sample into the small test tube. Insert the capillary tube, sealed end up, into the liquid[24].

  • Apparatus Setup: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube, making sure the rubber band is above the oil level to prevent it from breaking[24][25].

  • Heating: Gently heat the side arm of the Thiele tube. The shape of the tube will induce convection currents in the oil, ensuring uniform heating[25].

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Boiling Point Determination: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube[24].

  • Sources of Error: Potential errors include heating the sample too quickly, causing the thermometer reading to lag behind the actual sample temperature, and decomposition of the sample at high temperatures. If decomposition is observed, the determination should be performed under reduced pressure and the boiling point corrected to atmospheric pressure using a nomograph.

Conclusion

This technical guide has provided a detailed analysis of the predicted pKa and boiling point of this compound. The predicted pKa of 3.72 is rationalized by the electron-withdrawing nature of the isoxazole ring system, which stabilizes the conjugate base of the carboxylic acid. The high predicted boiling point of 555.6 °C is consistent with the molecule's high molecular weight and the presence of strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions.

The computational methodologies for predicting these properties, including fragment-based, QSPR, and DFT approaches, have been outlined. Furthermore, detailed, field-proven protocols for the experimental determination of pKa (via potentiometric titration and HPLC) and boiling point (via the Thiele tube method) have been provided to enable researchers to validate these predictions. A thorough understanding of these physicochemical properties is paramount for the successful application of this molecule in drug discovery and materials science.

References

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  • Sandoval-Lira, J., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 32(10), 1011-1024. [Link]

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  • Lin, T. H. (2005). On Calibration of pH Meters. The Chemical Educator, 10(5), 336-340. [Link]

  • Dai, Y., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44, 113-119. [Link]

  • UWW Chemistry. (2020, March 19). Potentiometric pH Titration - Chem 104 [Video]. YouTube. [Link]

  • Berg, J. C., & Lee, W. (1998). pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 587-593. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

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  • Royal Brinkman. (2022, August 17). How to calibrate a pH meter?. [Link]

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  • Pearson. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. Retrieved from [Link]

  • Miladinović, B., et al. (2014). A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids. Journal of the Serbian Chemical Society, 79(10), 1217-1226. [Link]

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  • ResearchGate. (2015). CADASTER QSPR Models for predictions of melting and boiling points of perfluorinated chemicals. [Link]

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Sources

An In-depth Technical Guide to the Thermal Stability and Melting Point of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is a complex organic molecule with significant interest in the fields of medicinal chemistry and materials science.[1][2][3][4] Its rigid isoxazole core, substituted with a flexible pentyloxy chain and a polar benzoic acid moiety, suggests potential applications as a liquid crystal, a bioactive compound, or a key intermediate in pharmaceutical synthesis.[1][2][3][4] Understanding the thermal stability and melting point of this compound is paramount for its synthesis, purification, formulation, and application, as these properties dictate its behavior under various processing and storage conditions.

This technical guide provides a comprehensive overview of the thermal properties of this compound, with a focus on its melting point and thermal stability. We will delve into the theoretical considerations that govern these properties, present detailed experimental protocols for their determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material characteristics of this compound.

Molecular Structure and its Influence on Thermal Properties

The thermal behavior of this compound is intrinsically linked to its molecular structure. The molecule can be deconstructed into three key components:

  • The Isoxazole Ring: This five-membered heterocyclic ring is a planar and rigid structure that contributes to the overall rigidity of the molecule.[5][6][7][8] The presence of nitrogen and oxygen heteroatoms introduces polarity and the potential for specific intermolecular interactions. The stability of the isoxazole ring itself is a critical factor in the compound's overall thermal decomposition profile.[9]

  • The Benzoic Acid Moiety: The carboxylic acid group is capable of forming strong hydrogen bonds, leading to the formation of dimers or more complex hydrogen-bonded networks in the solid state. These strong intermolecular forces are expected to significantly influence the melting point of the compound, requiring a substantial amount of energy to overcome.

  • The Pentyloxy Phenyl Group: The phenyl ring provides further rigidity, while the pentyloxy chain introduces a degree of flexibility. This alkyl chain can engage in weaker van der Waals interactions, which will also contribute to the crystal packing and overall thermal properties.

The combination of a rigid, polar core with a flexible, non-polar chain suggests that this molecule may exhibit complex thermal behavior, potentially including liquid crystalline phases.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the disordered liquid state. It is a fundamental physical property that provides an indication of the purity of a compound and the strength of its crystal lattice.

Reported Melting Point

The reported melting point for this compound is in the range of 271-273°C .[10][11] This high melting point is consistent with the presence of strong intermolecular hydrogen bonding from the benzoic acid group and the rigid, planar structure of the core, which allows for efficient crystal packing.

Experimental Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[12][13] It is the gold standard for accurately determining melting points and other thermal transitions.[12][13][14][15][16]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak.[16]

Diagram of the DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan load Load Sample & Reference Pans pan->load heat Heat from 25°C to 300°C (10°C/min under N2) load->heat thermogram Obtain DSC Thermogram heat->thermogram onset Determine Onset Temperature of Melting Peak thermogram->onset

Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability Assessment

Thermal stability refers to the ability of a material to resist decomposition at high temperatures. For a pharmaceutical compound, understanding the thermal stability is crucial for determining safe manufacturing and storage temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes.[17][18][19][20][21] This method is used to determine the thermal stability of materials and to study their decomposition kinetics.[17][19]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Calibration: Perform a weight calibration of the TGA instrument.

  • Experimental Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: The onset of decomposition is determined from the TGA curve where a significant weight loss begins.

Diagram of the TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample pan Place in Ceramic/Platinum Pan weigh->pan load Load Sample Pan into Furnace pan->load heat Heat from 30°C to 600°C (10°C/min under N2) load->heat curve Obtain TGA Curve (Weight % vs. Temperature) heat->curve onset Determine Onset of Decomposition Temperature curve->onset

Caption: Workflow for Thermal Stability Assessment using TGA.

Interpretation of Thermal Data

The expected thermal behavior of this compound, based on its structure and the reported melting point, is summarized in the table below.

ParameterTechniqueExpected ResultInterpretation
Melting Point (Tm) DSCEndothermic peak with an onset around 271-273°CThis sharp peak represents the solid-to-liquid phase transition. The high temperature confirms the strong intermolecular forces within the crystal lattice.
Decomposition Temperature (Td) TGAOnset of significant weight loss above the melting pointThe compound is expected to be thermally stable up to its melting point. Decomposition will likely involve the fragmentation of the isoxazole ring and decarboxylation of the benzoic acid moiety.

Conclusion

The thermal properties of this compound are characterized by a high melting point of 271-273°C, attributed to its rigid molecular structure and strong intermolecular hydrogen bonding. The compound is expected to exhibit good thermal stability, with decomposition occurring at temperatures significantly above its melting point. The experimental protocols for DSC and TGA outlined in this guide provide a robust framework for the accurate determination of these critical material properties. A thorough understanding of the thermal behavior of this compound is essential for its successful application in research and development.

References

A Technical Guide to the Design, Synthesis, and Evaluation of Novel Derivatives of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Drug Development Professionals and Medicinal Chemistry Researchers

Executive Summary

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous clinically approved drugs.[1][2][3] This guide outlines a comprehensive strategy for the rational design, synthesis, and biological evaluation of novel derivatives based on the lead compound 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid . While this specific molecule is not extensively documented in public literature, its structural features—a lipophilic alkoxy tail, a central diaryl isoxazole core, and an acidic benzoic acid moiety—suggest significant potential for optimization.[4][5] This whitepaper provides a systematic framework for a lead optimization campaign, hypothesizing the compound's potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, a target class critical in metabolic diseases.[6][7][8] We present detailed medicinal chemistry strategies, predictive structure-activity relationship (SAR) models, robust synthetic protocols, and a tiered biological evaluation cascade designed to identify derivatives with enhanced potency, selectivity, and drug-like properties.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in the design of modern therapeutic agents.[9] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive component for modulating biological activity.[2][10] The structural versatility of isoxazole derivatives has led to a broad spectrum of pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1] The incorporation of the isoxazole moiety can enhance physicochemical properties and provide a rigid scaffold for the precise orientation of pharmacophoric groups.[3]

The lead compound, This compound , combines this privileged heterocycle with features common to nuclear receptor modulators, particularly PPAR agonists.[11][12] These agonists typically possess an acidic head group (like benzoic acid) to engage with polar residues in the receptor's ligand-binding domain (LBD), a central hydrophobic core, and a lipophilic tail.[6] This structural analogy forms the basis of our proposed investigation.

Analysis of the Lead Compound Scaffold

To guide a rational derivatization strategy, the lead compound is deconstructed into three key pharmacophoric regions:

  • Region A: The Lipophilic Alkoxy Tail: The n-pentyloxy group occupies a hydrophobic pocket. Its length, branching, and composition can be modified to explore the extent of this pocket, potentially enhancing binding affinity and modulating metabolic stability.

  • Region B: The Central Diaryl Core: The 3,5-disubstituted isoxazole links two phenyl rings. Modifications here, such as substitution on either phenyl ring, can alter the electronic properties and conformation of the molecule, influencing target engagement and selectivity.

  • Region C: The Acidic Head Group: The benzoic acid moiety is critical for anchoring the ligand within the binding site, likely through ionic or hydrogen bond interactions.[13][14] However, carboxylic acids can present challenges related to metabolism and bioavailability.[15][16] Therefore, exploring bioisosteric replacements is a key optimization strategy.[17][18]

Rational Derivative Design Strategy

The following subsections outline a systematic approach to modify each region of the lead compound to build a comprehensive structure-activity relationship (SAR) profile.

Modification of the Lipophilic Tail (Region A)

The primary objective is to probe the size and nature of the hydrophobic pocket.

  • Chain Length Variation: Synthesize analogs with varying alkyl chain lengths (from n-propyl to n-octyl) to determine the optimal length for hydrophobic interactions.

  • Introduction of Branching: Incorporate branched alkyl chains (e.g., isobutyl, isopentyl) to assess the steric tolerance of the binding pocket.

  • Cyclic and Aromatic Moieties: Replace the linear chain with cyclic structures (e.g., cyclohexyloxy, benzyloxy) to introduce rigidity and explore alternative binding modes.

  • Terminal Functionalization: Introduce terminal groups (e.g., trifluoromethyl, methoxy) on the alkyl chain to probe for additional interactions and improve metabolic stability.

Exploration of the Central Core (Region B)

Modifications to the phenyl rings can fine-tune electronic properties and vectoral orientation.

  • Substitution on the Pentyloxy-Phenyl Ring: Introduce small, electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -F, -Cl) groups ortho or meta to the pentyloxy group to modulate the electronic character and conformation.

  • Substitution on the Benzoic Acid-Phenyl Ring: Late-stage C-H activation techniques can be employed to introduce substituents ortho to the carboxylic acid, influencing its pKa and orientation.[19]

Bioisosteric Replacement of the Benzoic Acid (Region C)

To mitigate potential liabilities associated with the carboxylic acid group, such as acyl glucuronidation, exploring bioisosteres is critical.[15][17]

  • Acidic Bioisosteres: Replace the carboxylic acid with other acidic groups that maintain the key anchoring interaction.

    • Tetrazole: A well-established carboxylic acid bioisostere with a similar pKa.[18]

    • Hydroxamic Acid: Offers strong metal-chelating properties and can act as a carboxylic acid mimic.[17]

  • Neutral Bioisosteres: Investigate neutral groups that can achieve similar binding through alternative interactions like hydrogen bonding or cation-π interactions.[20]

    • Acyl Sulfonamides: A less acidic alternative that can improve membrane permeability.[18]

    • Isoxazolols: Can serve as effective replacements, altering physicochemical properties.[15]

Synthetic Methodologies and Protocols

The core 3,5-disubstituted isoxazole scaffold can be reliably constructed via a [3+2] or 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[21][22][23] This approach offers a convergent and flexible route to the desired analogs.

General Synthetic Workflow

A generalized, robust synthetic pathway is outlined below. The key step is the cycloaddition of an in-situ generated nitrile oxide from a hydroxyimidoyl chloride with a terminal alkyne.[22]

G cluster_A Nitrile Oxide Precursor Synthesis cluster_B Alkyne Synthesis cluster_C Core Assembly and Final Product A1 4-(Pentyloxy)benzaldehyde A3 Aldoxime Intermediate A1->A3 Reaction A2 Hydroxylamine A2->A3 A5 Hydroxyimidoyl Chloride A3->A5 Chlorination A4 N-Chlorosuccinimide (NCS) A4->A5 C2 Isoxazole Ester A5->C2 Base (Et3N) B1 Methyl 4-iodobenzoate B4 Protected Alkyne B1->B4 Pd-catalyzed B2 Ethynyltrimethylsilane B2->B4 B3 Sonogashira Coupling B3->B4 B6 Terminal Alkyne B4->B6 TBAF B5 Deprotection B5->B6 B6->C2 C1 Cycloaddition C1->C2 C4 Final Product (Benzoic Acid Derivative) C2->C4 Hydrolysis C3 Saponification C3->C4

Caption: General synthetic workflow for 4-(5-aryl-isoxazol-3-yl)benzoic acid derivatives.

Detailed Experimental Protocol: Synthesis of the Lead Compound

Step 1: Synthesis of 4-(Pentyloxy)benzaldehyde Oxime To a solution of 4-(pentyloxy)benzaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) is added. The mixture is refluxed for 2 hours. After cooling, the product is precipitated by adding water, filtered, and dried to yield the aldoxime.

Step 2: Synthesis of N-Hydroxy-4-(pentyloxy)benzimidoyl Chloride The aldoxime (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0°C. The reaction is stirred at room temperature for 4 hours. The mixture is then poured into ice water, and the resulting precipitate is filtered and dried.[24]

Step 3: Synthesis of Methyl 4-Ethynylbenzoate Methyl 4-iodobenzoate (1.0 eq), ethynyltrimethylsilane (1.5 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq) are dissolved in a mixture of triethylamine and THF. The reaction is stirred under an inert atmosphere at 60°C for 6 hours. The solvent is removed, and the residue is purified. The resulting TMS-protected alkyne is then dissolved in THF, and tetrabutylammonium fluoride (TBAF) (1.1 eq) is added. After stirring for 1 hour, the product is extracted and purified by column chromatography.

Step 4: Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate The hydroxyimidoyl chloride (1.0 eq) and methyl 4-ethynylbenzoate (1.1 eq) are dissolved in THF. Triethylamine (2.0 eq) is added dropwise at room temperature. The reaction is stirred for 12 hours. The solvent is evaporated, and the crude product is purified by column chromatography.[24]

Step 5: Saponification to Final Product The methyl ester (1.0 eq) is dissolved in a THF/water mixture. Lithium hydroxide (LiOH) (3.0 eq) is added, and the mixture is stirred at room temperature until TLC indicates complete conversion. The reaction is acidified with 1N HCl, and the precipitated product is filtered, washed with water, and dried to afford This compound .

Proposed Biological Evaluation Cascade

To assess the activity of the synthesized derivatives, a tiered screening cascade is proposed, focusing on the hypothesized PPARγ target.

G start_node Synthesized Compound Library primary_assay Primary Screen: TR-FRET PPARγ Binding Assay (Determine IC50) start_node->primary_assay decision1 Potency? IC50 < 1 µM primary_assay->decision1 secondary_assay Secondary Screen: Cell-Based Reporter Assay (Determine EC50 & Efficacy) decision2 Cellular Activity & Efficacy? secondary_assay->decision2 adme_assay Tertiary Screen: In Vitro ADME Profiling (Solubility, Permeability, Met. Stability) decision3 Good ADME Profile? adme_assay->decision3 decision1->secondary_assay Yes sar_analysis SAR Analysis & Iterative Design decision1->sar_analysis No decision2->adme_assay Yes decision2->sar_analysis No lead_candidate Lead Candidate for In Vivo Studies decision3->lead_candidate Yes decision3->sar_analysis No sar_analysis->start_node New Compounds

Caption: Tiered screening cascade for derivative evaluation.

Primary Screen: PPARγ Competitive Binding Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a high-throughput, robust method to determine the direct binding affinity of compounds to the PPARγ ligand-binding domain (LBD).[25][26][27]

Protocol: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay [25][28][29]

  • Reagent Preparation: Prepare serial dilutions of test compounds (in DMSO, then diluted with TR-FRET buffer to 2X final concentration). Prepare a 4X solution of Fluormone™ Pan-PPAR Green tracer and a 4X solution of the GST-PPARγ-LBD/Tb-anti-GST antibody mixture.

  • Assay Plate Setup: In a 384-well plate, add 10 µL of the 2X test compound solution. Control wells receive buffer with DMSO.

  • Reagent Addition: Add 5 µL of the 4X tracer solution to all wells. Subsequently, add 5 µL of the 4X antibody/LBD mixture to all wells for a final volume of 20 µL.

  • Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, with excitation at 340 nm and emission measured at 495 nm (terbium donor) and 520 nm (FRET signal).[25]

  • Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[27]

Structure-Activity Relationship (SAR) Analysis

Data from the biological evaluation will be systematically analyzed to derive SAR insights, guiding the next cycle of compound design.[30]

Hypothetical SAR Data Table

The following table presents hypothetical data for a set of designed derivatives to illustrate the SAR analysis process.

Compound IDRegion A Modification (R₁)Region C Modification (R₂)PPARγ Binding IC₅₀ (nM)
LEAD-01 n-PentyloxyBenzoic Acid850
DERIV-A1 n-ButyloxyBenzoic Acid1200
DERIV-A2 n-HexyloxyBenzoic Acid450
DERIV-A3 CyclopentyloxyBenzoic Acid600
DERIV-C1 n-PentyloxyTetrazole750
DERIV-C2 n-PentyloxyAcyl Sulfonamide1500
Interpretation and Decision Making
  • Impact of Alkoxy Chain Length (Region A): Comparing LEAD-01 , DERIV-A1 , and DERIV-A2 suggests that increasing chain length from butyl to hexyl improves potency. This indicates the presence of a hydrophobic pocket that can accommodate longer chains, a key insight for further optimization.

  • Impact of Bioisosteres (Region C): The tetrazole analog (DERIV-C1 ) retains potency comparable to the parent benzoic acid, validating it as a viable bioisostere.[18] The acyl sulfonamide (DERIV-C2 ) shows a significant drop in potency, suggesting the acidic nature is crucial for this scaffold.

SAR_Decision_Tree cluster_region_a Region A: Alkoxy Tail cluster_region_c Region C: Acidic Head start Start with Lead Compound IC50 = 850 nM mod_a Modify Alkoxy Chain start->mod_a mod_c Bioisosteric Replacement start->mod_c a_shorter Shorter Chain (Butyl) IC50 = 1200 nM (Worse) mod_a->a_shorter a_longer Longer Chain (Hexyl) IC50 = 450 nM (Better) mod_a->a_longer decision Decision Point: Next Generation Design a_longer->decision c_tetrazole Tetrazole IC50 = 750 nM (Comparable) mod_c->c_tetrazole c_sulfonamide Acyl Sulfonamide IC50 = 1500 nM (Worse) mod_c->c_sulfonamide c_tetrazole->decision next_gen Synthesize Analogs with: 1. Longer/Branched Alkyl Chains 2. Tetrazole Head Group decision->next_gen

Caption: SAR decision tree for next-generation compound design.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for a lead optimization program centered on the This compound scaffold. By systematically exploring the three key pharmacophoric regions through rational design, efficient synthesis, and a tiered biological evaluation, this strategy is designed to rapidly generate SAR data. The insights gained will enable the iterative design of derivatives with improved potency, selectivity, and ADME properties, ultimately leading to the identification of clinical candidates for the treatment of metabolic diseases. Future work will focus on executing this plan, expanding the panel of biological assays to include PPAR subtype selectivity and off-target profiling, and advancing promising leads into in vivo models of efficacy.

References

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  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 11(1), 1-10. Available at: [Link]

  • De Vrieze, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-25. Available at: [Link]

  • Hawash, M., et al. (2022). Structure–activity relationship of isoxazole derivatives. RSC Advances, 12(45), 29405-29424. Available at: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Available at: [Link]

  • S. Al-Warhi, T., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1381. Available at: [Link]

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  • Tsegaye, C. M., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Chemistry, 6(4), 101. Available at: [Link]

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  • Singh, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5829-5854. Available at: [Link]

  • Iright. Thermo Fisher, A15145, LanthaScreen™ TR-FRET PPAR gamma Competitive Bi. Available at: [Link]

  • Issever, S., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(72), 18188-18195. Available at: [Link]

  • Jo, A., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2568. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts (IJCRT), 11(5), d580-d590. Available at: [Link]

  • Billot, X., et al. (2006). 3,4,5-Trisubstituted isoxazoles as novel PPARδ agonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 16(15), 4047-4050. Available at: [Link]

  • Zhang, H., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 708. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry, 27(12), 2641-2651. Available at: [Link]

  • Kaur, P., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

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Methodological & Application

Synthesis protocol for 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid

Introduction

This compound is a key intermediate in the synthesis of various compounds of pharmaceutical interest, notably as a side chain for the antifungal agent Micafungin[1][2][3]. The core of this molecule is a 3,5-disubstituted isoxazole ring system. Isoxazoles are a significant class of heterocyclic compounds widely found in biologically active molecules and are valued scaffolds in medicinal chemistry[4][5].

The most convergent and widely employed method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne[4][5][6][7]. This approach offers high regioselectivity and is amenable to creating diverse molecular libraries[6][7]. This guide provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The protocol is based on established chemical principles and draws from methodologies reported in the scientific literature.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis reveals a practical and efficient pathway for the synthesis of the target molecule. The synthesis is designed as a four-step sequence, commencing from commercially available starting materials. The key strategic disconnection is the 1,3-dipolar cycloaddition to form the isoxazole ring.

Retrosynthesis Target This compound Ester Ethyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate Target->Ester Hydrolysis Alkyne Ethyl 4-ethynylbenzoate Ester->Alkyne [3+2] Cycloaddition NitrileOxide 4-(pentyloxy)benzonitrile oxide Ester->NitrileOxide [3+2] Cycloaddition Oxime 4-(pentyloxy)benzaldehyde oxime NitrileOxide->Oxime Oxidation Aldehyde 4-(pentyloxy)benzaldehyde Oxime->Aldehyde Oximation Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Aldehyde->Hydroxybenzaldehyde Williamson Ether Synthesis Bromopentane 1-Bromopentane Aldehyde->Bromopentane Williamson Ether Synthesis

Caption: Retrosynthetic pathway for the target molecule.

The forward synthesis based on this analysis involves:

  • Williamson Ether Synthesis: Alkylation of 4-hydroxybenzaldehyde with 1-bromopentane to yield 4-(pentyloxy)benzaldehyde.

  • Oxime Formation: Conversion of the aldehyde to 4-(pentyloxy)benzaldehyde oxime using hydroxylamine.

  • 1,3-Dipolar Cycloaddition: In situ generation of 4-(pentyloxy)benzonitrile oxide from the oxime, followed by its cycloaddition with ethyl 4-ethynylbenzoate to form the ethyl ester of the final product.

  • Saponification: Hydrolysis of the ethyl ester to afford the target carboxylic acid.

Experimental Protocols

Part 1: Synthesis of 4-(pentyloxy)benzaldehyde

This step involves a classical Williamson ether synthesis to attach the pentyloxy side chain. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, and potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group.

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Hydroxybenzaldehyde 122.12 10.0 g 81.9 mmol
1-Bromopentane 151.04 13.6 g (11.5 mL) 90.1 mmol
Potassium Carbonate (K₂CO₃) 138.21 16.9 g 122.8 mmol

| Dimethylformamide (DMF) | - | 100 mL | - |

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-hydroxybenzaldehyde and anhydrous potassium carbonate.

  • Add dimethylformamide (DMF) to the flask.

  • Add 1-bromopentane to the suspension dropwise at room temperature.

  • Heat the reaction mixture to 65-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A similar procedure is described for the synthesis of a related compound[1].

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Part 2: Synthesis of 4-(pentyloxy)benzaldehyde oxime

The aldehyde is converted to its corresponding aldoxime, which is the direct precursor to the nitrile oxide intermediate required for the cycloaddition. The reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine[8][9].

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
4-(pentyloxy)benzaldehyde 192.26 10.0 g 52.0 mmol
Hydroxylamine HCl (NH₂OH·HCl) 69.49 4.35 g 62.4 mmol
Sodium Hydroxide (NaOH) 40.00 2.50 g 62.4 mmol
Ethanol - 100 mL -

| Water | - | 25 mL | - |

Procedure

  • Dissolve 4-(pentyloxy)benzaldehyde in ethanol in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium hydroxide in water.

  • Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring[9].

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 1-2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. Reduce the volume of ethanol by about half using a rotary evaporator.

  • Add 100 mL of cold water to the concentrated mixture to precipitate the oxime.

  • Collect the white solid product by vacuum filtration, wash with cold water, and air-dry. The product is typically of sufficient purity for the next step.

Part 3: Synthesis of Ethyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

This is the key bond-forming reaction, constructing the isoxazole ring via a 1,3-dipolar cycloaddition. The nitrile oxide is generated in situ from the oxime by an oxidant. N-chlorosuccinimide (NCS) in the presence of a base is a common and effective method for this transformation, which generates a hydroximoyl chloride that subsequently eliminates HCl to form the nitrile oxide[10][11].

Cycloaddition cluster_step1 Step 1: Hydroximoyl Chloride Formation cluster_step2 Step 2: Nitrile Oxide Formation cluster_step3 Step 3: [3+2] Cycloaddition Oxime R-CH=N-OH NCS NCS Chloride R-C(Cl)=N-OH NCS->Chloride + Chloride2 R-C(Cl)=N-OH Base Base (-HCl) NitrileOxide R-C#N+-O- Base->NitrileOxide -> NitrileOxide2 R-C#N+-O- Alkyne R'-C#CH Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole +

Caption: Mechanism of Isoxazole Synthesis.

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
4-(pentyloxy)benzaldehyde oxime 207.28 10.0 g 48.2 mmol
Ethyl 4-ethynylbenzoate 174.20 8.4 g 48.2 mmol
N-Chlorosuccinimide (NCS) 133.53 7.1 g 53.0 mmol
Triethylamine (Et₃N) or Pyridine 101.19 7.3 mL 53.0 mmol

| Chloroform (CHCl₃) or Dichloromethane (DCM) | - | 150 mL | - |

Procedure

  • Dissolve 4-(pentyloxy)benzaldehyde oxime in chloroform in a 250 mL round-bottom flask.

  • Add N-chlorosuccinimide (NCS) to the solution in portions at room temperature. Stir the mixture for 1-2 hours.

  • Add ethyl 4-ethynylbenzoate to the reaction mixture[12][13].

  • Slowly add triethylamine or pyridine dropwise to the mixture. An exothermic reaction may be observed. The base facilitates the elimination of HCl to form the nitrile oxide in situ, which is then trapped by the alkyne[10][11].

  • Stir the reaction mixture at room temperature overnight. Monitor by TLC for the formation of the product.

  • Once the reaction is complete, wash the reaction mixture with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl ester as a solid.

Part 4: Synthesis of this compound

The final step is the saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid. The reaction is typically driven to completion by heating under reflux[14].

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
Ethyl 4-(5-(...))benzoate 365.43 10.0 g 27.4 mmol
Sodium Hydroxide (NaOH) 40.00 3.3 g 82.2 mmol
Ethanol - 100 mL -
Water - 50 mL -

| Hydrochloric Acid (HCl), conc. | - | As needed | - |

Procedure

  • Suspend the ethyl ester in a mixture of ethanol and water in a 250 mL round-bottom flask.

  • Add sodium hydroxide pellets and heat the mixture to reflux.

  • Continue refluxing for 2-4 hours, until the reaction mixture becomes a clear, homogeneous solution (indicating consumption of the ester)[14].

  • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water.

  • Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid while stirring in an ice bath. A white precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the product in a vacuum oven to yield this compound as a white solid[2][15].

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science. Available from: [Link]

  • Ramón, D. J., & Mata, C. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • University of Alicante. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available from: [Link]

  • Scilit. Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Available from: [Link]

  • National Institutes of Health (NIH). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available from: [Link]

  • ScienceDirect. 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Available from: [Link]

  • MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

  • National Institutes of Health (NIH). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl 4-ethoxybenzoate. Available from: [Link]

  • Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Available from: [Link]

  • Watson International. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Available from: [Link]

  • Pharmaffiliates. 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid | CAS No : 179162-55-1. Available from: [Link]

  • PubChem. Ethyl 4-ethynylbenzoate. Available from: [Link]

  • SSERC. Hydrolysis of ethyl benzoate – pupil guide. Available from: [Link]

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  • Wikipedia. Benzaldehyde oxime. Available from: [Link]

  • Google Patents. US3429920A - Preparation of oxime.
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Application Note: A Practical Guide to Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle integral to numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties and ability to act as a versatile synthetic intermediate make it a frequent target in drug discovery and development. Among the various synthetic strategies, the [3+2] cycloaddition between a nitrile oxide and an alkyne (a dipolarophile) stands out as the most convergent and widely utilized method for constructing the isoxazole core.[1][3]

This application note provides a comprehensive guide for researchers, covering the core mechanistic principles, detailed experimental protocols, and practical insights necessary for the successful synthesis of 3,5-disubstituted isoxazoles. We will focus on the in situ generation of nitrile oxides from readily available aldoximes, a robust and highly adaptable method.

Mechanistic Framework: Understanding the [3+2] Cycloaddition

The synthesis of isoxazoles via this route is a classic example of a Huisgen 1,3-dipolar cycloaddition.[4] The reaction proceeds through a concerted, pericyclic mechanism involving the 4 π-electrons of the nitrile oxide (the 1,3-dipole) and the 2 π-electrons of the alkyne.[4][5] This concerted pathway ensures a high degree of stereospecificity and often excellent regioselectivity.[3][4]

The critical step in this process is the generation of the nitrile oxide, which is a reactive and unstable intermediate. Nitrile oxides are typically generated in situ to prevent their dimerization into furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction.[6]

Two primary methods for the in situ generation of nitrile oxides from aldoximes are prevalent:

  • Dehydrohalogenation of Hydroxamoyl Halides: The aldoxime is first halogenated (e.g., with N-chlorosuccinimide, NCS) to form a hydroxamoyl halide. Subsequent elimination of a hydrogen halide using a mild base, such as triethylamine (Et₃N), generates the nitrile oxide.[7]

  • Direct Oxidation of Aldoximes: A variety of oxidizing agents can directly convert aldoximes to nitrile oxides.[8] Common reagents include sodium hypochlorite (NaOCl), hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB), and greener systems like Oxone/NaCl.[8][9][10][11]

The choice of method depends on substrate compatibility, desired reaction conditions, and scalability. The dehydrohalogenation route is classic and reliable, while direct oxidation methods can offer milder conditions and avoid the use of halogenating agents.[11]

Figure 1. General mechanism for isoxazole synthesis.

Detailed Experimental Protocol: Synthesis of 3-Phenyl-5-(4-methoxyphenyl)isoxazole

This protocol details a representative one-pot synthesis utilizing the in situ generation of a nitrile oxide from an aldoxime via oxidation with N-chlorosuccinimide (NCS), followed by cycloaddition.

Materials:

  • 4-Methoxybenzaldehyde (1.0 mmol, 136 mg)

  • Hydroxylamine hydrochloride (1.1 mmol, 76 mg)

  • Sodium hydroxide (1.1 mmol, 44 mg)

  • N-Chlorosuccinimide (NCS) (1.2 mmol, 160 mg)

  • Phenylacetylene (1.0 mmol, 110 μL)

  • Solvent: Choline chloride:urea (1:2 molar ratio), a Deep Eutectic Solvent (DES), or Tetrahydrofuran (THF) (10 mL)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Step-by-Step Procedure:
  • Oxime Formation:

    • To a 50 mL round-bottom flask, add 4-methoxybenzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.1 mmol), and sodium hydroxide (1.1 mmol).

    • Add the chosen solvent (e.g., 5 mL of THF).

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

    • Causality: The initial step is the formation of the aldoxime in situ. Using slightly more than one equivalent of hydroxylamine ensures complete conversion of the aldehyde. Sodium hydroxide acts as a base to neutralize the HCl salt of hydroxylamine and facilitate the condensation.

  • Nitrile Oxide Generation and Cycloaddition:

    • Once oxime formation is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (NCS) (1.2 mmol) portion-wise over 5 minutes. The reaction is exothermic; maintain the temperature below 10 °C.

    • Causality: NCS chlorinates the oxime to form a hydroxamoyl chloride intermediate.

    • After the addition of NCS, add phenylacetylene (1.0 mmol) to the mixture.

    • Slowly add triethylamine (1.5 mmol, 209 μL) dropwise to the flask.

    • Causality: Triethylamine is a non-nucleophilic organic base that facilitates the dehydrochlorination of the hydroxamoyl chloride intermediate to generate the reactive nitrile oxide dipole.[12][13] Its resulting salt, triethylamine hydrochloride, is typically soluble in the reaction mixture or easily removed during workup.[14]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench the mixture by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Causality: The aqueous workup removes the triethylamine hydrochloride salt and other water-soluble byproducts. The brine wash helps to remove residual water from the organic phase.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 90:10) to yield the pure 3-phenyl-5-(4-methoxyphenyl)isoxazole.

Data Presentation: Reaction Scope & Optimization

The 1,3-dipolar cycloaddition is robust and tolerates a wide range of functional groups on both the alkyne and the aldoxime precursor. The following table summarizes representative conditions and yields for the synthesis of various 3,5-disubstituted isoxazoles.

EntryAldoxime Precursor (R)Alkyne (R')Oxidant/Base SystemSolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydePhenylacetyleneNCS / Et₃NTHFRT12~85%[15]
24-Nitrobenzaldehyde1-HexyneOxone, NaClCH₃CN/H₂ORT382%[10][11]
3CyclohexanecarboxaldehydeEthyl propiolateDIB, TFA (cat.)MeOHRT1875%[8][9]
42-NaphthaldehydeTrimethylsilylacetylenet-BuOI / 2,6-lutidineDioxaneRT2481%[7][16]
5BenzaldehydePhenylacetyleneChCl:urea, NCSDES50492%[15]

DIB = (Diacetoxyiodo)benzene; TFA = Trifluoroacetic Acid; t-BuOI = tert-Butyl hypoiodite; DES = Deep Eutectic Solvent; RT = Room Temperature.

Key Insights for Optimization:

  • Solvent Choice: While traditional solvents like THF, CH₃CN, and MeOH are effective, greener alternatives like Deep Eutectic Solvents (DES) can enhance reaction rates and yields.[15]

  • Oxidant/Base System: For sensitive substrates, milder oxidation systems like hypervalent iodine reagents or Oxone can be advantageous over harsher halogenating agents.[9][17][18]

  • Regioselectivity: The reaction between terminal alkynes and nitrile oxides typically yields the 3,5-disubstituted isoxazole with high regioselectivity. This is governed by frontier molecular orbital (FMO) theory, where the interaction between the HOMO of one component and the LUMO of the other dictates the orientation.[5]

Experimental Workflow and Troubleshooting

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Aldehyde, Hydroxylamine·HCl, & Base B 2. Stir at RT for 1-2h to form Aldoxime A->B C 3. Cool to 0°C. Add Oxidant (e.g., NCS) B->C D 4. Add Alkyne & Base (e.g., Et₃N) C->D E 5. Warm to RT. Stir for 12-24h D->E F 6. Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, & Concentrate G->H I 9. Purify via Column Chromatography H->I

Figure 2. Step-by-step experimental workflow.

Troubleshooting Common Issues:
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete oxime formation.2. Dimerization of nitrile oxide to furoxan.3. Ineffective base or oxidant.1. Confirm complete consumption of aldehyde by TLC before proceeding.2. Add the alkyne before or immediately after the base to ensure it is present to trap the nitrile oxide as it forms. Consider running the reaction at a higher concentration.3. Use freshly opened/purified reagents. Ensure the base is strong enough for dehydrohalogenation but not so strong as to cause side reactions.
Furoxan Byproduct Formation The rate of nitrile oxide dimerization is competitive with the rate of cycloaddition.This is more common with sterically hindered alkynes or electron-poor nitrile oxides. Add the aldoxime/halide solution slowly to a solution of the alkyne and base to keep the instantaneous concentration of the nitrile oxide low.
Multiple Products / Poor Regioselectivity Use of an internal, unsymmetrical alkyne.While terminal alkynes give excellent regioselectivity, internal alkynes can lead to mixtures of regioisomers. If a specific isomer is required, consider alternative strategies or catalytic methods that can control regioselectivity.[19]
Reaction Stalls Deactivation of reagents or insufficient reaction time/temperature.Check the purity of starting materials. If monitoring by TLC shows starting material remains after 24h at RT, consider gentle heating (e.g., to 40-50 °C).

References

  • Mendelsohn, B. A., Lee, S., Kim, S., Teyssier, F., Aulakh, V. S., & Ciufolini, M. A. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539–1542. [Link]

  • Pérez-Venegas, M., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349. [Link]

  • Das, B., & Ghosh, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32987-33008. [Link]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]

  • Wang, G., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(10), 969-976. [Link]

  • Porta, A., Gini, F., & Gualandi, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

  • Tong, J., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]

  • Ciufolini, M. A., et al. (2009). Oxidation of oximes to nitrile oxides with hypervalent iodine reagents. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities. [Link]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Syntheses. [Link]

  • Belen'kii, L. I. (Ed.). (2004). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons.
  • Tong, J., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]

  • Unknown Author. (2018). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

  • Mendelsohn, B. A., et al. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. ResearchGate. [Link]

  • Tong, J., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. [Link]

  • Unknown Author. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Martínez, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 12(1), 1-9. [Link]

  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Porta, A., Gini, F., & Gualandi, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. [Link]

  • Das, B., & Ghosh, S. (2021). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 838-867. [Link]

  • Unknown Author. (2024). Triethylamine: Versatile Catalyst in Chemistry. Patsnap Eureka. [Link]

  • Hatchard, W. R., & Schneider, A. K. (1957). Dehydrohalogenation Products of Hexahydroterephthaloyl Chloride. Journal of the American Chemical Society, 79(23), 6261-6264. [Link]

  • Unknown Author. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Unknown Author. (2020). 1,3-dipolar cycloaddition reactions. YouTube. [Link]

  • Wikipedia contributors. (2023). Dehydrohalogenation. Wikipedia. [Link]

  • Unknown Author. (2013). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Unknown Author. (2014). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. [Link]

  • Arneson, R. L. (1970). The Oxidation of Triethylamine by Thallium (III) Chloride. Oregon State University. [Link]

  • Arneson, R. L. (1970). The oxidation of triethylamine by thallium(III) chloride. Oregon State University Libraries. [Link]

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Application Notes and Protocols for the Evaluation of Isoxazole Derivatives in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery and development of novel therapeutic agents. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of isoxazole-containing compounds, exemplified by 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, in the preclinical stages of antifungal drug discovery. While this specific molecule is a known intermediate in the synthesis of the potent echinocandin antifungal, Micafungin, its own potential and that of structurally related isoxazoles warrant systematic investigation.[1][2][3][4][5][6] This guide outlines detailed protocols for in vitro susceptibility testing and provides a framework for subsequent in vivo efficacy evaluation, grounded in established methodologies to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating Isoxazole Scaffolds

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, and it is a core component in numerous pharmacologically active compounds.[7][8] Its presence can enhance physicochemical properties and biological activity, making it a valuable moiety in drug design.[7] In the context of antifungal therapy, the isoxazole ring is present in the side chain of Micafungin, an echinocandin that non-competitively inhibits 1,3-β-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[7] The critical role of this isoxazole-containing side chain in the efficacy of a clinically approved antifungal provides a strong rationale for exploring other isoxazole derivatives as potential direct-acting antifungal agents.

This document will use this compound as a representative chemical entity to detail a systematic approach for antifungal evaluation. The protocols described herein are designed to be broadly applicable to other novel isoxazole-based compounds.

Pre-formulation and Compound Handling

Prior to biological evaluation, it is critical to understand the physicochemical properties of the test compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 179162-55-1[1][2][3][4][5][6][9][10]
Molecular Formula C₂₁H₂₁NO₄[3][6][9][11]
Molecular Weight 351.40 g/mol [12]
Appearance White solid[5]
Storage Sealed in dry, room temperature or at -20°C for long-term storage[5][9]

Safety Precautions: Based on available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[12] It may also cause respiratory irritation.[12][13] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[13] All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation.[12]

In Vitro Antifungal Susceptibility Testing

In vitro testing is the first crucial step to determine a compound's intrinsic antifungal activity and its spectrum against various fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods that are essential for generating reproducible and comparable data.[14]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[14]

Protocol:

  • Preparation of Fungal Inoculum:

    • Subculture fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.[14]

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[14] This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[14]

    • For molds, conidia should be harvested and counted using a hemocytometer to prepare a stock suspension.

    • Dilute the stock suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts).[15][16]

  • Preparation of Compound Plates:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI 1640 medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.125 µg/mL). The final volume in each well should be 100 µL.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound.[14]

    • Incubate the plates at 35°C for 24-48 hours.[15]

  • Reading and Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For azoles and related compounds, a significant reduction in growth (e.g., 50% or 80%) compared to the positive control is often used as the endpoint.

Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity and is useful for screening multiple isolates.

Protocol:

  • Preparation of Agar Plates:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for optimal yeast growth and zone definition.[16]

  • Inoculation:

    • Dip a sterile swab into the 0.5 McFarland standardized fungal suspension and streak the entire surface of the agar plate to ensure confluent growth.[14]

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the test compound.

    • Aseptically place the disks onto the inoculated agar surface.[14]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 20-24 hours.[14]

    • Measure the diameter of the zone of inhibition (in mm) around each disk.[14] A larger zone diameter corresponds to greater antifungal activity.

Visualization of the Antifungal Screening Workflow

The following diagram illustrates the general workflow for the initial screening and evaluation of a novel isoxazole compound.

Antifungal_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Test Compound (Isoxazole Derivative) MIC_Test Broth Microdilution (Determine MIC) Compound->MIC_Test Disk_Test Disk Diffusion (Qualitative Screen) Compound->Disk_Test Spectrum Spectrum Analysis (Yeast, Molds) MIC_Test->Spectrum Toxicity In Vitro Cytotoxicity (e.g., HeLa cells) Spectrum->Toxicity Lead Candidate Selection InVivo_Model Animal Model of Infection (e.g., Murine Candidiasis) Toxicity->InVivo_Model Promising In Vitro Profile Efficacy Efficacy Study (Fungal Burden, Survival) InVivo_Model->Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics InVivo_Model->PK_PD Preclinical Preclinical Candidate Efficacy->Preclinical PK_PD->Preclinical

Caption: Workflow for antifungal drug discovery, from in vitro screening to in vivo evaluation.

Framework for In Vivo Efficacy Modeling

Compounds that demonstrate potent and selective in vitro activity must be evaluated in animal models of fungal infection to assess their in vivo efficacy.[17] These models integrate host factors and provide a more clinically relevant assessment of a drug's potential.[18]

Commonly Used Models:

  • Murine Systemic Candidiasis Model: This is a standard model for testing drugs against disseminated infections.[19][20] Mice are typically immunosuppressed and then infected intravenously with C. albicans.[21] Treatment with the test compound is initiated at a set time point post-infection.

  • Murine Aspergillosis Model: Used to evaluate compounds against invasive pulmonary aspergillosis, a life-threatening infection in immunocompromised individuals.

  • Galleria mellonella (Wax Moth Larvae) Model: A cost-effective and ethical alternative for preliminary in vivo screening before moving to mammalian models.[20][21]

Protocol Outline for Murine Systemic Candidiasis:

  • Animal Acclimatization: House mice in a controlled environment according to institutional animal care and use committee (IACUC) guidelines.

  • Immunosuppression (if required): Administer an agent like cyclophosphamide to induce neutropenia, making the mice more susceptible to systemic infection.[21]

  • Infection: Inject a standardized inoculum of C. albicans intravenously.

  • Treatment: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules. Include a vehicle control and a positive control (e.g., fluconazole).

  • Endpoint Analysis:

    • Survival Study: Monitor the survival of the animals over a period of time (e.g., 21 days).[21]

    • Fungal Burden: At specific time points, euthanize a subset of animals and harvest organs (typically kidneys) to quantify the fungal load (CFU/gram of tissue).[21]

Conclusion and Future Directions

The protocols and framework detailed in this application note provide a robust starting point for the systematic evaluation of this compound and other novel isoxazole derivatives as potential antifungal agents. By adhering to standardized methodologies, researchers can generate high-quality, reproducible data that will be critical for identifying promising lead compounds. Future work should focus on elucidating the specific mechanism of action of any active compounds, exploring structure-activity relationships (SAR) to optimize potency and safety, and conducting comprehensive preclinical toxicology studies. The isoxazole scaffold remains a fertile ground for the discovery of the next generation of antifungal therapies.

References

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. ASM Journals.
  • In vivo models: evalu
  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services.
  • This compound For Micafungin Cas 179162-55-1. Volsenchem.
  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. MDPI.
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH.
  • Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52". Benchchem.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • In vitro antifungal susceptibility testing. PubMed.
  • In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Longdom Publishing.
  • 4-(5-(4- (pentyloxy)phenyl)isoxazol-3- yl)benzoic acid. Hangzhou Forewin Pharma Co.,Ltd.
  • 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1.
  • This compound | 179162-55-1. Sigma-Aldrich.
  • CAS No : 179162-55-1 | Product Name : 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Novel Isoxazole-Based Antifungal Drug Candid
  • 4-(5-(4-(Pentyloxy)phenyl)-3-isoxazolyl)benzoic acid | C21H21NO4 | CID 9975224. PubChem.
  • Safety D
  • SAFETY D
  • Isoxazoles – Antifungal activity. | Download Scientific Diagram.
  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. PubMed.
  • Novel Isoxazole-Based Antifungal Drug Candid
  • 179162-55-1|this compound. BLDpharm.
  • This compound CAS 179162-55-1. Home Sunshine Pharma.
  • This compound CAS#: 179162-55-1.

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Application Notes and Protocols: Strategic Functionalization of the Isoxazole Ring for the Synthesis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Cornerstone in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity are cornerstones in a multitude of clinically significant drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory agent parecoxib, and the antirheumatic leflunomide.[3] The therapeutic and functional diversity of isoxazole-based molecules stems directly from the substituents adorning the C3, C4, and C5 positions of the ring.[1] Therefore, the strategic functionalization of the isoxazole core is a critical endeavor for researchers aiming to develop novel pharmaceuticals, agrochemicals, and functional materials with enhanced efficacy, selectivity, and tailored physicochemical properties.[4][5][6]

This guide provides an in-depth exploration of key methodologies for isoxazole functionalization. Rather than a simple recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights into four primary strategies:

  • Direct C-H Functionalization: An atom-economical approach for late-stage modification.

  • Metalation and Electrophilic Quenching: A classic, powerful method for introducing functionality adjacent to the ring.

  • Cross-Coupling of Halogenated Isoxazoles: A versatile hub for extensive molecular diversification.

  • Ring Transformation and Opening: Leveraging the latent reactivity of the N-O bond for synthetic innovation.

Strategy 1: Direct C-H Functionalization

The direct conversion of a C-H bond into a C-C or C-heteroatom bond is a paramount goal in modern synthesis for its atom economy and efficiency. On the isoxazole ring, this approach avoids the need for pre-functionalization (e.g., halogenation), streamlining synthetic routes.

Scientific Rationale & Field Insights

The isoxazole ring possesses three C-H bonds with distinct reactivity. The C5-H is often the most acidic and sterically accessible, making it a prime target for directed C-H activation.[7] Palladium-catalyzed reactions have proven particularly effective for this transformation.[7][8] The choice of catalyst, ligand, and base is critical; phosphine-based ligands are common, and a carbonate or carboxylate base is often employed to facilitate the proton abstraction step in the catalytic cycle.[7][9] While powerful, challenges include controlling regioselectivity (C5 vs. C4) and the potential for the isoxazole ring to decompose under harsh basic conditions.[10][11]

C_H_Activation_Workflow cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Outcome Isoxazole Substituted Isoxazole (with C-H bond) Catalyst Pd Catalyst + Ligand Isoxazole->Catalyst Substrate ArX Coupling Partner (e.g., Aryl Halide) ArX->Catalyst Reagent Product C-H Functionalized Isoxazole Catalyst->Product C-C or C-X Bond Formation Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane) Heat Heat (Δ)

Figure 1: General workflow for direct C-H functionalization.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation at the C5-Position

Principle: This protocol describes the direct coupling of a 3-substituted isoxazole with an aryl iodide at the C5-position using a palladium catalyst. The C-H bond is selectively activated, leading to the formation of a new C-C bond.[7]

Materials & Reagents:

  • 3-Substituted Isoxazole (e.g., 3-phenylisoxazole)

  • Aryl Iodide (e.g., 4-iodotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Nitrogen (N₂) or Argon (Ar) gas supply

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the 3-substituted isoxazole (1.0 mmol, 1.0 equiv).

  • Add the aryl iodide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), PCy₃·HBF₄ (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 16-24 hours with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the 3,5-disubstituted isoxazole.

Troubleshooting & Key Considerations:

  • Inert Atmosphere: Strict exclusion of oxygen and moisture is crucial for catalyst stability and reproducibility.

  • Base: The base must be anhydrous. Clumping of the base can indicate moisture contamination.

  • Low Yield: If yields are low, consider screening other ligands (e.g., phosphine-based ligands) or bases (e.g., pivalates).[11] In some cases, a silver salt additive can improve efficiency.

  • Isomer Formation: While this protocol shows high selectivity for C5, minor amounts of C4-arylated product may form depending on the substrate. The isomers are typically separable by chromatography.

Strategy 2: Metalation and Electrophilic Quenching

This strategy exploits the increased acidity of protons on alkyl groups attached to the isoxazole ring, a phenomenon known as lateral metalation.[12] Direct deprotonation of the isoxazole ring itself often leads to unstable intermediates and ring-opening, making lateral metalation a superior alternative for functionalizing the periphery of an intact isoxazole core.[12]

Scientific Rationale & Field Insights

The electron-withdrawing nature of the isoxazole ring acidifies the protons of an adjacent methyl or methylene group, particularly at the C5 position.[13] Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively deprotonate this position at low temperatures, forming a stabilized carbanion. This nucleophilic species can then be "quenched" by reacting it with a wide range of electrophiles (e.g., alkyl halides, aldehydes, CO₂), effectively elongating the side chain. The choice of base and reaction temperature is critical to prevent competitive attack on the isoxazole ring itself.

Metalation_Quenching Start 5-Methylisoxazole Anion Lithium Anion (Nucleophile) Start->Anion Deprotonation Base Strong Base (e.g., n-BuLi, THF, -78°C) Product Functionalized Side-Chain Product Anion->Product Quenching Electrophile Electrophile (E+) (e.g., R-X, RCHO, CO2)

Figure 2: The lateral metalation and electrophilic quench sequence.
Protocol 2: Lateral Metalation of 3,5-Dimethylisoxazole and Aldehyde Quench

Principle: This protocol details the regioselective deprotonation of the C5-methyl group of 3,5-dimethylisoxazole using n-BuLi, followed by reaction with an aldehyde to form a secondary alcohol derivative.

Materials & Reagents:

  • 3,5-Dimethylisoxazole

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Aldehyde (e.g., benzaldehyde)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Nitrogen (N₂) or Argon (Ar) gas supply

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a thermometer, a rubber septum, and a nitrogen inlet.

  • Add 3,5-dimethylisoxazole (10 mmol, 1.0 equiv) and anhydrous THF (40 mL) to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (10 mmol, 1.0 equiv, 4.0 mL of 2.5 M solution) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. The solution may turn yellow or orange.

  • Stir the mixture at -78 °C for 1 hour to ensure complete anion formation.

  • In a separate dry flask, dissolve the aldehyde (11 mmol, 1.1 equiv) in anhydrous THF (10 mL).

  • Add the aldehyde solution dropwise to the lithiated isoxazole solution at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel, add water (20 mL) and diethyl ether (50 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired alcohol.

Troubleshooting & Key Considerations:

  • Temperature Control: Maintaining a low temperature (-78 °C) during lithiation is paramount to prevent side reactions, including ring-opening.[12]

  • Base Stoichiometry: Using a slight excess of n-BuLi can lead to double deprotonation or attack on the ring. Precise titration of the n-BuLi solution is recommended for optimal results.

  • Electrophile Choice: Highly reactive electrophiles are preferred. For less reactive electrophiles (e.g., some alkyl halides), longer reaction times or a change in solvent/additives (e.g., HMPA, DMPU) may be necessary.

Strategy 3: Cross-Coupling of Halogenated Isoxazoles

Introducing a halogen (typically bromine or iodine) onto the isoxazole ring transforms it into a versatile building block for a vast array of palladium-catalyzed cross-coupling reactions.[9] This is arguably the most powerful and widely used strategy for creating libraries of highly substituted isoxazoles.[14]

Scientific Rationale & Field Insights

4-Iodo- or 4-bromoisoxazoles are excellent substrates for cross-coupling.[14][15] The C-X bond serves as a reactive handle for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. By choosing the appropriate coupling partner, one can forge new C-C (Suzuki, Sonogashira, Heck), C-N (Buchwald-Hartwig), or C-O bonds, providing unparalleled access to chemical diversity from a common intermediate.[9][14] The success of these reactions hinges on the careful selection of the palladium source, ligand, base, and solvent, which are often interdependent and substrate-specific.[9]

Cross_Coupling_Hub Hub 4-Haloisoxazole (X = Br, I) Suzuki Suzuki-Miyaura (R-B(OH)2) Hub->Suzuki Pd(0), Base Sonogashira Sonogashira (R-C≡CH) Hub->Sonogashira Pd(0), Cu(I) Heck Heck (Alkene) Hub->Heck Pd(0), Base Buchwald Buchwald-Hartwig (R2NH) Hub->Buchwald Pd(0), Base Prod_Suzuki 4-Aryl/Alkyl Isoxazole Suzuki->Prod_Suzuki Prod_Sonogashira 4-Alkynyl Isoxazole Sonogashira->Prod_Sonogashira Prod_Heck 4-Alkenyl Isoxazole Heck->Prod_Heck Prod_Buchwald 4-Amino Isoxazole Buchwald->Prod_Buchwald

Figure 3: 4-Haloisoxazole as a central hub for diverse cross-coupling reactions.
Protocol 3: Suzuki-Miyaura Coupling of a 4-Iodoisoxazole

Principle: This protocol details the palladium-catalyzed cross-coupling of a 4-iodoisoxazole with a boronic acid to form a 3,4,5-trisubstituted isoxazole, a reaction instrumental in the synthesis of the COX-2 inhibitor Valdecoxib.[15]

Materials & Reagents:

  • 4-Iodo-3-phenyl-5-methylisoxazole

  • Arylboronic acid (e.g., 4-(aminosulfonyl)phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water

  • Nitrogen (N₂) or Argon (Ar) gas supply

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-iodo-3-phenyl-5-methylisoxazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and Na₂CO₃ (3.0 mmol, 3.0 equiv).

  • Add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of DME (8 mL) and water (2 mL).

  • Seal the flask and heat the mixture to 85 °C for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography on silica gel to yield the pure 3,4,5-trisubstituted isoxazole.

Data Summary: Typical Cross-Coupling Conditions

ReactionCatalyst (mol%)LigandBaseSolventTemp (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ (3%)(dppf)Na₂CO₃DME/H₂O85
Sonogashira Pd(PPh₃)₂Cl₂ (2%)PPh₃Et₃NTHF25-50
Heck Pd(OAc)₂ (5%)P(o-tol)₃Et₃NDMF100
Buchwald-Hartwig Pd₂(dba)₃ (2%)XantphosCs₂CO₃Toluene110

This table provides representative conditions; optimization is often required for specific substrates.[9][14][15]

Strategy 4: Ring Transformation and Opening

The isoxazole ring is not merely a stable aromatic system; its inherent N-O bond is a point of latent reactivity that can be exploited for elegant synthetic transformations.[12] Under specific conditions, the ring can be opened to reveal valuable functional groups or rearranged to form entirely different heterocyclic systems.

Scientific Rationale & Field Insights

The N-O bond is the weakest bond in the isoxazole ring and is susceptible to cleavage, most commonly via catalytic hydrogenation. This reductive cleavage unmasks a β-amino enone, a highly useful synthetic intermediate.[13] More recently, transition metal catalysis has enabled novel ring-opening annulations, where the isoxazole acts as a synthon to build more complex heterocycles like pyrroles and pyridines.[16] Additionally, electrophilic attack can trigger ring-opening; for example, treatment with an electrophilic fluorinating agent leads to a ring-opened α-fluorocyanoketone.[17][18] This strategy fundamentally repurposes the isoxazole from a final scaffold to a versatile intermediate.

Ring_Transformation cluster_products Transformation Products Isoxazole Substituted Isoxazole Enone β-Amino Enone Isoxazole->Enone Reductive Cleavage (e.g., H2, Pd/C) Pyrrole Substituted Pyrrole Isoxazole->Pyrrole Metal-Catalyzed Annulation (e.g., Fe(III)) Fluoroketone α-Fluorocyanoketone Isoxazole->Fluoroketone Electrophilic Opening (e.g., Selectfluor)

Figure 4: The isoxazole ring as a precursor to diverse functional molecules.
Protocol 4: Reductive Ring-Opening to a β-Amino Enone

Principle: This protocol describes the catalytic hydrogenation of a 3,5-disubstituted isoxazole to cleave the N-O bond, yielding the corresponding β-amino enone.

Materials & Reagents:

  • 3,5-Disubstituted isoxazole (e.g., 3,5-dimethylisoxazole)

  • Palladium on Carbon (Pd/C), 10 wt%

  • Methanol or Ethanol

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

Procedure:

  • In a round-bottom flask or hydrogenation vessel, dissolve the 3,5-disubstituted isoxazole (5 mmol, 1.0 equiv) in methanol (25 mL).

  • Carefully add 10% Pd/C (0.10 g, ~20% by weight of the isoxazole) to the solution under a stream of nitrogen.

  • Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The product is often more polar than the starting material. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude β-amino enone.

  • Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography or recrystallization.

Troubleshooting & Key Considerations:

  • Catalyst Activity: The activity of Pd/C can vary. If the reaction is sluggish, using a fresh batch of catalyst or a different catalyst (e.g., Raney Nickel) may be beneficial.

  • Over-reduction: In some cases, especially with prolonged reaction times or more active catalysts, the carbonyl group of the product can be reduced to an alcohol. Careful monitoring is key.

  • Substrate Sensitivity: Other functional groups in the molecule (e.g., alkenes, alkynes, benzyl groups) may also be reduced under these conditions. The choice of this method must be compatible with the overall molecular structure.

References

A Multi-faceted Approach to the Purity Assessment of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS No. 179162-55-1) is a key intermediate in the synthesis of various pharmaceutical compounds, including the antifungal agent Micafungin.[1][2][3] In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is paramount, as impurities can directly impact the safety and efficacy of the final drug product.[4][5] Consequently, a robust and comprehensive analytical strategy is required to identify and quantify any potential impurities, including synthetic by-products, degradation products, or residual solvents.[][7]

This application note provides a detailed guide to the purity assessment of this compound. It eschews a one-size-fits-all template in favor of an orthogonal analytical strategy, which leverages the strengths of multiple, disparate techniques to build a complete and reliable purity profile. This approach is fundamental to ensuring the quality and consistency required for regulatory compliance and successful drug development.[]

Compound Properties

A thorough understanding of the compound's physicochemical properties is the foundation for developing effective analytical methods.[8]

PropertyValueSource
CAS Number 179162-55-1[2][9]
Molecular Formula C₂₁H₂₁NO₄[3][9]
Molecular Weight 351.4 g/mol [3][9]
Melting Point 271-273 °C[3]
Appearance Crystalline SolidInferred from high melting point
Structure

The Orthogonal Analytical Strategy

No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple techniques that measure different chemical or physical properties, is essential for a comprehensive assessment. For instance, a chromatographic method separates impurities based on polarity, while a thermal method assesses purity based on melting behavior. This multi-pronged strategy minimizes the risk of overlooking impurities that may not be detected by a single technique.

Orthogonal_Strategy cluster_main Purity Assessment of Target Compound Compound This compound HPLC HPLC-UV (Chromatographic Purity) Compound->HPLC LCMS LC-MS (Impurity Identification) Compound->LCMS NMR NMR Spectroscopy (Structural Identity & qNMR) Compound->NMR DSC DSC (Thermal Purity) Compound->DSC TGA TGA (Residual Volatiles) Compound->TGA EA Elemental Analysis (Elemental Composition) Compound->EA

Caption: Orthogonal approach for comprehensive purity analysis.

Chromatographic Methods: The Core of Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic molecules in the pharmaceutical industry.[10][11] It excels at separating the main compound from closely related structural impurities.

High-Performance Liquid Chromatography (HPLC-UV)

The goal is to develop a stability-indicating HPLC method capable of separating the main peak from all potential impurities. A reversed-phase method is typically the first choice for a molecule of this nature.[12]

Causality Behind Method Choices:

  • Stationary Phase (C18): The compound has significant hydrophobic character due to its aromatic rings and pentyloxy chain, making a C18 column an excellent starting point for achieving strong retention.[8]

  • Mobile Phase: A gradient of acetonitrile and water is used to elute a wide range of components, from polar to non-polar. The addition of an acid (e.g., formic or phosphoric acid) is critical. The target molecule has a carboxylic acid group (pKa ~4-5); keeping the mobile phase pH low (~2.5-3.0) ensures this group remains protonated and un-ionized, leading to better retention and sharper peak shapes.[12]

  • Detector (UV-Vis): The extensive conjugation across the phenyl, isoxazole, and benzoic acid rings results in strong UV absorbance, allowing for sensitive detection, typically in the 254-300 nm range.

HPLC_Workflow A Preparation (Mobile Phase, Standards, Sample) B System Suitability Test (SST) (Verify precision, resolution, tailing) A->B C Injection Sequence (Blank -> Standard -> Sample) B->C D Data Acquisition (Generate Chromatogram) C->D E Data Processing (Peak Integration) D->E F Purity Calculation (% Area Normalization) E->F

Caption: General workflow for HPLC-UV purity determination.

Protocol: HPLC-UV Purity Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column C18, 4.6 x 150 mm, 3.5 µm Standard for reversed-phase small molecule analysis.
    Mobile Phase A 0.1% Phosphoric Acid in Water Low pH to suppress ionization of the carboxylic acid.
    Mobile Phase B Acetonitrile Common organic modifier for reversed-phase HPLC.
    Gradient 50% to 95% B over 20 min To elute potential non-polar impurities.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures reproducible retention times.
    Injection Vol. 10 µL Balances sensitivity and peak shape.

    | Detection | 280 nm | Strong absorbance expected due to conjugation. |

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water to create a 0.1 mg/mL solution.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Perform a system suitability test (SST) by making five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[13]

    • Inject a solvent blank to ensure no carryover or system contamination.

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies impurities, LC-MS is essential for their identification.[14][15] By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each impurity, providing critical clues to its structure.

Protocol: LC-MS for Impurity Identification

  • Instrumentation: An LC-MS system, typically with an Electrospray Ionization (ESI) source.

  • Methodology:

    • Utilize the same HPLC method developed in section 2.1. This allows for direct correlation of peaks between the UV and MS detectors.

    • MS Parameters (Example):

      • Ionization Mode: ESI positive and negative. The carboxylic acid will ionize well in negative mode ([M-H]⁻), while the isoxazole nitrogen may protonate in positive mode ([M+H]⁺).

      • Scan Range: 100 – 600 m/z. This covers the expected mass of the parent compound and potential dimers or smaller fragments.

    • Analyze the sample and correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra to assign a molecular weight to each. This is the first step in structural elucidation of unknown impurities.[15][16]

Spectroscopic and Thermal Corroboration

Chromatography alone is insufficient. Spectroscopic and thermal methods provide orthogonal data to confirm identity and purity.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is one of the most powerful tools for structural elucidation and can be used for quantitative analysis (qNMR).[17][18] ¹H NMR confirms the compound's identity by showing the expected proton signals, and its high sensitivity can reveal impurities with distinct proton environments.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to allow observation of the acidic proton of the carboxylic acid.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Identity Confirmation: Verify that the chemical shifts, integrations, and coupling patterns match the known structure of this compound.

    • Purity Assessment: Look for small, unassignable peaks. The integration of these impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.

Thermal Analysis (DSC & TGA)

Thermal analysis techniques are widely used in pharmaceutical characterization.[19]

  • Differential Scanning Calorimetry (DSC): For highly crystalline substances (>98.5% pure), DSC can determine purity by measuring the melting point depression caused by impurities.[5] This is based on the Van't Hoff equation. The high melting point of the target compound suggests it is crystalline, making DSC a suitable screening tool.[20]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is an excellent method for quantifying the amount of residual volatiles, such as water or organic solvents, in the sample.

Protocol: DSC for Thermal Purity

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 2-4 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a slow rate (e.g., 2 °C/min) under a nitrogen atmosphere through its melting range.

    • Use the instrument's software to calculate the purity based on the shape of the melting endotherm.

Absolute Purity Confirmation

Elemental Analysis

Elemental analysis (EA) provides a fundamental measure of purity by determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).[21][22] The experimental results are compared against the theoretical values calculated from the molecular formula (C₂₁H₂₁NO₄).

ElementTheoretical %Acceptance Criteria
Carbon (C) 71.78%± 0.4%
Hydrogen (H) 6.02%± 0.4%
Nitrogen (N) 3.99%± 0.4%

A result within the accepted deviation (typically ±0.4%) provides strong evidence of the compound's elemental composition and lack of significant inorganic or elemental impurities.[23]

Method Validation Principles

Any analytical method used for quality control must be validated to prove it is fit for its intended purpose.[24] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[25][26]

Validation_Parameters center Fit for Purpose (ICH Q2(R2)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability, Intermediate) center->Precision Range Range center->Range Robustness Robustness center->Robustness LOQ Limit of Quantitation center->LOQ

Caption: Core parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]

  • Linearity & Range: Demonstrates a proportional relationship between concentration and detector response over a specified range (e.g., 80-120% of the target concentration for an assay).[27]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.

Summary of the Integrated Purity Assessment

By integrating the results from these orthogonal techniques, a highly confident and defensible purity value can be assigned.

Analytical TechniquePurposeExpected Outcome for a High-Purity Sample
HPLC-UV Quantify chromatographic purityMain peak > 99.5% area; no single impurity > 0.1%.
LC-MS Identify impuritiesMass of main peak corresponds to [M+H]⁺ at 352.1 and/or [M-H]⁻ at 350.1. Impurity masses are investigated.
¹H NMR Confirm structure and identitySpectrum is consistent with the proposed structure. No significant unassigned signals are present.
DSC Determine thermal purityA sharp melting endotherm between 271-273 °C; calculated purity > 99%.
TGA Quantify residual volatilesMinimal mass loss (<0.5%) up to the melting point.
Elemental Analysis Confirm elemental compositionExperimental %C, %H, and %N values are within ±0.4% of the theoretical values.

This comprehensive analytical workflow ensures that this compound meets the stringent quality standards required for its use in pharmaceutical development, ultimately contributing to the safety and efficacy of the final medicinal product.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Elementar. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Wyandt, C. M. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

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  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Hitachi High-Tech. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Taylor & Francis Online. (2011). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]

  • PMC - NIH. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. [Link]

  • Cambrex. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). [Link]

  • IJRPS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • Veeprho. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • C-Therm Technologies Ltd. (2022). Thermal Analysis in the Pharmaceutical Industry. [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). [Link]

  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • LCGC International. (2017). Computer-Assisted Method Development for Small and Large Molecules. [Link]

  • MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

  • TestCountry. (2024). 8+ Drug Purity Tests: Quick & Easy. [Link]

  • Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Slideshare. (2022). Structural elucidation by NMR(1HNMR) | PPTX. [Link]

  • Watson International. (n.d.). 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. [Link]

  • PharmaCores. (2024). HPLC analytical Method development: an overview. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • SpringerLink. (2016). NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. [Link]

  • Wiley. (1995). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • Protheragen. (n.d.). 4-(5-(4-(pentyloxy)phenyl)isoxazol- 3-yl)benzoic acid. [Link]

  • ChemSrc. (n.d.). 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. [Link]

Sources

Application Note & Protocol: A Scalable and Regiospecific Synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, a key intermediate in pharmaceutical manufacturing.[1][2] The protocol is centered around a robust and highly regioselective 1,3-dipolar cycloaddition strategy. We present a detailed, step-by-step methodology, from the preparation of key precursors to the final cycloaddition and purification. The causality behind experimental choices, process optimization for scalability, and troubleshooting are discussed to ensure reliable and reproducible outcomes for researchers and drug development professionals.

Strategic Overview: The Logic of 1,3-Dipolar Cycloaddition

The synthesis of 3,5-disubstituted isoxazoles is most effectively achieved through the [3+2] cycloaddition of a nitrile oxide and an alkyne.[3][4][5] This approach is renowned for its high regioselectivity, operational simplicity, and tolerance of diverse functional groups, making it ideal for complex molecular assemblies.

Our retrosynthetic analysis of the target molecule, this compound, identifies the isoxazole core as the primary point for disconnection. This leads to two key synthons: a nitrile oxide derived from 4-formylbenzoic acid and an alkyne precursor, 4-(pentyloxy)phenylacetylene.

G Target This compound Isoxazole_Disconnection [3+2] Cycloaddition (Isoxazole Ring Formation) Target->Isoxazole_Disconnection Nitrile_Oxide 4-Carboxybenzonitrile Oxide (from Aldoxime) Isoxazole_Disconnection->Nitrile_Oxide Alkyne 4-(Pentyloxy)phenylacetylene Isoxazole_Disconnection->Alkyne Aldoxime_Precursor 4-Formylbenzoic Acid Oxime Nitrile_Oxide->Aldoxime_Precursor Chlorination/ Elimination Aldehyde_Precursor 4-(Pentyloxy)benzaldehyde Alkyne->Aldehyde_Precursor Corey-Fuchs Homologation Starting_Material_1 4-Formylbenzoic Acid Aldoxime_Precursor->Starting_Material_1 Oximation Starting_Material_2 p-Hydroxybenzaldehyde Aldehyde_Precursor->Starting_Material_2 Williamson Ether Synthesis Starting_Material_3 1-Bromopentane Aldehyde_Precursor->Starting_Material_3 Williamson Ether Synthesis

Figure 1: Retrosynthetic analysis of the target molecule.

This strategy isolates the synthesis into two convergent pathways, allowing for the preparation and purification of intermediates before the crucial, high-yield cycloaddition step. This modularity is a significant advantage for large-scale production.

Synthesis of Intermediates: Building the Core Fragments

Protocol: Synthesis of 4-(Pentyloxy)benzaldehyde

Rationale: The pentyloxy side chain is introduced via a classic Williamson ether synthesis. This is a reliable and high-yielding SN2 reaction. The use of a polar aprotic solvent like DMF accelerates the reaction, and potassium carbonate serves as an effective and economical base.[1]

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
p-Hydroxybenzaldehyde122.12122.1 g1.01.0
1-Bromopentane151.04166.1 g1.11.1
Potassium Carbonate (K₂CO₃)138.21207.3 g1.51.5
N,N-Dimethylformamide (DMF)-1.0 L--

Step-by-Step Procedure:

  • To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add p-hydroxybenzaldehyde (1.0 mol), potassium carbonate (1.5 mol), and DMF (1.0 L).

  • Stir the suspension vigorously to ensure good mixing.

  • Slowly add 1-bromopentane (1.1 mol) to the mixture at room temperature.

  • Heat the reaction mixture to 65-70°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 5 L of ice-cold water with vigorous stirring. A precipitate will form.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 40°C to yield 4-(pentyloxy)benzaldehyde as a solid.

Expected Yield: 90-95%. Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol: Synthesis of 4-Formylbenzoic Acid Oxime

Rationale: The conversion of an aldehyde to an aldoxime is a standard condensation reaction with hydroxylamine. The reaction is typically performed in an aqueous or alcoholic solvent system. Using a mild base helps to deprotonate the hydroxylamine hydrochloride, freeing the nucleophilic hydroxylamine.[6][7]

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Formylbenzoic Acid150.13150.1 g1.01.0
Hydroxylamine HCl69.4976.4 g1.11.1
Sodium Bicarbonate (NaHCO₃)84.01126.0 g1.51.5
Ethanol/Water (1:1 v/v)-1.5 L--

Step-by-Step Procedure:

  • Dissolve 4-formylbenzoic acid (1.0 mol) and sodium bicarbonate (1.5 mol) in 1.5 L of a 1:1 ethanol/water mixture in a 3 L flask with stirring.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 mol) in a minimum amount of water and add this solution to the reaction flask.

  • Stir the mixture at room temperature for 3-4 hours. The formation of the oxime can be monitored by TLC.

  • Upon completion, carefully acidify the reaction mixture with 2M HCl to pH ~3-4. A white precipitate will form.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-formylbenzoic acid oxime.

Expected Yield: >95%. Characterization: Confirm structure using IR (disappearance of aldehyde C=O, appearance of C=N and O-H stretch), ¹H NMR, and melting point.

The Core Reaction: Large-Scale 1,3-Dipolar Cycloaddition

This section details the final two steps: the conversion of the intermediate aldehyde to the necessary alkyne, and the key cycloaddition reaction. For large-scale synthesis, a one-pot, two-step procedure is often most efficient. Here we present a robust protocol involving the in-situ generation of the nitrile oxide from the corresponding hydroximoyl chloride.

G cluster_0 Part A: Alkyne & Nitrile Oxide Precursor Synthesis cluster_1 Part B: One-Pot Cycloaddition Pentyloxybenzaldehyde 4-(Pentyloxy)benzaldehyde Alkyne 4-(Pentyloxy)phenylacetylene Pentyloxybenzaldehyde->Alkyne Corey-Fuchs (2 steps) Formylbenzoic_Oxime 4-Formylbenzoic Acid Oxime Hydroximoyl_Chloride 4-Carboxybenzohydroximoyl Chloride Formylbenzoic_Oxime->Hydroximoyl_Chloride NCS in DMF Nitrile_Oxide_Gen In-situ Nitrile Oxide Generation Hydroximoyl_Chloride->Nitrile_Oxide_Gen Base (Et3N) Reaction_Vessel Reaction Vessel: Alkyne in THF/Et3N Cycloaddition [3+2] Cycloaddition Reaction_Vessel->Cycloaddition Nitrile_Oxide_Gen->Cycloaddition Product Final Product Cycloaddition->Product

Figure 2: Workflow for the final cycloaddition stage.

Protocol: Synthesis of this compound

Rationale: This procedure combines the chlorination of the aldoxime to form the hydroximoyl chloride, followed by in-situ dehydrochlorination with a base (triethylamine) to generate the reactive nitrile oxide dipole. This dipole is immediately trapped by the alkyne (dipolarophile) present in the reaction mixture to form the isoxazole ring with high regioselectivity.[4][8]

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-(Pentyloxy)phenylacetylene188.26188.3 g1.01.0
4-Formylbenzoic Acid Oxime165.15173.4 g1.051.05
N-Chlorosuccinimide (NCS)133.53140.2 g1.051.05
Triethylamine (Et₃N)101.19222.6 g2.22.2
Tetrahydrofuran (THF), anhydrous-2.0 L--
N,N-Dimethylformamide (DMF), anhydrous-1.0 L--

Step-by-Step Procedure:

  • Hydroximoyl Chloride Formation: In a dry 5 L flask under a nitrogen atmosphere, dissolve 4-formylbenzoic acid oxime (1.05 mol) in anhydrous DMF (1.0 L).

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add N-Chlorosuccinimide (1.05 mol) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Stir the mixture at 0-5°C for 1-2 hours until the conversion to 4-carboxybenzohydroximoyl chloride is complete (monitor by TLC).

  • Cycloaddition: In a separate 10 L reactor, charge 4-(pentyloxy)phenylacetylene (1.0 mol) and anhydrous THF (2.0 L).

  • Add triethylamine (2.2 mol) to the alkyne solution and cool the mixture to 0-5°C.

  • Slowly add the pre-formed hydroximoyl chloride solution from step 4 to the alkyne solution via a cannula or dropping funnel over 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: a. Quench the reaction by slowly adding 2 L of water. b. Most of the THF will be in the aqueous layer. If a precipitate (the product) forms, it can be filtered directly. If not, proceed to extraction. c. Extract the mixture with ethyl acetate (2 x 1 L). d. Combine the organic layers and wash with 1M HCl (1 L), followed by brine (1 L). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. The crude solid is purified by recrystallization from an ethanol/water mixture to yield the final product as a white or off-white solid.

Expected Yield: 75-85%. Final Product Characterization:

AnalysisSpecification
Appearance White to off-white crystalline solid
Melting Point 271-273°C[9]
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spec (ESI-MS) [M+H]⁺ expected at m/z 352.15
Purity (HPLC) ≥98%

Troubleshooting and Scale-Up Considerations

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Cycloaddition - Incomplete formation of hydroximoyl chloride.- Dimerization of the nitrile oxide.- Moisture in the reaction.- Ensure complete conversion of oxime before cycloaddition.- Add hydroximoyl chloride solution slowly to the alkyne to keep nitrile oxide concentration low.- Use anhydrous solvents and a nitrogen atmosphere.
Impure Product after Recrystallization - Presence of unreacted starting materials.- Formation of furoxan (nitrile oxide dimer).- Adjust stoichiometry; a slight excess of one component may be needed.- Optimize recrystallization solvent system. A second recrystallization may be necessary.
Exothermic Reaction - Rapid addition of NCS or triethylamine.- Ensure slow, controlled addition of reagents, especially on a large scale. Use an efficient cooling system.

References

  • Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]

  • Al-Mokhtar, M. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports. [Link]

  • Stephens, C. E. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Dialnet. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

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  • Semantic Scholar. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. [Link]

  • Shitov, I. V., et al. (2023). 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Pharmacology & Translational Science. [Link]

  • Das, B., & Majee, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Al-Mokhtar, M. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Pure and Applied Sciences. [Link]

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  • Das, B., & Majee, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • The Journal of Organic Chemistry. (n.d.). A useful, regiospecific synthesis of isoxazoles. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

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  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

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Application Notes & Protocols: Leveraging 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid for the Strategic Optimization of Natural Product Side Chains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Natural Product Optimization

Natural products have historically been a cornerstone of drug discovery, providing a rich tapestry of structurally diverse and biologically active molecules.[1] However, their direct clinical application is often hindered by suboptimal pharmacokinetic properties, such as poor solubility, limited bioavailability, and metabolic instability.[2][3] The strategic modification of natural product scaffolds is a critical endeavor in medicinal chemistry, aiming to enhance their drug-like properties while retaining or improving their intrinsic bioactivity.[2][4][5][6] This guide details the application of a bespoke chemical tool, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid , for the targeted optimization of natural product side chains.

The Modifier Molecule: A Structural and Functional Analysis

The selected modifying agent, this compound, is a thoughtfully designed scaffold for enhancing the therapeutic potential of natural products. One of its known applications is in the optimization of the side chain of the natural product FR901379.[7]

A breakdown of its constituent parts reveals the rationale behind its design:

  • Benzoic Acid Moiety : This serves as the primary reactive handle. The carboxylic acid group can be readily activated to form stable amide or ester linkages with corresponding amine or hydroxyl functionalities present on the side chains of many natural products.[8][9][10] This versatility allows for a broad application across various natural product classes.[8]

  • Isoxazole Core : The isoxazole ring is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[11][12][13][14][15][16] Its inclusion can improve the overall pharmacokinetic profile and introduce new binding interactions.[11][17]

  • Pentyloxy-Phenyl Group : This lipophilic tail is crucial for modulating the physicochemical properties of the conjugated natural product.[18] The pentyloxy chain can enhance membrane permeability and absorption, which is often a limiting factor for the oral bioavailability of complex natural products.[19][20][][22]

dot graph TD { A[this compound] --> B{Benzoic Acid}; A --> C{Isoxazole Core}; A --> D{Pentyloxy-Phenyl Group}; B --> E[Reactive Handle for Conjugation]; C --> F[Metabolically Stable Pharmacophore]; D --> G[Lipophilic Tail for Enhanced Permeability]; } enddot Caption: Structural components of the modifying agent.

Strategic Application: A Hypothetical Case Study with Mitragynine

To illustrate the practical application of this modifier, we will consider a hypothetical case study involving the optimization of Mitragynine, the primary psychoactive alkaloid in Kratom. Mitragynine possesses a secondary amine, making it an ideal candidate for modification via amide bond formation.

Objective : To enhance the lipophilicity and potential blood-brain barrier penetration of Mitragynine by conjugating it with this compound.

Experimental Workflow

The overall experimental workflow for this modification is as follows:

dot graph TD { A[Start] --> B(Activation of Benzoic Acid); B --> C(Amide Coupling with Mitragynine); C --> D(Purification of the Conjugate); D --> E(Structural Characterization); E --> F(In Vitro/In Vivo Evaluation); F --> G[End]; } enddot Caption: General workflow for natural product modification.

Detailed Protocols

Part 1: Activation of this compound

Rationale : The carboxylic acid of the modifier needs to be activated to facilitate the nucleophilic attack by the amine group of Mitragynine. A common and effective method is the formation of an acyl chloride.

Materials :

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure :

  • Dissolve 1 equivalent of this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add 2-3 equivalents of thionyl chloride or oxalyl chloride to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride.

  • The acyl chloride is highly reactive and should be used immediately in the next step without further purification.

Part 2: Amide Coupling with Mitragynine

Rationale : This step involves the formation of a stable amide bond between the activated modifier and the secondary amine of Mitragynine.[23][24] The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.[25][26][27]

Materials :

  • Activated 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoyl chloride

  • Mitragynine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dry glassware under an inert atmosphere

Procedure :

  • Dissolve 1 equivalent of Mitragynine in anhydrous DCM or THF in a separate flask.

  • Add 1.5-2 equivalents of the non-nucleophilic base to the Mitragynine solution.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the activated acyl chloride (1.1 equivalents) in anhydrous DCM to the Mitragynine solution.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization of the Conjugate

Rationale : It is essential to purify the synthesized conjugate to remove any unreacted starting materials, reagents, and byproducts.[28][29][30][31] Subsequent characterization confirms the identity and purity of the final product.[32]

Purification :

  • The crude product can be purified using column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes.[28] The appropriate solvent system should be determined by TLC analysis.

Characterization :

  • High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the structure of the conjugate and the successful formation of the amide bond.

Expected Outcomes and Data Presentation

The successful conjugation of this compound to Mitragynine is expected to yield a novel compound with altered physicochemical properties.

PropertyMitragynine (Parent)Modified Mitragynine (Expected)Rationale for Change
Molecular Weight 398.5 g/mol 743.9 g/mol Addition of the modifier molecule.
cLogP (Lipophilicity) ~3.1> 5.0Introduction of the pentyloxy-phenyl group.[19]
Aqueous Solubility LowVery LowIncreased lipophilicity generally decreases aqueous solubility.
Metabolic Stability ModeratePotentially IncreasedThe isoxazole core is known for its metabolic stability.[11]

Further Evaluation: Pharmacokinetic and Pharmacodynamic Profiling

Following successful synthesis and characterization, the modified Mitragynine should undergo a comprehensive evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[33][34][35]

Pharmacokinetic Studies :

  • In vitro ADME assays : Caco-2 permeability, metabolic stability in liver microsomes, and plasma protein binding.

  • In vivo studies in animal models : To determine oral bioavailability, plasma concentration-time profiles, and tissue distribution.

Pharmacodynamic Studies :

  • Receptor binding assays : To assess the affinity of the modified compound for its target receptors (e.g., opioid receptors for Mitragynine).

  • In vivo efficacy studies : To evaluate the biological activity and therapeutic potential of the modified compound in relevant disease models.

Conclusion

The use of this compound represents a strategic and versatile approach for the optimization of natural product side chains. By providing a reactive handle, a stable pharmacophore, and a lipophilic tail, this modifying agent can be employed to enhance the drug-like properties of a wide range of natural products, thereby unlocking their full therapeutic potential. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to apply this innovative tool in their own discovery programs.

References

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  • Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. (2017, October 20). Emery Pharma. [Link]

  • The recent progress of isoxazole in medicinal chemistry. (n.d.). Bohrium. [Link]

  • High lipophilicity decreases drug transport across intestinal epithelial cells. (1994, May). PubMed. [Link]

  • Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate. [Link]

  • What is Lipophilicity? (2024, October 8). Pion Inc. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]

  • Functional Optimisation of Natural Products. (n.d.). The Gademann Lab. [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3). ResearchGate. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC. (n.d.). NIH. [Link]

  • This compound For Micafungin Cas 179162-55-1. (n.d.). JINAN PERFECT PROOF BIOTECHNOLOGY CO., LTD. [Link]

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  • Small Molecule Purification. (n.d.). Hanbon. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. [Link]

  • In silico drug metabolism and pharmacokinetic profiles of natural products from medicinal plants in the Congo basin. (2013, August 8). PubMed Central. [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC. (2022, September 7). NIH. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024, February 2). MDPI. [Link]

  • Small molecules purification. (n.d.). Axplora. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amine to Amide (Coupling) - Common Conditions. (n.d.). [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • A New Data Repository for Pharmacokinetic Natural Product-Drug Interactions: From Chemical Characterization to Clinical Studies. (n.d.). DOI. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC. (n.d.). NIH. [Link]

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  • CAS No : 179162-55-1 | Product Name : 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid. (n.d.). [Link]

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Application Notes & Protocols: A Researcher's Guide to Cell-Based Assays for Characterizing the Biological Activity of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] This distinction arises from its remarkable versatility as a pharmacophore, capable of engaging in diverse non-covalent interactions with biological targets.[1] Consequently, isoxazole derivatives have garnered significant attention, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5] Many compounds incorporating this scaffold have advanced to clinical use, such as the anti-inflammatory drug Valdecoxib and the antibiotic Sulfamethoxazole.[2]

For researchers and drug development professionals working with novel isoxazole compounds, the initial characterization of biological activity is a critical step. Cell-based assays provide the foundational data for understanding a compound's potential therapeutic efficacy and mechanism of action. This guide offers a structured, field-proven approach to selecting and executing key in vitro assays, moving logically from broad primary screening to more focused mechanistic studies. We provide not only detailed, step-by-step protocols but also the scientific rationale behind experimental choices to ensure robust and interpretable results.

Strategic Workflow for Compound Characterization

A tiered approach is essential for the efficient and logical evaluation of novel compounds. This strategy begins with a broad assessment of cytotoxicity to establish a therapeutic window, followed by specific assays to probe desired biological activities, and culminates in mechanistic studies to elucidate the mode of action. This prevents wasting resources on highly toxic compounds and provides a clear path for hit-to-lead development.

G cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: Mechanistic Elucidation A Synthesized Isoxazole Compound B MTT Cytotoxicity Assay (Multiple Cell Lines) A->B Initial Test C Anticancer Assays (e.g., Apoptosis) B->C If Anticancer Potential D Anti-inflammatory Assays (e.g., NF-κB) B->D If Anti-inflammatory Potential E Antimicrobial Assays (e.g., MIC) B->E If Antimicrobial Potential F Signaling Pathway Analysis (e.g., Western Blot) C->F G Cell Cycle Analysis (e.g., Flow Cytometry) C->G D->F

Caption: General workflow for the cell-based evaluation of a novel isoxazole compound.

Primary Screening: Assessing Cytotoxicity with the MTT Assay

Expertise & Rationale: The first and most critical step in evaluating any new compound is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method that assesses metabolic activity, which serves as a proxy for cell viability.[6][7] It measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] This initial screen is crucial for two reasons:

  • Determining the Therapeutic Window: It identifies the concentration range where the compound is non-toxic, which is essential for assays where cell death is an undesirable outcome (e.g., anti-inflammatory or antiviral screens).

  • Informing Anticancer Studies: For oncology applications, it quantifies the compound's potency in killing cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50).[8][9]

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted from standard methodologies for a 96-well plate format.[10][11]

Materials:

  • Cells of interest (e.g., MCF-7 breast cancer, A549 lung cancer, RAW 264.7 macrophages)

  • Complete cell culture medium

  • Isoxazole test compound, dissolved in DMSO to create a concentrated stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (treated with the same final concentration of DMSO as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[7] Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]

Data Presentation & Interpretation: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell LineIsoxazole CompoundExposure Time (h)IC50 (µM)
MCF-7ISO-X4815.2 ± 1.8
A549ISO-X4828.5 ± 3.1
HCT116ISO-X489.7 ± 0.9
HEK293 (non-cancer)ISO-X48>100

Table 1: Example data summary for cytotoxicity screening of a hypothetical compound "ISO-X".

Mechanistic Assays for Anticancer Activity

If a compound shows potent cytotoxicity against cancer cell lines, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.[12] A key hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[13][14]

G Stimulus Apoptotic Stimulus (e.g., Isoxazole Compound) Mito Mitochondrial Pathway (Intrinsic) Stimulus->Mito Receptor Death Receptor Pathway (Extrinsic) Stimulus->Receptor Casp9 Caspase-9 Mito->Casp9 Casp8 Caspase-8 Receptor->Casp8 Casp37 Caspase-3/7 (Executioner Caspases) Casp9->Casp37 Activation Casp8->Casp37 Activation Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Cleavage of Cellular Substrates

Caption: Simplified overview of apoptosis pathways leading to Caspase-3/7 activation.

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This protocol is based on the widely used "add-mix-measure" format, which is ideal for high-throughput screening.[15][16] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[15]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • White-walled, opaque 96-well plates (for luminescence assays)

  • Cells and test compound prepared as in the MTT assay

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the isoxazole compound at various concentrations (typically around the IC50 value) for a desired time (e.g., 6, 12, or 24 hours). Include appropriate controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[16]

  • Assay Execution: Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[16] The reagent contains a detergent for cell lysis.

  • Signal Development: Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation & Interpretation: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold-change in luminescence over the vehicle control.

Isoxazole Conc. (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
0 (Control)1,520 ± 1101.0
58,950 ± 6405.9
10 (IC50)25,600 ± 1,85016.8
2028,100 ± 2,10018.5
Staurosporine (Positive Control)35,400 ± 2,50023.3

Table 2: Example data from a Caspase-Glo® 3/7 assay in HCT116 cells treated with ISO-X for 12 hours.

Assays for Anti-inflammatory Activity

Many isoxazole derivatives exhibit anti-inflammatory properties, often through the inhibition of key signaling pathways that drive inflammation.[17][18][19] The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[20]

G cluster_cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IκB IκBα IKK->IκB Phosphorylates NFkB_cyto NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Binds Promoter, Induces Transcription Nucleus Nucleus Isoxazole Isoxazole Inhibitor Isoxazole->IKK Inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway.

Protocol: NF-κB Luciferase Reporter Assay

This assay uses cells transfected with a plasmid where the firefly luciferase gene is under the control of an NF-κB response element.[21] Activation of the pathway leads to luciferase expression, which can be quantified by luminescence.

Materials:

  • HEK293T cells or other easily transfectable cell line

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Dual-Luciferase® Reporter Assay System (e.g., from Promega)

  • White-walled, opaque 96-well plates

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.

  • Pre-treatment: Remove the transfection medium and replace it with fresh medium containing various non-toxic concentrations of the isoxazole compound. Incubate for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells. Include "unstimulated" and "stimulated vehicle" controls. Incubate for 6-8 hours.[22]

  • Cell Lysis: Wash the cells once with PBS. Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[20]

  • Luciferase Assay:

    • Add 50-100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity. Read luminescence on a luminometer.

    • Add 50-100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity. Read luminescence again.

  • Data Analysis: Normalize the firefly luminescence reading to the Renilla luminescence reading for each well. This corrects for variations in transfection efficiency and cell number.

Data Presentation & Interpretation: Activity is expressed as the percentage of inhibition of the normalized luciferase activity compared to the stimulated vehicle control.

Isoxazole Conc. (µM)Normalized Luciferase Activity (Firefly/Renilla)% Inhibition of TNF-α Response
Unstimulated1.5 ± 0.2-
0 (Stimulated Control)55.8 ± 4.50%
135.2 ± 3.136.9%
518.9 ± 1.966.1%
108.1 ± 0.785.5%

Table 3: Example data for the inhibition of TNF-α-induced NF-κB activity by ISO-X in HEK293T cells.

Assays for Antimicrobial Activity

The broad-spectrum activity of some isoxazoles makes them promising candidates for antimicrobial drug development.[17][23][24] The foundational assay for any potential antimicrobial is the determination of its Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25] This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well U-bottom plates

  • Isoxazole test compound

  • Spectrophotometer or McFarland turbidity standards

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[25] Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the isoxazole compound in broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, transfer 100 µL from well 2 to well 3, and so on. Discard 100 µL from the last dilution well. This results in 100 µL per well of serially diluted compound.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This step halves the concentration of the compound in each well to the final test concentrations.

  • Controls: Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[26]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[26]

Data Presentation & Interpretation: MIC values are reported in µg/mL or µM and provide a direct measure of the compound's potency against different microbial strains.

Microbial StrainGram StainIsoxazole CompoundMIC (µg/mL)
S. aureus ATCC 29213PositiveISO-Y8
E. faecalis ATCC 29212PositiveISO-Y16
E. coli ATCC 25922NegativeISO-Y32
P. aeruginosa ATCC 27853NegativeISO-Y>128
C. albicans ATCC 90028FungusISO-Y64

Table 4: Example MIC data for a hypothetical antimicrobial compound "ISO-Y".

Conclusion

The isoxazole scaffold remains a highly productive starting point for the discovery of new therapeutic agents. A systematic and well-reasoned approach to in vitro testing is paramount to unlocking the potential of novel derivatives. By progressing from broad cytotoxicity screening to specific activity and mechanistic assays, researchers can efficiently identify promising lead compounds, elucidate their mechanisms of action, and build a robust data package for further preclinical development. The protocols and strategies outlined in this guide provide a solid framework for the comprehensive biological characterization of isoxazole compounds.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025).
  • Application Notes and Protocols for Cell-Based Assays of 2H-Isoxazolo[4,5-B]indole Deriv
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
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Application Notes and Protocols for the Characterization of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isoxazole Scaffolds and the Imperative of Rigorous Characterization

Isoxazole derivatives represent a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The five-membered heterocyclic ring, containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore and a key building block in the synthesis of complex molecules.[3] The precise structural conformation and purity of these novel derivatives are intrinsically linked to their function and therapeutic potential. Consequently, a multi-faceted and rigorous characterization workflow is not merely a procedural step but a fundamental necessity for advancing drug discovery and ensuring the reproducibility of scientific findings.

This guide provides a comprehensive overview of the principal analytical techniques employed in the structural elucidation and purity assessment of novel isoxazole derivatives. It is designed to be a practical resource, offering not only step-by-step protocols but also the underlying rationale for experimental choices, thereby empowering researchers to make informed decisions in their analytical endeavors.

An Integrated Approach to Structural Elucidation

The characterization of a novel isoxazole derivative is a deductive process that integrates data from multiple analytical techniques.[4] A logical workflow ensures that each step builds upon the last, leading to an unambiguous structural assignment.

G cluster_0 Initial Assessment cluster_1 Molecular Formula & Connectivity cluster_2 Functional Groups & Confirmation cluster_3 Final Structure Purity Purity Assessment (HPLC, TLC) MS Mass Spectrometry (HRMS) Purity->MS Pure Sample NMR NMR Spectroscopy (1D & 2D) MS->NMR Molecular Formula IR FT-IR Spectroscopy NMR->IR Proposed Structure Structure Unambiguous Structure NMR->Structure Xray X-ray Crystallography IR->Xray Functional Group Confirmation Xray->Structure Definitive 3D Structure

Figure 1: An integrated workflow for the structural elucidation of novel isoxazole derivatives.

I. Chromatographic Analysis for Purity Determination

Application Note: High-Performance Liquid Chromatography (HPLC)

Before embarking on extensive spectroscopic analysis, it is paramount to establish the purity of the synthesized isoxazole derivative. HPLC is a cornerstone technique for this purpose, separating the target compound from unreacted starting materials, byproducts, and other impurities.[5] The choice of stationary and mobile phases is critical for achieving optimal separation. For many isoxazole derivatives, which are often aromatic and possess moderate polarity, reversed-phase HPLC is the method of choice.[6]

  • Causality in Method Development: The selection of a C18 column is a common starting point due to its broad applicability for non-polar to moderately polar compounds. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is adjusted to control the retention time of the analyte. The pH of the mobile phase can be modified with additives like formic acid or trifluoroacetic acid to suppress the ionization of acidic or basic functional groups, leading to sharper peaks and improved resolution.[5][7]

Protocol: HPLC Method Development for Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the novel isoxazole derivative.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Initial Screening Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (typically 254 nm for aromatic systems).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Analyze the initial chromatogram for peak shape, resolution, and retention time.

    • If the peak of interest elutes too quickly or too slowly, adjust the initial and final percentages of Mobile Phase B.

    • If peak tailing is observed, consider adjusting the pH of the mobile phase or using a different column chemistry (e.g., a phenyl column for compounds with aromatic character).[5]

    • Once a satisfactory separation is achieved, the method can be validated for linearity, accuracy, and precision.

II. Spectroscopic Techniques for Structural Elucidation

A. Mass Spectrometry (MS)

Application Note: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a novel compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and, thus, the molecular formula.[8] The fragmentation pattern observed in the mass spectrum, often induced by collision-induced dissociation (CID), can provide valuable clues about the compound's structure.[9] The fragmentation of the isoxazole ring typically involves the cleavage of the weak N-O bond.[10]

Protocol: HRMS Analysis (ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the purified isoxazole derivative (approximately 10-100 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

    • The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000 amu).

    • Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Use the accurate mass of the molecular ion to calculate the elemental composition using the instrument's software.

    • Analyze the fragmentation pattern to identify characteristic losses that can support the proposed structure.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution.[4] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of atoms within the molecule.[11][12]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

Protocol: Comprehensive NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isoxazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a 2D COSY spectrum to establish ¹H-¹H correlations.

    • Acquire a 2D HSQC spectrum to identify ¹H-¹³C one-bond correlations.

    • Acquire a 2D HMBC spectrum to determine long-range ¹H-¹³C correlations.

  • Spectral Interpretation:

    • Step 1: Analyze the ¹H NMR spectrum to identify the chemical shifts, multiplicities (singlet, doublet, etc.), and integrals (number of protons) for each signal.[13]

    • Step 2: Use the ¹³C NMR spectrum to determine the number of carbon environments.

    • Step 3: Use the HSQC spectrum to link each proton signal to its directly attached carbon.

    • Step 4: Use the COSY spectrum to piece together fragments of the molecule by identifying neighboring protons.

    • Step 5: Use the HMBC spectrum to connect these fragments by identifying correlations between protons and carbons that are 2-3 bonds away. This is often the key to elucidating the overall structure.[14]

C. Infrared (IR) Spectroscopy

Application Note: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[15] The absorption of infrared radiation corresponds to the vibrational transitions of chemical bonds. For isoxazole derivatives, IR spectroscopy can confirm the presence of characteristic bonds such as C=N, C=C, and N-O stretches within the heterocyclic ring, as well as vibrations from substituent groups (e.g., C=O, N-H, O-H).[16][17]

Protocol: FT-IR Analysis
  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. ATR is often simpler, requiring only a small amount of the solid to be placed directly on the crystal.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition:

    • Place the sample in the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum should be collected and automatically subtracted from the sample spectrum.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the functional groups expected in the molecule. For isoxazoles, look for ring stretching vibrations in the 1600-1300 cm⁻¹ region.[1]

III. X-ray Crystallography: The Gold Standard for Structural Confirmation

Application Note:

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the three-dimensional atomic and molecular structure of a crystalline compound.[18] It provides precise information on bond lengths, bond angles, and torsional angles, which is invaluable for understanding structure-activity relationships.[19] For novel isoxazole derivatives, especially those with stereocenters, X-ray crystallography is the definitive method for confirming the absolute stereochemistry.

Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is often the most challenging step.

    • Grow single crystals of the purified isoxazole derivative. Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

    • The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[4]

  • Data Collection:

    • Mount a suitable crystal on a goniometer and place it in a narrow beam of monochromatic X-rays.

    • As the crystal is rotated, a diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to calculate an electron density map of the crystal.

    • From this map, the positions of the individual atoms in the molecule are determined, and the structure is refined to yield the final, precise atomic coordinates.[18]

IV. Data Integration and Summary

The final structural elucidation is achieved by integrating the data from all analytical techniques. A proposed structure must be consistent with all the collected data.

G cluster_0 Data Inputs cluster_1 Deductive Logic cluster_2 Validation cluster_3 Conclusion HPLC Purity > 95% Propose Propose Structure HPLC->Propose HRMS Molecular Formula (e.g., C₁₀H₇N₁O₂Cl) HRMS->Propose NMR ¹H, ¹³C, COSY, HSQC, HMBC (Connectivity) NMR->Propose IR Functional Groups (e.g., C=O, C-Cl) IR->Propose Validate Validate against all data Propose->Validate Validate->Propose Inconsistent Final Confirmed Structure Validate->Final Consistent Xray X-ray Crystallography (Optional but definitive) Xray->Final

Figure 2: Logical flow of data integration for structural confirmation.

Table 1: Representative Data for a Hypothetical Isoxazole Derivative

Technique Data Obtained Interpretation
HPLC Single peak at tR = 8.5 min, Purity > 99%Sample is pure and suitable for analysis.
HRMS (ESI+) m/z = 224.0163 [M+H]⁺Corresponds to a molecular formula of C₁₀H₈N₁O₂Cl.
¹H NMR δ 8.2 (s, 1H), 7.8 (d, 2H), 7.5 (d, 2H), 2.6 (s, 3H)Suggests an aromatic ring, a proton on the isoxazole ring, and a methyl group.
¹³C NMR δ 168.2, 160.1, 155.4, 135.2, 130.1, 129.5, 128.9, 110.3, 12.5Indicates 9 distinct carbon environments, including carbonyls and aromatic carbons.
FT-IR 1720 cm⁻¹ (strong), 1610 cm⁻¹, 1580 cm⁻¹Confirms the presence of a C=O group and aromatic C=C stretching.
X-ray Solved crystal structureProvides definitive bond lengths, angles, and 3D conformation.

References

  • BenchChem. (2025). Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol.
  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
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  • ConnectSci. Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry.
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  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
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  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH.
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Green Chemistry Approaches for Isoxazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to a multitude of pharmaceuticals due to its wide range of biological activities.[1][2] Traditional synthetic routes, however, often involve hazardous solvents, harsh conditions, and metal catalysts, presenting significant environmental and safety challenges.[3][4][5][6] This guide details green and sustainable chemistry approaches for the synthesis of isoxazole derivatives, focusing on methods that enhance energy efficiency, utilize safer solvents like water, and improve atom economy through multicomponent reactions. We provide field-proven protocols for ultrasound-assisted, microwave-assisted, and catalyst-free syntheses, designed for researchers, scientists, and professionals in drug development.

Introduction: The Green Imperative in Isoxazole Synthesis

The principles of green chemistry are not merely academic; they are a practical necessity for modern chemical synthesis. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances.[7][8] For isoxazole synthesis, this translates into moving away from toxic organic solvents, minimizing energy consumption, and designing reactions that are both efficient and environmentally benign.[6][7] Key strategies include the use of alternative energy sources like microwave and ultrasound, the replacement of volatile organic compounds (VOCs) with water, and the design of one-pot multicomponent reactions that maximize atom economy.[3][6][9]

The most common pathway to isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[10][11] Green innovations in this area focus on generating the unstable nitrile oxide in situ under mild, metal-free conditions and performing the cycloaddition in aqueous media.[12][13]

Section 1: Energy-Efficient Synthesis: Ultrasound and Microwave Irradiation

Alternative energy sources provide a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating.[3][7][8]

1.1 Ultrasound-Assisted Synthesis

Sonochemistry utilizes the power of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hotspots of intense temperature and pressure.[6] This phenomenon dramatically enhances mass transfer and reaction kinetics.[3] Ultrasound-assisted reactions are notable for their operational simplicity, reduced energy consumption, and ability to be performed at or near room temperature.[3][9]

A prime example is the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. One protocol uses itaconic acid as a reusable catalyst in water, achieving a 95% yield in just 15 minutes at 50°C, a significant improvement over the 90% yield obtained after 3 hours of conventional heating at 100°C.[3] Another approach employs ferrite nanoparticles as a catalyst in water at room temperature, yielding products in 20-35 minutes.[3]

Protocol 1: Ultrasound-Assisted, Three-Component Synthesis of 4H-Isoxazol-5-ones [3]

This protocol describes the synthesis of 4H-isoxazol-5-ones from an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride using itaconic acid as a catalyst under ultrasonic irradiation.[3]

Materials:

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)

  • Ethyl Acetoacetate

  • Hydroxylamine Hydrochloride

  • Itaconic Acid (Catalyst)

  • Water (Solvent)

  • Ethanol (for recrystallization)

  • Ultrasonic Bath or Probe (e.g., 50 W, 47 kHz)

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), hydroxylamine hydrochloride (12 mmol), and itaconic acid (10 mol%).

  • Add 20 mL of water to the flask to act as the reaction medium.

  • Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.

  • Irradiate the mixture with ultrasound at 50°C for 15-20 minutes.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The aqueous filtrate containing the itaconic acid catalyst can be recovered and reused for subsequent reactions.[3]

  • Recrystallize the crude product from ethanol to obtain the pure 4H-isoxazol-5-one derivative.

1.2 Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8] This technique drastically reduces reaction times—from hours to minutes—and often improves yields by minimizing the formation of side products.[7][14]

Microwave-assisted protocols are particularly effective for one-pot, multicomponent reactions. For instance, 3,4,5-trisubstituted isoxazoles can be synthesized in a single pot via a Sonogashira coupling followed by a 1,3-dipolar cycloaddition. Under microwave heating, this entire sequence is completed in 30 minutes, whereas conventional methods could take several days.[14]

Protocol 2: Microwave-Assisted, Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles [14]

This protocol details a one-pot synthesis involving an acid chloride, a terminal alkyne, and a hydroximinoyl chloride under microwave irradiation.

Materials:

  • Acid Chloride (e.g., Benzoyl Chloride)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Hydroximinoyl Chloride

  • Copper(I) Iodide (CuI) catalyst

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., THF or Dioxane)

  • Microwave Reactor

Procedure:

  • To a microwave-safe reaction vessel, add the acid chloride (1.0 mmol), terminal alkyne (1.1 mmol), hydroximinoyl chloride (1.2 mmol), CuI (5 mol%), and Pd(PPh₃)₂Cl₂ (2 mol%).

  • Add the solvent (e.g., 5 mL THF) and triethylamine (2.5 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 140°C) for 30 minutes. The reaction first proceeds via a Sonogashira coupling to form a ynone intermediate, followed by the in situ generation of a nitrile oxide from the hydroximinoyl chloride, which then undergoes a 1,3-dipolar cycloaddition with the ynone.[14]

  • After irradiation, cool the vessel to room temperature.

  • Filter the reaction mixture to remove catalyst residues and evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, hexane/ethyl acetate) to yield the pure 3,4,5-trisubstituted isoxazole.

Data Summary: Energy-Efficient Methods

The following table compares the efficiency of ultrasound and microwave-assisted methods against conventional heating for isoxazole synthesis.

Synthesis TargetMethodCatalystSolventTimeYield (%)Reference
4H-Isoxazol-5-onesUltrasound (50°C)Itaconic AcidWater15 min95%[3]
4H-Isoxazol-5-onesConventional (100°C)Itaconic AcidWater3 h90%[3]
3,5-Disubstituted IsoxazolesUltrasound (RT)Fe₂O₃ NPsWater20-35 min84-91%[3]
3,4,5-Trisubstituted IsoxazolesMicrowave (140°C)CuI / Pd(II)THF30 minModerate-Good[14]
3,4,5-Trisubstituted IsoxazolesConventional (Reflux)CuI / Pd(II)THF>24 hLower / Byproducts[14]
Section 2: Aqueous and Catalyst-Free Synthesis

The ideal green synthesis minimizes or eliminates the need for both hazardous solvents and catalysts. Water is the ultimate green solvent—it is non-toxic, non-flammable, and inexpensive.[15] Furthermore, reactions in water can sometimes benefit from unique hydrophobic effects that accelerate reaction rates.

2.1 Synthesis in Aqueous Media

Performing organic reactions in water is a primary goal of green chemistry.[15] Several efficient protocols for isoxazole synthesis have been developed that proceed readily in water, often without any catalyst. For example, 5-arylisoxazoles can be synthesized by simply stirring 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water at 50°C for 2 hours.[15] This method offers a simple work-up, as the product often precipitates directly from the reaction mixture.[15]

Multicomponent reactions are particularly well-suited to aqueous conditions. A one-pot, four-component synthesis of 3,5-disubstituted isoxazoles has been reported using hydroxylamine, an aromatic aldehyde, a sulfonyl chloride, and a propargyl alcohol/amine in water under ultrasound irradiation.[3] This process creates four new bonds in a single operation.[3]

Protocol 3: Catalyst-Free Synthesis of 5-Arylisoxazoles in Water [15]

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one

  • Hydroxylamine Hydrochloride

  • Water

Procedure:

  • In a 25 mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol).

  • Add 5 mL of water to the flask.

  • Stir the mixture at 50°C for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • The solid product will precipitate from the aqueous solution.

  • Collect the precipitate by suction filtration. The product is often pure enough without further purification.

2.2 Mechanochemical (Solvent-Free) Synthesis

Mechanochemistry, often performed using a ball mill, offers a completely solvent-free alternative. In this technique, mechanical energy is used to initiate and sustain chemical reactions. A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed via the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides using a recyclable Cu/Al₂O₃ nanocomposite catalyst under ball-milling conditions.[16] This method provides moderate to excellent yields and is reproducible on a gram scale.[16] Even a catalyst-free version is possible for certain substrates.[16][17]

Section 3: Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition.[10][18]

3.1 The 1,3-Dipolar Cycloaddition Pathway

This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide with a dipolarophile (e.g., an alkyne).[10][11] The nitrile oxide is typically generated in situ from an aldoxime using a mild oxidant or from a hydroximinoyl chloride with a base, as this intermediate is highly reactive and prone to dimerization.[13]

1,3-Dipolar_Cycloaddition Mechanism: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime R-CH=N-OH (Aldoxime) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide [Oxidant] -H₂O TransitionState [Transition State] NitrileOxide->TransitionState Alkyne R'C≡CR'' (Alkyne) Alkyne->TransitionState Isoxazole Isoxazole Product TransitionState->Isoxazole MCR_Workflow Workflow: One-Pot, Five-Component Isoxazole Synthesis cluster_reactants A Aldehyde OnePot One-Pot Reaction Vessel (Water, CaCl₂/K₂CO₃, Ultrasound) A->OnePot B Hydroxylamine (NH₂OH·HCl) B->OnePot C Primary Amine C->OnePot D Propargyl Bromide D->OnePot E Saccharin E->OnePot Intermediates In-situ Formation: 1. Oximation 2. N-Propargylation 3. 1,3-Dipolar Cycloaddition OnePot->Intermediates Sonication FinalStep Intermolecular Ring-Opening Intermediates->FinalStep Product 3,5-Disubstituted Isoxazole Secondary Sulfonamide FinalStep->Product

References

Troubleshooting & Optimization

How to increase the yield of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid synthesis?

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers and drug development professionals to navigate the common challenges and optimize the yield of this multi-step synthesis. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing quick insights into the critical aspects of the reaction.

Q1: What is the general synthetic strategy for this compound?

The most common and reliable method is a two-step process. First, a Claisen-Schmidt condensation reaction is performed between methyl 4-acetylbenzoate and 4-(pentyloxy)benzaldehyde to form a chalcone intermediate. This is followed by a cyclization reaction of the chalcone with hydroxylamine hydrochloride, which forms the isoxazole ring. The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Q2: Why is a methyl or ethyl ester used as a starting material instead of 4-acetylbenzoic acid directly?

Using the ester form (e.g., methyl 4-acetylbenzoate) serves as a protecting group for the carboxylic acid. The strongly basic conditions required for the initial Claisen-Schmidt condensation would otherwise cause undesirable side reactions with a free carboxylic acid, such as deprotonation and potential salt formation, which can complicate the reaction and purification process. The ester is then hydrolyzed in the final step under controlled conditions to yield the desired product.

Q3: My overall yield is consistently low. Which reaction step is the most likely culprit?

Both the Claisen-Schmidt condensation and the isoxazole formation can be sources of low yield. However, the cyclization step is often more sensitive to reaction conditions. Improper pH control during the addition of hydroxylamine can lead to the formation of pyrazoline byproducts or other undesired isomers, significantly reducing the yield of the target isoxazole.

Q4: What is the role of the base in the initial chalcone formation?

The base, typically NaOH or KOH in an alcoholic solvent, deprotonates the α-carbon of the methyl 4-acetylbenzoate. This generates an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the 4-(pentyloxy)benzaldehyde. This is the key step in forming the carbon-carbon bond of the chalcone backbone.

Q5: During purification, my product seems to be "oiling out" instead of crystallizing. What causes this?

"Oiling out" during recrystallization is often due to the presence of impurities or residual solvent, which lowers the melting point of the mixture. It can also occur if the solution is cooled too quickly. Ensure the crude product is as pure as possible before attempting recrystallization and allow the solution to cool slowly to promote the formation of a crystalline lattice.

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving specific issues encountered during the synthesis.

Issue 1: Low Yield of Chalcone Intermediate (Step 1)
Symptom Potential Cause Recommended Solution
TLC analysis shows significant amounts of unreacted starting materials. 1. Insufficient Base: The catalytic amount of base may not be sufficient to drive the reaction to completion. 2. Low Reaction Temperature: The activation energy for the condensation may not be reached.1. Increase Base Concentration: Incrementally increase the amount of NaOH or KOH. Monitor the reaction by TLC to find the optimal concentration. 2. Increase Temperature: Gently warm the reaction mixture to 40-50 °C. Avoid excessive heat, which can promote side reactions.
Multiple spots are visible on TLC, indicating side product formation. 1. Cannizzaro Reaction: The aldehyde may be undergoing a disproportionation reaction in the presence of a strong base. 2. Self-Condensation: The ketone may be undergoing self-condensation.1. Control Aldehyde Addition: Add the 4-(pentyloxy)benzaldehyde solution slowly to the basic ketone solution to maintain a low instantaneous concentration of the aldehyde. 2. Maintain Low Temperature: Run the reaction at room temperature or slightly below to disfavor side reactions.
Issue 2: Inefficient Isoxazole Formation (Step 2)
Symptom Potential Cause Recommended Solution
The final product is a mixture of isomers. Lack of pH Control: The reaction of hydroxylamine with the α,β-unsaturated ketone is pH-sensitive. Non-optimal pH can lead to the formation of different heterocyclic systems.Buffer the Reaction: Use a base like sodium acetate or pyridine to maintain the pH in a weakly acidic or neutral range. This promotes the desired 1,4-addition followed by cyclization to the isoxazole.
Reaction fails to go to completion. Reagent Purity/Activity: The hydroxylamine hydrochloride may have degraded.Use Fresh Reagent: Ensure the hydroxylamine hydrochloride is fresh and dry. It is a salt and can be hygroscopic.
Issue 3: Incomplete Ester Hydrolysis (Step 3)
Symptom Potential Cause Recommended Solution
NMR or LC-MS of the final product shows the presence of the methyl ester. 1. Insufficient Hydrolysis Time/Temperature: The hydrolysis may not have reached completion. 2. Insufficient Base: Not enough base (e.g., LiOH, NaOH) was used to drive the saponification.1. Increase Reaction Time/Temperature: Prolong the reaction time or gently heat the mixture (e.g., to 60 °C) while monitoring with TLC until the starting material is consumed. 2. Increase Base Stoichiometry: Use a larger excess of the base (e.g., 2-3 equivalents) to ensure complete hydrolysis.
Product degradation is observed. Harsh Hydrolysis Conditions: The isoxazole ring can be sensitive to strongly basic conditions, especially at high temperatures.Use Milder Conditions: Employ a milder base like lithium hydroxide (LiOH) in a THF/water mixture, which is often effective at room temperature and reduces the risk of degradation.

Part 3: Optimized Experimental Protocols & Visualizations

Overall Synthetic Workflow

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Hydrolysis A Methyl 4-acetylbenzoate + 4-(pentyloxy)benzaldehyde B Claisen-Schmidt Condensation (NaOH or KOH, Ethanol) A->B C Crude Chalcone Intermediate B->C D Hydroxylamine HCl, Sodium Acetate C->D Purification & Characterization E Cyclization Reaction D->E F Crude Ester Product E->F G LiOH or NaOH, THF/H2O F->G Purification & Characterization H Saponification G->H I Acidification (HCl) H->I J Final Product: This compound I->J

Caption: A three-step workflow for the synthesis of the target compound.

Protocol 1: Synthesis of Methyl 4-(3-(4-(pentyloxy)phenyl)-3-oxoprop-1-en-1-yl)benzoate (Chalcone)
  • Dissolve methyl 4-acetylbenzoate (1.0 eq) and 4-(pentyloxy)benzaldehyde (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise, keeping the temperature below 10 °C.

  • After the addition, allow the mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry under vacuum. Recrystallize from ethanol if necessary.

Protocol 2: Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate
  • Suspend the chalcone intermediate (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Add sodium acetate (2.0 eq) to the mixture to act as a base.

  • Reflux the mixture for 4-6 hours. The reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

Troubleshooting Workflow: Low Isoxazole Yield

G start Low Yield in Isoxazole Formation Step check_ph Was the reaction pH controlled (e.g., with NaOAc)? start->check_ph check_reagents Are starting materials pure? Is Hydroxylamine HCl fresh? check_ph->check_reagents Yes add_base Action: Re-run with a base like Sodium Acetate or Pyridine. check_ph->add_base No check_temp Was the reaction refluxed sufficiently? check_reagents->check_temp Yes purify_sm Action: Purify chalcone. Use fresh Hydroxylamine HCl. check_reagents->purify_sm No increase_time Action: Increase reflux time and monitor by TLC. check_temp->increase_time No solution Yield Improved check_temp->solution Yes add_base->solution purify_sm->solution increase_time->solution

Caption: A decision tree for troubleshooting low yields in the isoxazole formation step.

Protocol 3: Hydrolysis to this compound
  • Dissolve the methyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0 eq).

  • Stir the mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with 1N HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water to remove inorganic salts, and dry under vacuum.

Troubleshooting low yield in 1,3-dipolar cycloaddition reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these powerful transformations, with a focus on the widely used Huisgen cycloadditions, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your yields and achieve your synthetic goals.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental failures. Follow the logic paths to identify the root cause of your low yield and implement effective solutions.

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is sluggish or has failed completely. What are the primary causes and how do I fix them?

A low or non-existent yield in a CuAAC reaction almost always points to a problem with the catalytic system, the reactants, or the reaction environment. The central principle of a successful CuAAC reaction is maintaining a sufficient concentration of the active Cu(I) catalyst.[1][2]

Core Causality: The reaction's catalytic cycle depends on the Cu(I) species to activate the terminal alkyne.[1] If Cu(I) is absent, oxidized to the inactive Cu(II) state, or sequestered by interfering species, the reaction will halt.

Immediate Troubleshooting Steps:
  • Oxygen Contamination: The Cu(I) catalyst is highly sensitive to oxygen, which rapidly oxidizes it to the inactive Cu(II) state.[3]

    • Solution: Degas your solvent thoroughly (e.g., via sparging with argon or nitrogen for 15-30 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Purity of Reagents:

    • Reactants: Ensure your azide and alkyne are pure. Impurities can sometimes poison the catalyst.

    • Solvents: Use high-purity, dry solvents. Some impurities in technical-grade solvents can interfere with the reaction.

    • Copper Source: The quality of the copper source is critical. Use a reliable source of a Cu(II) salt (like CuSO₄) with a reducing agent or a Cu(I) salt (like CuI or CuBr).

  • Ineffective Reduction of Cu(II) to Cu(I): Most modern CuAAC protocols use a Cu(II) precursor with an in situ reducing agent.[1]

    • Solution: Sodium ascorbate is the most common and effective reducing agent.[4] Always prepare a fresh stock solution of sodium ascorbate immediately before use, as it can degrade in solution. Ensure you are using a sufficient excess (typically 1 to 5 equivalents relative to copper).

Systematic Optimization Protocol:

If the immediate steps fail, a systematic approach is necessary. The following workflow helps to pinpoint the issue.

CuAAC_Troubleshooting Start Low/No CuAAC Yield Check_O2 Was the reaction rigorously degassed and kept under inert atmosphere? Start->Check_O2 Check_Reagents Are reactants and solvents pure? Is the sodium ascorbate solution fresh? Check_O2->Check_Reagents Yes Solution_Degas ACTION: Thoroughly degas all solvents and run under N2 or Ar. Check_O2->Solution_Degas No Check_Ligand Is a Cu(I)-stabilizing ligand being used? Check_Reagents->Check_Ligand Yes Solution_Purify ACTION: Purify starting materials. Use fresh ascorbate solution. Check_Reagents->Solution_Purify No Check_Concentration Are reactant concentrations adequate? (Typically > 1 mM) Check_Ligand->Check_Concentration Yes Solution_AddLigand ACTION: Add a suitable ligand (e.g., TBTA, THPTA). Optimize Ligand:Cu ratio (often 1:1 to 5:1). Check_Ligand->Solution_AddLigand No Solution_IncreaseConc ACTION: Increase reactant concentrations. Consider a different solvent system. Check_Concentration->Solution_IncreaseConc No End Reaction Optimized Check_Concentration->End Yes Solution_Degas->Check_Reagents Solution_Purify->Check_Ligand Solution_AddLigand->Check_Concentration Solution_IncreaseConc->End

Caption: Troubleshooting flowchart for a failing CuAAC reaction.

Q2: I'm observing significant side products, starting material decomposition, or a persistent color change (e.g., red/purple precipitate) in my CuAAC reaction. What is happening?

These symptoms often indicate competing side reactions or catalyst deactivation, which can be particularly problematic in complex chemical environments like bioconjugation.

Core Causality: The primary side reactions are the oxidative homocoupling of the alkyne (Glaser coupling) and potential degradation of sensitive substrates by reactive oxygen species (ROS) or the copper catalyst itself.

Common Issues and Solutions:
  • Alkyne Homocoupling: The appearance of a precipitate (often red, purple, or black) can sometimes be attributed to the formation of copper acetylides or polydiacetylenes from alkyne homocoupling.[5][6] This is favored by excess oxygen and the absence of a proper stabilizing ligand.

    • Solution: The use of a chelating ligand is crucial. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) ion, preventing both oxidation and unwanted side reactions.[4][7] An excess of ligand relative to copper (e.g., 5:1) is often recommended, especially in bioconjugation, to protect sensitive molecules.[2]

  • Substrate Degradation: In bioconjugation, proteins or other biomolecules can be damaged by ROS generated by the Cu(I)/ascorbate system.[4] Some functional groups, like boronic acids, are also known to degrade in the presence of copper catalysts.[7]

    • Solution: Add a ROS scavenger. Aminoguanidine is an effective additive to intercept byproducts of ascorbate oxidation that could otherwise damage proteins.[4] For sensitive substrates, minimizing the concentration of copper (50-100 μM is often sufficient) and ensuring an excess of a protective ligand are key strategies.[4]

  • Ligand Inhibition: While essential, the wrong choice or ratio of ligand can inhibit the reaction. Highly coordinating ligands at high concentrations can block the alkyne's access to the copper center, shutting down catalysis.[8]

    • Solution: The optimal ligand-to-copper ratio can be solvent-dependent. For instance, some ligands that are accelerating at a 2:1 ratio in DMSO:water can become inhibitory in highly aqueous media.[8] If inhibition is suspected, screen different ratios (e.g., 1:1, 2:1, 5:1) or switch to a ligand known to perform well under your specific conditions (e.g., THPTA for aqueous media).[9]

Simplified CuAAC Catalytic Cycle

CuAAC_Cycle Cu_I L-Cu(I) Cu_Acetylide L-Cu(I)-C≡C-R1 Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide R2-N3 Cu_Triazolide->Cu_I Product Triazole Product Cu_Triazolide->Product + H+ center Proton_Source H+ center->Cu_I Regenerated Catalyst

Caption: Simplified schematic of the CuAAC catalytic cycle.

Q3: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction has a low yield. How can I improve it?

SPAAC avoids the cytotoxicity of a metal catalyst, but its success hinges on the inherent reactivity of the strained alkyne.[10] Low yields are typically due to insufficient reactivity, steric hindrance, or poor solubility.

Core Causality: The driving force of SPAAC is the release of ring strain from the cyclooctyne upon reaction with the azide.[11] If the activation energy is too high due to a less-strained alkyne or steric clashes, the reaction will be slow.

Key Optimization Parameters:
  • Choice of Cyclooctyne: This is the most critical factor. There is a trade-off between reactivity and stability. Highly strained cyclooctynes react faster but may be less stable to handle and store.[11]

    • Solution: If your reaction is slow, switch to a more reactive cyclooctyne. The reactivity generally increases with the introduction of electron-withdrawing groups or fusion to aromatic rings.

Cyclooctyne TypeRelative ReactivityKey Features
DIBOLowStable and easy to synthesize.
BCNModerateGood balance of stability and reactivity.[12]
DIBAC/ADIBOHighFused aromatic rings increase strain and reactivity.
S-DIBO / DIFOVery HighFluorination significantly enhances reaction rates.[12]
  • Steric Hindrance: Bulky substituents near the azide or the alkyne can dramatically slow the reaction by preventing the reactants from achieving the necessary transition state geometry.

    • Solution: If possible, redesign your substrates to include a longer linker between the bulky groups and the reacting moieties (azide/alkyne).

  • Solvent and Solubility: While generally less sensitive to solvent effects than ionic reactions, SPAAC kinetics can be influenced by the medium.[13] Poor solubility of either reactant will inevitably lead to a slow reaction and low yield.

    • Solution: Use a solvent system that fully dissolves both reactants. For bioconjugations, aqueous buffers with a polar aprotic co-solvent (e.g., DMSO, DMF) are common. Micellar catalysis, using surfactants, has also been shown to accelerate SPAAC rates for hydrophobic reactants by concentrating them within micelles.[13]

Logical Relationship of Cyclooctyne Structure to Reaction Rate

SPAAC_Reactivity LowStrain Low Ring Strain (e.g., simple cyclooctyne) LowEnergy High Activation Energy LowStrain->LowEnergy HighStrain High Ring Strain (e.g., fused rings, EWGs) HighEnergy Low Activation Energy HighStrain->HighEnergy SlowRate Slow Reaction Rate (Low Yield) LowEnergy->SlowRate FastRate Fast Reaction Rate (High Yield) HighEnergy->FastRate

Sources

Technical Support Center: Improving Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of controlling regioselectivity in the formation of the isoxazole ring. The isoxazole scaffold is a cornerstone in medicinal chemistry, and achieving high regiochemical purity is paramount for synthesizing specific, active pharmaceutical ingredients.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your synthetic strategies.

Frequently Asked questions (FAQs)
Q1: What exactly are regioisomers in the context of isoxazole synthesis, and why is controlling their formation so important?

A: In isoxazole synthesis, regioisomers are structural isomers that differ in the substitution pattern on the heterocyclic ring. When reacting an unsymmetrical precursor, such as a nitrile oxide (R¹-CNO) with an unsymmetrical terminal alkyne (H-C≡C-R²), two primary regioisomers can be formed: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole.[2] Similarly, the condensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can yield isomeric products.[3][4]

Controlling this regioselectivity is critical for several reasons:

  • Biological Activity: Different regioisomers often exhibit vastly different pharmacological profiles. The specific placement of substituents is crucial for molecular recognition and binding to biological targets.

  • Yield and Purification: The formation of a regioisomeric mixture reduces the yield of the desired compound and necessitates challenging and costly purification steps, often involving tedious chromatography.

  • Reproducibility: Poorly controlled regioselectivity leads to inconsistent batch-to-batch results, which is unacceptable in a drug development setting.

Q2: What are the primary synthetic routes where regioselectivity is a major concern?

A: The two most common and powerful methods for isoxazole synthesis are where regiochemical control is most challenging:

  • 1,3-Dipolar Cycloaddition: This is the most versatile method, involving the reaction of a nitrile oxide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile).[5][6] While highly effective, uncatalyzed thermal reactions, especially with terminal alkynes, frequently produce a mixture of 3,4- and 3,5-disubstituted isoxazoles with poor selectivity.[7][8]

  • Condensation of 1,3-Dicarbonyls with Hydroxylamine: Known as the Claisen isoxazole synthesis, this classic method involves the cyclocondensation of a β-dicarbonyl compound with hydroxylamine.[3] If the dicarbonyl substrate is unsymmetrical, two different condensation pathways are possible, leading to a mixture of regioisomers. This approach often suffers from harsh reaction conditions and limited scope.[3]

Q3: What fundamental factors govern the regiochemical outcome of these reactions?

A: The regioselectivity is a delicate balance of several interacting factors. Understanding these allows for rational experimental design.

  • Electronic Effects: The electronic properties of the substituents on both the dipole and the dipolarophile are paramount. Frontier Molecular Orbital (FMO) theory is often used to predict the outcome. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the pathway that maximizes the orbital overlap of the termini with the largest coefficients.[9][10]

  • Steric Hindrance: Bulky substituents can sterically block one of the possible transition states, thereby favoring the formation of the less hindered regioisomer.[11] This effect can sometimes override electronic preferences.

  • Reaction Conditions:

    • Catalysis: This is the most powerful tool for controlling regioselectivity. Different metal catalysts can completely reverse the outcome. For instance, copper(I) catalysts strongly favor 3,5-disubstituted products in cycloadditions with terminal alkynes, while ruthenium(II) catalysts can be used to obtain the 3,4-disubstituted isomers.[2][8]

    • Solvent and Temperature: Solvent polarity can influence the stability of the transition states, altering the regioisomeric ratio.[3][12] Temperature can affect the kinetic versus thermodynamic product distribution; however, in many cycloadditions, the regioselectivity is kinetically controlled and not significantly altered by temperature.[13]

    • Additives: Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., pyridine) can be used in condensation reactions to activate specific carbonyl groups and direct the cyclization pathway.[3]

Troubleshooting Guide

This section addresses specific experimental problems and provides actionable solutions grounded in chemical principles.

Problem 1: My 1,3-dipolar cycloaddition with a terminal alkyne is giving a mixture of 3,5- and 3,4-isomers. How can I selectively obtain the 3,5-disubstituted product?

This is a classic challenge. The 3,5-disubstituted isomer is often the desired product in medicinal chemistry.

Causality & Solution: The key to high selectivity for the 3,5-isomer is the use of a copper(I) catalyst . The mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been extended to nitrile oxides. The reaction proceeds through a copper acetylide intermediate, which fundamentally alters the reaction pathway compared to the uncatalyzed thermal process, leading to excellent regiocontrol.[2][14]

Recommended Action: Implement a copper(I)-catalyzed protocol. A one-pot procedure where the nitrile oxide is generated in situ is highly efficient.[14][15]

  • Catalyst System: Use a reliable Cu(I) source. Common choices include CuI, or a Cu(II) salt like CuSO₄ or Cu(OAc)₂ with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.

  • Ligands: While not always necessary, ligands like tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the Cu(I) catalyst, prevent oxidation, and improve reaction efficiency.[2]

  • Solvent: A variety of solvents can be used, including t-BuOH/H₂O mixtures, THF, or CH₂Cl₂.

  • Nitrile Oxide Generation: Generate the nitrile oxide slowly in situ from an aldoxime precursor using an oxidant (e.g., N-chlorosuccinimide, NCS) or from a hydroximoyl chloride using a non-nucleophilic base (e.g., triethylamine).[16][17] This prevents the undesired dimerization of the nitrile oxide into furoxan byproducts.[12]

This one-pot, three-step protocol is adapted from a reliable procedure for synthesizing 3,5-disubstituted isoxazoles.[15]

  • Oxime Formation: To a stirred solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., a deep eutectic solvent like ChCl:urea or a standard solvent like ethanol)[17], add hydroxylamine hydrochloride (1.0 equiv) and a base (e.g., NaOH, 1.0 equiv). Stir the mixture at 50 °C for 1 hour.

  • Nitrile Oxide Generation: To the same reaction vessel, add N-chlorosuccinimide (NCS, 1.5 equiv) and continue stirring at 50 °C for 3 hours. This converts the aldoxime to the corresponding hydroximoyl chloride, which is then dehydrochlorinated to the nitrile oxide.

  • Cycloaddition: Add the terminal alkyne (1.0 equiv) and the copper(I) catalyst (e.g., CuI, 5-10 mol%). Stir the reaction at 50 °C for 4-8 hours, monitoring progress by TLC.

  • Workup: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Problem 2: For my project, I need the 3,4-disubstituted isoxazole. How can I reverse the common regioselectivity?

Synthesizing the 3,4-isomer is less straightforward but achievable with the right catalytic system.

Causality & Solution: While copper catalysts direct the reaction towards the 3,5-isomer, ruthenium(II) catalysts have been shown to favor the formation of the 3,4-disubstituted product.[8] The mechanism is believed to involve a ruthenacycle intermediate that dictates the alternative regiochemical outcome.[2]

Recommended Action: Switch from a copper to a ruthenium catalyst.

  • Catalyst System: A common and effective catalyst is [Cp*RuCl(cod)] or a similar Ru(II) complex.

  • Reaction Conditions: These reactions are typically run in solvents like THF or dioxane at temperatures ranging from room temperature to 60 °C.

  • Mechanochemistry: For certain substrates, solvent-free mechanochemical methods using a ball mill in combination with a Ru-catalyst have shown excellent yields and high selectivity for the 3,4-isomer.[18]

Problem 3: My condensation of an unsymmetrical β-enamino diketone with hydroxylamine is not regioselective. How can I control the outcome?

Causality & Solution: In this reaction, regioselectivity is governed by which of the two carbonyl groups is preferentially attacked by the hydroxylamine nitrogen and which participates in the final cyclization. This can be controlled by carefully tuning the reaction conditions to exploit the different reactivity of the carbonyls.[3]

Recommended Action: Systematically vary the solvent, base, and temperature. A study on β-enamino diketones demonstrated that the following conditions could be used to selectively favor different regioisomers:[3]

  • To favor one isomer (e.g., 4,5-disubstituted): Use acetonitrile (MeCN) as the solvent with pyridine as a mild base at room temperature.

  • To favor the other isomer (e.g., an alternative 4,5-disubstituted): Use ethanol (EtOH) as the solvent and run the reaction at reflux temperature without an additional base.

  • To access a third isomer (e.g., 3,4-disubstituted): Use a Lewis acid such as BF₃·OEt₂ in MeCN. The Lewis acid coordinates to one of the carbonyls, activating it for nucleophilic attack and directing the regiochemistry.[3]

Data Summary & Visualization
Table 1: Influence of Reaction Parameters on Isoxazole Regioselectivity
Synthetic MethodReaction ComponentsKey Parameter/CatalystPredominant IsomerReference(s)
1,3-Dipolar CycloadditionNitrile Oxide + Terminal AlkyneCopper(I) (e.g., CuI, CuSO₄/Ascorbate)3,5-disubstituted [2][8][14]
1,3-Dipolar CycloadditionNitrile Oxide + Terminal AlkyneRuthenium(II) (e.g., [Cp*RuCl(cod)])3,4-disubstituted [2][8]
1,3-Dipolar CycloadditionNitrile Oxide + Terminal AlkyneThermal (Uncatalyzed)Mixture of 3,4- and 3,5-[7][8]
Condensationβ-Enamino Diketone + NH₂OH·HClEtOH, refluxIsomer A (e.g., 4,5-disubstituted)[3]
Condensationβ-Enamino Diketone + NH₂OH·HClMeCN, Pyridine, room temp.Isomer B (e.g., 4,5-disubstituted)[3]
Condensationβ-Enamino Diketone + NH₂OH·HClBF₃·OEt₂, MeCN, Pyridine, room temp.Isomer C (e.g., 3,4-disubstituted)[3]

Diagrams

G cluster_start cluster_pathways cluster_products Start R¹-CNO (Nitrile Oxide) + H-C≡C-R² (Terminal Alkyne) Thermal Thermal (Uncatalyzed) Start->Thermal High Temp Copper Copper(I) Catalysis Start->Copper e.g., CuI Ruthenium Ruthenium(II) Catalysis Start->Ruthenium e.g., [Cp*RuCl] Mixture Mixture of 3,4- and 3,5- (Poor Selectivity) Thermal->Mixture Prod35 3,5-Disubstituted Isoxazole (Major Product) Copper->Prod35 Prod34 3,4-Disubstituted Isoxazole (Major Product) Ruthenium->Prod34

Caption: Catalytic control of regioselectivity in 1,3-dipolar cycloadditions.

TroubleshootingWorkflow start Poor Regioselectivity in Isoxazole Synthesis reaction_type What is the reaction type? start->reaction_type cycloaddition 1,3-Dipolar Cycloaddition reaction_type->cycloaddition Cycloaddition condensation Condensation (e.g., 1,3-Dicarbonyl) reaction_type->condensation Condensation desired_isomer_cyclo Desired Isomer? cycloaddition->desired_isomer_cyclo solution_condense Systematically screen conditions: 1. Solvent (e.g., EtOH vs. MeCN) 2. Temperature (RT vs. Reflux) 3. Additives (Base vs. Lewis Acid) condensation->solution_condense isomer_35 3,5-Disubstituted desired_isomer_cyclo->isomer_35 3,5- isomer_34 3,4-Disubstituted desired_isomer_cyclo->isomer_34 3,4- solution_cu Implement Copper(I) Catalysis (e.g., CuI, CuSO₄/Ascorbate) isomer_35->solution_cu solution_ru Implement Ruthenium(II) Catalysis (e.g., [Cp*RuCl(cod)]) isomer_34->solution_ru

References

Preventing reactant decomposition during isoxazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Reactant Decomposition and Maximizing Yield

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the synthesis of isoxazoles, a critical heterocyclic scaffold in numerous therapeutic agents. Our focus is to provide in-depth, field-proven insights into preventing reactant decomposition and troubleshooting common synthetic hurdles.

Introduction: The Stability Challenge in Isoxazole Synthesis

The construction of the isoxazole ring, while versatile, is often plagued by the instability of key reactants and intermediates. The most prevalent methods, such as the 1,3-dipolar cycloaddition involving nitrile oxides or the condensation of 1,3-dicarbonyl compounds with hydroxylamine, are susceptible to side reactions that can significantly lower yields and complicate purification. Understanding the mechanisms behind this decomposition is the first step toward effective troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in isoxazole synthesis via 1,3-dipolar cycloaddition?

A1: The primary cause of low yields in this reaction is the inherent instability of the nitrile oxide intermediate. Nitrile oxides are prone to rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a competing side reaction that consumes the intermediate before it can react with the desired dipolarophile (the alkyne or alkene).[1][2] The dimerization is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[3][4][5][6]

Q2: How can I prevent the dimerization of my nitrile oxide intermediate?

A2: The most effective strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile.[1] This ensures that the concentration of the nitrile oxide remains low at any given moment, favoring the desired bimolecular cycloaddition over the dimerization reaction. Common methods for in situ generation include:

  • Dehydrohalogenation of hydroximoyl chlorides: Using a non-nucleophilic base like triethylamine.[1][7]

  • Oxidation of aldoximes: A variety of oxidants can be used, including sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), and greener options like NaCl/Oxone.[1][8][9] Hypervalent iodine reagents are also effective.[1]

Q3: I'm using hydroxylamine hydrochloride in a condensation reaction with a β-ketoester and an aldehyde, but my yields are poor. What could be the issue?

A3: Poor yields in this three-component reaction can stem from several sources:

  • Reactant Quality: Impurities in the starting materials, especially the aldehyde which can oxidize over time, can inhibit the reaction. It is recommended to use freshly distilled aldehydes.

  • Side Reactions: Hydroxylamine can react with the aldehyde to form an aldoxime, or with the β-ketoester to form a keto-oxime. If these side reactions are faster than the desired three-component condensation, the yield of the isoxazole will be low.

  • Stability of Hydroxylamine: While hydroxylamine hydrochloride is more stable than the free base, its solutions can degrade.[10] It is best practice to prepare hydroxylamine solutions immediately before use.[10] The thermal instability of hydroxylamine itself is a known hazard, and using its salt form helps mitigate this risk.[11][12]

Q4: How do reaction temperature and solvent choice impact my isoxazole synthesis?

A4: Both temperature and solvent are critical parameters.

  • Temperature: Higher temperatures can accelerate the rate of nitrile oxide dimerization more than the rate of cycloaddition, leading to lower yields.[2] In condensation reactions, excessive heat can promote the formation of byproducts. Temperature must be carefully optimized for each specific reaction.[2]

  • Solvent: The choice of solvent affects reactant solubility, reaction rate, and can influence the regioselectivity of the 1,3-dipolar cycloaddition.[2] For instance, polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[2] A screening of solvents is often a necessary step in optimization.[13]

Troubleshooting Guides

This section provides structured approaches to address specific problems encountered during isoxazole synthesis.

Problem 1: Low or No Product Yield in 1,3-Dipolar Cycloaddition

This workflow helps diagnose and solve issues related to low product yield in reactions involving nitrile oxides.

LowYield_Troubleshooting start Low or No Yield Observed check_intermediate Is Nitrile Oxide Dimerization Suspected? (e.g., presence of furoxan byproduct) start->check_intermediate in_situ Action: Ensure In Situ Generation - Generate nitrile oxide slowly in the presence of the dipolarophile. check_intermediate->in_situ Yes check_reagents Are Starting Materials Pure? (Aldoxime, Alkyne, etc.) check_intermediate->check_reagents No check_stoichiometry Action: Adjust Stoichiometry - Use a slight excess of the dipolarophile (alkyne/alkene). in_situ->check_stoichiometry check_temp Action: Optimize Temperature - Lower the reaction temperature to disfavor dimerization. check_stoichiometry->check_temp end_node Re-run Experiment & Analyze check_temp->end_node purify_reagents Action: Purify Reactants - Redistill liquid aldehydes/alkynes. - Recrystallize solid starting materials. check_reagents->purify_reagents No check_catalyst Is a Catalyst Used? (e.g., Cu(I)) check_reagents->check_catalyst Yes purify_reagents->end_node catalyst_activity Action: Verify Catalyst Activity - Use a fresh batch of catalyst. - Ensure correct catalyst loading (typically 1-5 mol%). check_catalyst->catalyst_activity Yes check_catalyst->end_node No catalyst_activity->end_node

Caption: Troubleshooting workflow for low product yield.

  • Slow Addition/In Situ Generation: By generating the nitrile oxide slowly in a solution already containing the alkyne or alkene, you maximize the probability of the desired cycloaddition occurring before two nitrile oxide molecules can find each other to dimerize.[1]

  • Stoichiometry: Using a slight excess of the "trap" (the dipolarophile) further pushes the equilibrium towards the desired product.

  • Temperature: The activation energy for dimerization can be different from that of the cycloaddition. Often, dimerization is favored at higher temperatures, so reducing the temperature can significantly improve the product-to-byproduct ratio.[2]

  • Catalyst Activity: Copper(I) catalysts are commonly used to accelerate the reaction and control regioselectivity.[14][15] If the catalyst is old, oxidized, or used at an incorrect loading, the reaction will be sluggish, allowing more time for reactant decomposition.

Problem 2: Formation of Multiple Products in Condensation Reactions

When reacting a 1,3-dicarbonyl compound (or its precursor) with hydroxylamine, a mixture of products can arise. This is particularly common in the synthesis of 3,5-disubstituted isoxazoles.

  • Oxime Formation: Hydroxylamine is a potent nucleophile and can react with any available carbonyl group. In a three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine, the hydroxylamine can react with the aldehyde to form an aldoxime, which is a competing pathway to the desired isoxazole formation.[16][17][18]

  • Reaction with Chalcones: When synthesizing isoxazolines from chalcones and hydroxylamine, various side products can form, including hydroxylamine ketones and hydroxylamino oximes, depending on the reaction conditions and the nature of the substituents.[19][20]

StrategyRationale
Control Reactant Stoichiometry Use equimolar amounts of reactants to avoid having an excess of one that could be driven down a side-reaction pathway.
Optimize pH The reaction of hydroxylamine with carbonyls is pH-dependent. The medium should be slightly acidic to protonate the carbonyl, making it more electrophilic, but not so acidic that it fully protonates the hydroxylamine, destroying its nucleophilicity.[21]
Sequential Addition Instead of a one-pot approach, consider a sequential addition. For example, pre-reacting the 1,3-dicarbonyl with hydroxylamine to form the oxime intermediate before adding the second component can sometimes direct the reaction more cleanly to the desired product.
Purification If side products are unavoidable, careful purification is necessary. Isoxazole products can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[22][23]

Experimental Protocols

Protocol 1: In Situ Generation of Benzonitrile Oxide for Cycloaddition

This protocol describes the synthesis of 3,5-diphenylisoxazole from benzaldoxime and phenylacetylene using tert-butyl hypoiodite (t-BuOI) for in situ nitrile oxide generation, adapted from Minakata et al.[7][24]

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve benzaldoxime (1.0 mmol) and phenylacetylene (1.2 mmol) in 5 mL of dioxane.

  • Base Addition: Add 2,6-lutidine (1.5 mmol) to the solution.

  • Initiation: To a separate flask, add sodium iodide (NaI) (1.5 mmol) and tert-butyl hypochlorite (t-BuOCl) (1.5 mmol) in 5 mL of dioxane. Stir for 10 minutes to generate t-BuOI in situ.

  • Reaction: Slowly add the t-BuOI solution dropwise to the benzaldoxime/phenylacetylene mixture over 30 minutes at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 3,5-diphenylisoxazole.

NitrileOxide_Mechanism cluster_generation Nitrile Oxide Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_dimerization Decomposition Pathway Oxime R-CH=N-OH (Aldoxime) Intermediate R-C(I)=N-OH (Imidoyl Iodide) Oxime->Intermediate + t-BuOI NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Intermediate->NitrileOxide - HI (Base) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole + Alkyne Furoxan Furoxan (Dimerization Product) NitrileOxide->Furoxan + Nitrile Oxide Alkyne R'C≡CH (Alkyne)

Caption: Key reaction pathways in 1,3-dipolar cycloaddition.

Reference List

  • Yu, Z., Caramella, P., & Houk, K. N. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420-15425. Available at: [Link]

  • Kim, D. W., & Jeong, Y. J. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. Available at: [Link]

  • Yu, Z., Caramella, P., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. Available at: [Link]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. Available at: [Link]

  • Yu, Z., Caramella, P., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society. Available at: [Link]

  • Yu, Z., Caramella, P., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Request PDF on ResearchGate. Available at: [Link]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. Available at: [Link]

  • Organic Chemistry Portal. (2022). Copper-Catalyzed Isoxazole Synthesis. Synfacts, 2022, 18(10), 1086. Available at: [Link]

  • Kim, D. W., & Jeong, Y. J. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. Available at: [Link]

  • Andriani, G., Pio, G. S., Vianello, C., Mocellin, P., & Salzano, E. (2024). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. Chemical Engineering Journal. Available at: [Link]

  • Sciencemadness Wiki. (2023). Hydroxylammonium chloride. Available at: [Link]

  • Pasinszki, T., et al. (2015). Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). Available at: [Link]

  • ResearchGate. (n.d.). Recyclability of the catalyst for the synthesis of isoxazole and... Available at: [Link]

  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Ojeda-Amador, A. I., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Effect of hydroxylamine hydrochloride on chalcones... Available at: [Link]

  • Google Patents. (n.d.). US5808150A - Stabilization of hydroxylamine solutions. Available at:

  • ResearchGate. (n.d.). 7 In situ generated nitrile oxides from hydroximoyl chloride or oxime... Available at: [Link]

  • ResearchGate. (n.d.). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate | Request PDF. Available at: [Link]

  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

  • Digital Repository. (2024). Article - Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Available at: [Link]

  • ResearchGate. (2016). (PDF) Chemistry of Chalcone Synthesis and its derivatives. Available at: [Link]

  • Zhang, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Scientific Reports. Available at: [Link]

  • Figshare. (1999). Synthesis of Hydroxamic Esters via Alkoxyaminocarbonylation of β-Dicarbonyl Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2023). Biological activity of new heterocyclic compounds derived from chalcone. Available at: [Link]

  • Al-Hourani, B. J. (2011). Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Available at: [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • ACS Publications. (n.d.). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Available at: [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Available at: [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Available at: [Link]

  • YouTube. (2019). synthesis of isoxazoles. Available at: [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]

  • Journal of Population Therapeutics & Clinical Pharmacology. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

  • Sabaq.pk. (2016). Reactions of Carbonyl compounds with Hydroxylamine, Chemistry Lecture. Available at: [Link]

  • Journal of Pharmaceutical Research International. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • Google Patents. (n.d.). CN116283810A - A kind of preparation method of isoxazole compound. Available at:

  • YouTube. (2022). Why aldehyde reacts with NH2OH in acidic medium. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered in the lab. Here, we will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting to help you achieve high yields and desired regioselectivity in your isoxazole synthesis endeavors.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding isoxazole synthesis, providing a solid foundation for understanding the key parameters that govern these reactions.

Q1: What are the most prevalent methods for synthesizing the isoxazole ring?

A1: The two most common and versatile methods for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1] Other significant methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1] Metal catalysts, such as those based on copper and gold, are often employed to enhance regioselectivity and reaction efficiency.[2]

Q2: What are the critical factors that influence the yield and regioselectivity of isoxazole synthesis?

A2: Several factors critically impact the outcome of isoxazole synthesis. The choice of catalyst is paramount, especially in metal-catalyzed reactions where the type and loading of the catalyst are crucial.[2] For instance, copper(I) catalysts are frequently used to promote regioselective cycloadditions.[2] The solvent's polarity can affect reaction rates and, in some cases, regioselectivity.[1] Temperature is another key parameter that influences reaction kinetics; suboptimal temperatures can lead to either sluggish reactions or the formation of side products.[1]

Q3: How do different types of catalysts, such as copper, rhodium, and gold, influence isoxazole synthesis?

A3: Different metal catalysts can offer distinct advantages in isoxazole synthesis.

  • Copper(I) catalysts are widely used for the [3+2] cycloaddition of nitrile oxides and terminal alkynes, typically favoring the formation of 3,5-disubstituted isoxazoles.[3][4]

  • Rhodium(II) catalysts can be employed in formal [3+2] cycloaddition reactions of N-sulfonyl-1,2,3-triazoles with isoxazoles to synthesize polysubstituted 3-aminopyrroles.[5]

  • Gold(I) and Gold(III) catalysts are effective in the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions.[3][6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your isoxazole synthesis experiments.

Problem 1: Low or No Product Yield

Low or nonexistent yields are a common frustration in organic synthesis. The following are potential causes and their solutions.

Possible Causes and Solutions:

  • Inefficient Nitrile Oxide Generation: In 1,3-dipolar cycloadditions, the in-situ generation of nitrile oxide is a critical step.

    • Troubleshooting: Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and reaction conditions.[1] Also, verify the quality of your nitrile oxide precursor, such as the aldoxime or hydroximoyl chloride.[1]

  • Poor Reactant Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Troubleshooting: Select a solvent in which all reactants are soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

    • Troubleshooting: Systematically screen a range of temperatures. For some reactions, a moderate increase in temperature (e.g., from 60°C to 80°C) can improve yields, while higher temperatures may be detrimental.[1]

  • Catalyst Inactivity: In catalyzed reactions, the catalyst may not be active.

    • Troubleshooting: Ensure the catalyst is active and used at the correct loading. Pre-activation of the catalyst may be necessary in some cases.[1] For copper-catalyzed reactions, the active Cu(I) species can be oxidized to inactive Cu(II); the addition of a reducing agent like sodium ascorbate can help maintain the active catalytic species.[4]

  • Reactant Decomposition: Sensitive starting materials may decompose under the reaction conditions.

    • Troubleshooting: Consider using milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1]

Problem 2: Formation of Isomeric Products (Poor Regioselectivity)

The formation of a mixture of regioisomers is a frequent challenge, particularly in 1,3-dipolar cycloaddition reactions.[1]

Possible Causes and Solutions:

  • Inappropriate Catalyst System: The choice of catalyst heavily influences the regiochemical outcome.

    • Troubleshooting: For the preferential synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, copper(I) catalysts are highly recommended.[4] Conversely, ruthenium(II) catalysts have been shown to favor the formation of 3,4-disubstituted isomers.[4]

  • Solvent Effects: The polarity of the solvent can play a role in directing regioselectivity.

    • Troubleshooting: Experiment with different solvents. In some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity.[1]

  • Steric and Electronic Factors: The inherent electronic and steric properties of the dipole and dipolarophile influence the regioselectivity of the cycloaddition.

    • Troubleshooting: While more challenging to modify, understanding these intrinsic factors can guide the choice of catalyst and reaction conditions to favor the desired isomer.

Problem 3: Formation of Impurities and Side Products

The presence of unexpected impurities can complicate purification and reduce the yield of the desired product.

Possible Causes and Solutions:

  • Dimerization of Nitrile Oxide: Nitrile oxides can rapidly dimerize to form furoxans, a common side reaction in 1,3-dipolar cycloadditions.[1]

    • Troubleshooting: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1] Using a slight excess of the alkyne dipolarophile can also help to trap the nitrile oxide before it dimerizes.[1]

  • Side Reactions of Starting Materials: Functional groups on the starting materials may not be compatible with the reaction conditions.

    • Troubleshooting: Protect sensitive functional groups on the starting materials.[1] Ensure the purity of your starting materials to remove any impurities that could lead to side reactions.[1]

Data Presentation and Experimental Protocols

Catalyst Performance Comparison

The following table provides a comparative overview of different catalysts for the synthesis of 3,5-diphenylisoxazole, a model compound. This data serves as a benchmark to guide your catalyst selection.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Copper(I) Iodide (CuI)5THF605~85-95[7]
DABCO20Water8024~70-80[7]
Aluminum Chloride (AlCl₃)150 (3 equiv.)DMAc9024~92[7][8]

Note: Yields and reaction conditions are compiled from various sources and may vary based on the specific substrate and experimental setup.

Experimental Protocols

General Procedure for the Synthesis of 3-Benzoylisoxazolines: [1]

  • To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), add chloramine-T (0.0625 mmol).

  • Heat the reaction mixture at 80 °C for 18 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-benzoylisoxazoline.

General Procedure for the Synthesis of 5-Arylisoxazoles: [1]

  • Stir a mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) in a round-bottom flask.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.

Visualizations

The following diagrams illustrate key experimental workflows and decision-making processes in isoxazole synthesis.

Isoxazole Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_end Final Product Alkyne Alkyne Solvent Selection Solvent Selection Alkyne->Solvent Selection Nitrile Oxide Precursor Nitrile Oxide Precursor Nitrile Oxide Precursor->Solvent Selection Catalyst Addition Catalyst Addition Solvent Selection->Catalyst Addition Base Addition Base Addition Catalyst Addition->Base Addition Temperature Control Temperature Control Base Addition->Temperature Control In situ Nitrile Oxide Generation In situ Nitrile Oxide Generation Temperature Control->In situ Nitrile Oxide Generation 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition In situ Nitrile Oxide Generation->1,3-Dipolar Cycloaddition Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) 1,3-Dipolar Cycloaddition->Reaction Monitoring (TLC/LC-MS) Workup & Extraction Workup & Extraction Reaction Monitoring (TLC/LC-MS)->Workup & Extraction Purification (Chromatography) Purification (Chromatography) Workup & Extraction->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS) Isoxazole Product Isoxazole Product Characterization (NMR, MS)->Isoxazole Product

Caption: General workflow for 1,3-dipolar cycloaddition.

Troubleshooting Low Yield node_sol node_sol Low Yield Low Yield Check Nitrile Oxide Generation Check Nitrile Oxide Generation Low Yield->Check Nitrile Oxide Generation Vary Base/Precursor Quality Vary Base/Precursor Quality Check Nitrile Oxide Generation->Vary Base/Precursor Quality Inefficient? Check Catalyst Activity Check Catalyst Activity Check Nitrile Oxide Generation->Check Catalyst Activity Efficient Pre-activate/Add Reducing Agent Pre-activate/Add Reducing Agent Check Catalyst Activity->Pre-activate/Add Reducing Agent Inactive? Optimize Temperature Optimize Temperature Check Catalyst Activity->Optimize Temperature Active Screen Temperature Range Screen Temperature Range Optimize Temperature->Screen Temperature Range Suboptimal? Check Solubility Check Solubility Optimize Temperature->Check Solubility Optimal Change Solvent Change Solvent Check Solubility->Change Solvent Poor? Yield Improved Yield Improved Check Solubility->Yield Improved Good

Sources

Technical Support Center: Purification of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS 179162-55-1), a key intermediate in the synthesis of the antifungal agent Micafungin.[1][2][3] This molecule, and its derivatives, present unique purification challenges due to their hybrid structure: a polar, acidic benzoic acid moiety combined with a large, relatively non-polar pentyloxyphenyl-isoxazole backbone. This duality often leads to issues such as poor solubility, difficult crystallization, and problematic chromatographic behavior.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It provides not only step-by-step protocols but also the underlying chemical principles to empower you, the researcher, to make informed decisions and adapt these strategies to your specific needs.

Frequently Asked Questions & Troubleshooting Guides

Q1: I've just completed my synthesis. What are the likely impurities and how should I approach the initial purification?

A1: Understanding potential impurities is the first step to designing a robust purification strategy. Based on common synthetic routes for 3,5-disubstituted isoxazoles, which often involve the cyclization of α,β-unsaturated ketoximes or related intermediates, your crude product may contain several types of impurities.[4][5][6]

Table 1: Common Potential Impurities and Their Origins

Impurity Class Specific Example(s) Typical Origin / Reason for Presence Recommended Primary Removal Method
Unreacted Starting Materials 4-acetylbenzoic acid, 4-(pentyloxy)benzaldehyde, hydroxylamine Incomplete reaction; incorrect stoichiometry. Chromatography or Recrystallization
Reaction Intermediates Chalcone or α,β-unsaturated ketoxime precursors Incomplete cyclization. These are often less polar than the final product. Normal-Phase Chromatography
Side-Products Isomeric isoxazoles, products of self-condensation Non-regioselective cyclization; competing reaction pathways. Chromatography or Fractional Crystallization

| Reagents & Solvents | Pyridine, ethanol, DMF, inorganic salts | Carried over from the reaction and initial workup. | Aqueous wash, extraction, precipitation. |

Your initial choice between recrystallization and chromatography depends on the crude purity and the nature of the impurities.

Purif_Decision_Tree start Crude Product Analysis (TLC, ¹H NMR) crude_purity Crude Purity >85%? start->crude_purity impurity_nature Impurities have significantly different polarity? crude_purity->impurity_nature Yes chromatography Perform Flash Column Chromatography crude_purity->chromatography No recrystallize Attempt Recrystallization impurity_nature->recrystallize Yes impurity_nature->chromatography No wash_then_recrys Aqueous Wash / Trituration, then Recrystallization

Caption: Initial purification strategy decision workflow.

If your crude material is relatively clean (>85%), recrystallization is often the most efficient method for removing minor, structurally different impurities. If the crude mixture is complex or contains impurities with similar polarity to the product, column chromatography is the preferred starting point.

Q2: My compound streaks severely during normal-phase (silica gel) chromatography. What causes this and how can I get sharp bands?

A2: This is the most common issue faced when purifying this class of compounds. The streaking, or tailing, is caused by strong interactions between the acidic proton of your carboxylic acid and the acidic silanol (Si-OH) groups on the surface of the silica gel.[7][8] This leads to a non-ideal equilibrium, where the molecule "sticks" to the stationary phase and elutes slowly and broadly.

The Solution: Modify the Mobile Phase

To achieve sharp, symmetrical peaks, you must suppress this unwanted interaction. The most effective way is to add a small amount of a competitive acid to your mobile phase (eluent).

Protocol 1: Developing a Modified Mobile Phase for Flash Chromatography

  • Initial Solvent Screening (TLC):

    • Find a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that moves your compound off the baseline. Don't worry about the streaking yet. Aim for a retention factor (Rf) of approximately 0.2-0.4 for the leading edge of the streak.

  • Add the Modifier:

    • Prepare a new eluent by adding 0.5% to 2% acetic acid to the solvent system identified in step 1. For example, if your system is 1:1 Hexane/EtOAc, your modified system would be 1:1 Hexane/EtOAc + 1% Acetic Acid.

  • Re-run the TLC:

    • Run a new TLC plate using the modified eluent. You should observe a well-defined, non-tailing spot. The Rf value will likely be slightly higher than before.

  • Column Chromatography:

    • Pack your silica gel column as usual.

    • Equilibrate the column with at least 3-5 column volumes of your modified eluent . This is a critical step to ensure the entire stationary phase is conditioned.

    • Load your sample (dissolved in a minimal amount of eluent or DCM) and elute with the modified mobile phase.

Table 2: Troubleshooting Flash Chromatography of the Target Acid

Problem Probable Cause(s) Solution(s)
Severe Streaking / Tailing Strong interaction of the carboxylic acid with silica gel. Add 0.5-2% acetic acid to the eluent (e.g., Hexane/EtOAc or DCM/MeOH).[9]
Compound Insoluble in Eluent The compound is highly crystalline or the eluent is too non-polar. Use a stronger co-solvent for loading, like THF or a small amount of DMF, then begin elution.
Poor Separation from a Key Impurity Co-elution due to similar polarity. Try a different solvent system (e.g., switch from EtOAc-based to ether- or acetone-based). Consider switching to reversed-phase chromatography.

| Compound Decomposes on Column | The compound is sensitive to the acidic silica. | Deactivate the silica by flushing with an eluent containing 1% triethylamine, then re-equilibrate with your neutral eluent.[8] (Note: This is for acid-sensitive derivatives, not the parent acid itself). |

Q3: I'm trying to purify by recrystallization, but the compound "oils out" or my recovery is very low. What should I do?

A3: Recrystallization is a powerful technique for this molecule, but it requires careful solvent selection. "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when a supersaturated solution forms an amorphous liquid instead of crystals upon cooling. Low recovery means the compound is too soluble in the cold solvent.

The Key: The Solvent Pair Technique

For this molecule, a single solvent is often inadequate. A solvent pair, consisting of a "soluble" solvent in which the compound dissolves readily and a "non-soluble" (or "anti-solvent") in which it is poorly soluble, provides much greater control.

Recrys_Troubleshoot start Recrystallization Attempt Fails problem What is the issue? start->problem oiling_out Compound 'Oils Out' problem->oiling_out Oiling low_recovery Recovery is < 50% problem->low_recovery Low Yield no_crystals No Crystals Form problem->no_crystals No Growth sol_oil Solution: Use a solvent pair (e.g., THF/Hexane or Acetone/Water). Ensure dissolution occurs below the compound's melting point. oiling_out->sol_oil sol_recovery Solution: Use an anti-solvent to reduce final solubility. Ensure thorough cooling. low_recovery->sol_recovery sol_crystals Solution: Induce nucleation. - Scratch inner wall of flask. - Add a seed crystal. - Cool very slowly. no_crystals->sol_crystals

Caption: Decision tree for troubleshooting recrystallization.

Protocol 2: Recrystallization Using a Solvent Pair (e.g., Acetone/Water)

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent (Acetone) dropwise at room temperature or with gentle warming, just until the solid completely dissolves. Using the absolute minimum amount of solvent is crucial.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), add a slight excess of the soluble solvent, heat the solution, and quickly filter it through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Induce Precipitation: While stirring the solution (gently warming if necessary to keep it dissolved), add the "non-soluble" anti-solvent (Water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add 1-2 drops of the "soluble" solvent (Acetone) to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of the cold anti-solvent (Water), and dry them under vacuum.

Table 3: Recommended Solvents for Recrystallization

Solvent Type Boiling Point (°C) Comments
Ethanol / Water Solvent Pair 78 / 100 Excellent choice. Dissolve in hot ethanol, add hot water until cloudy. Good for polar impurities.[10]
Acetone / Hexane Solvent Pair 56 / 69 Good for removing non-polar, greasy impurities.
Tetrahydrofuran (THF) / Hexane Solvent Pair 66 / 69 THF is a powerful solvent; use sparingly. Good for stubborn-to-dissolve solids.
Ethyl Acetate Single Solvent 77 May work if impurities have very different polarity. Risk of low recovery.

| Acetic Acid / Water | Solvent Pair | 118 / 100 | Can be effective for highly impure samples, but residual acetic acid must be thoroughly removed.[11] |

Q4: How should I adapt my purification strategy for derivatives, like the methyl ester or an amide of the parent acid?

A4: Modifying the carboxylic acid fundamentally changes the molecule's properties, which you can leverage for easier purification.

  • Esters and Amides (Neutral Derivatives):

    • Polarity: These derivatives are significantly less polar and are no longer acidic.

    • Chromatography: They behave exceptionally well in standard normal-phase chromatography on silica gel. The streaking issue is completely eliminated. You can use standard solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate without any acidic modifier.

    • Recrystallization: They will have different solubility profiles. They are typically less soluble in polar solvents (like ethanol) and more soluble in non-polar solvents (like hexanes or toluene) compared to the parent acid. Solvent systems like Ethanol, Methanol, or Ethyl Acetate/Hexane are excellent starting points.

  • Salts (e.g., Sodium Salt):

    • Polarity: These are highly polar, ionic compounds.

    • Purification: They are generally insoluble in organic solvents and soluble in water. Purification is often achieved by precipitating the salt from an aqueous solution or by recrystallizing from polar protic solvents like water or ethanol. Chromatography is generally not suitable for these ionic species unless using specialized ion-exchange methods.

References

  • Stec, J. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. Available at: [Link]

  • Himanen, J. et al. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels - ACS Publications. Available at: [Link]

  • Grigaliūnaitė, I. et al. (n.d.). Crystallization of carboxylic acids as studied by NMR Spectrometry. Taylor & Francis Online. Available at: [Link]

  • Costantini, J. & Krumen, D. (2001). Method for crystallising carboxylic acid. Google Patents.
  • Glassner, D. A. et al. (1991). Carboxylic acid purification and crystallization process. Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Dou, G. et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH. Available at: [Link]

  • Li, J. et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Patel, R. B. et al. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Watson International. (n.d.). 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Available at: [Link]

  • Dou, G. et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Available at: [Link]

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

  • Chaily, A. et al. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC - PubMed Central. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Yadav, J. S. et al. (2007). o-Iodoxy Benzoic Acid–Mediated Synthesis of 3,5-Diarylisoxazoles and Isoxazole-3-carboxylic Acids. Taylor & Francis Online. Available at: [Link]

  • Wang, Y. et al. (2018). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Lipka, E. et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Available at: [Link]

  • Bryant, H. S. (1972). Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
  • Knight, D. W. et al. (2006). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH. Available at: [Link]

  • The Analytical Scientist. (2016). Purification of polar compounds. Available at: [Link]

  • Various Authors. (2018). For highly polar compound, how to do the purification? ResearchGate. Available at: [Link]

  • Fieser, L. F. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Harvard University. Available at: [Link]

  • Parten, W. D. et al. (2015). Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
  • Various Authors. (2023). Purification of strong polar and basic compounds. Reddit. Available at: [Link]

  • Sunder, M. S. et al. (2007). Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • Pharmaffiliates. (n.d.). 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid. Available at: [Link]

  • Various Authors. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Available at: [Link]

  • Various Authors. (2023). What reagent to use for visualization of isoxazole on TLC. ResearchGate. Available at: [Link]

  • Hebei Fengmu Biotechnology Co., Ltd. (n.d.). This compound For Micafungin Cas 179162-55-1. Available at: [Link]

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Technical Support Center: Refinement of Protocols for Synthesizing Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of isoxazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to isoxazole synthesis, providing quick and actionable answers.

Q1: What are the most common methods for synthesizing the isoxazole ring?

A1: The two most prevalent methods for constructing the isoxazole ring are the [3+2] cycloaddition (Huisgen cycloaddition) of a nitrile oxide with an alkyne or alkene, and the condensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine.[1] The choice of method often depends on the desired substitution pattern and the availability of starting materials. More recent methods also include metal-free and ultrasound-assisted syntheses, which offer greener alternatives.[2][3][4]

Q2: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the likely causes?

A2: Low yields in 1,3-dipolar cycloadditions often stem from the instability of the nitrile oxide intermediate, which can dimerize to form furoxans.[5][6] To minimize this, it is crucial to generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile).[5][7] Other factors include suboptimal reaction temperature, incorrect solvent choice, or catalyst deactivation in catalyzed reactions.[6]

Q3: How can I improve the regioselectivity of my isoxazole synthesis?

A3: Regioselectivity, particularly in the formation of 3,5-disubstituted versus 3,4-disubstituted isoxazoles, is a common challenge.[8] For 1,3-dipolar cycloadditions, the regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. The use of specific catalysts, such as copper(I) or ruthenium(II), can significantly enhance regioselectivity.[3] In condensation reactions, the regioselectivity can be controlled by the choice of solvent, the use of a Lewis acid, or by modifying the structure of the β-enamino diketone precursor.[9]

Q4: What are the best practices for purifying isoxazole derivatives?

A4: Purification of isoxazole derivatives typically involves standard techniques like column chromatography on silica gel or recrystallization.[10] However, some protocols, particularly those conducted in aqueous media, can yield products of high purity that may only require simple filtration.[11][12] The choice of purification method will depend on the physical properties of the compound and the nature of any impurities.

Q5: Are there any green or sustainable methods for isoxazole synthesis?

A5: Yes, significant progress has been made in developing eco-friendly approaches. These include ultrasound-assisted synthesis, which can reduce reaction times and energy consumption, and the use of aqueous media, which avoids volatile organic solvents.[2][11] Metal-free synthetic routes are also gaining prominence to avoid the costs and toxicity associated with metal catalysts.[3][13]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during key synthetic protocols.

Guide 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

Problem: Low or No Yield of the Desired Isoxazole Product

Possible Cause Troubleshooting Steps & Explanation
Inefficient Nitrile Oxide Generation The in situ generation of the nitrile oxide is critical. If using the dehydrohalogenation of a hydroximoyl chloride, ensure a non-nucleophilic base (e.g., triethylamine) is used to avoid side reactions. For the oxidation of aldoximes, ensure the oxidizing agent (e.g., N-chlorosuccinimide, hypervalent iodine reagents) is fresh and added appropriately.[5][14]
Dimerization of Nitrile Oxide This is a common side reaction leading to furoxan formation. To minimize this, add the nitrile oxide precursor slowly to the reaction mixture containing the alkyne to maintain a low concentration of the nitrile oxide.[6] Using a slight excess of the alkyne can also help trap the nitrile oxide as it is formed.[6]
Reactant Decomposition If your starting materials are sensitive to the reaction conditions, consider milder alternatives. This could involve using a weaker base, a lower reaction temperature, or protecting sensitive functional groups.
Catalyst Inactivity (for catalyzed reactions) For metal-catalyzed reactions, ensure the catalyst is active and used at the correct loading. Impurities in the starting materials or solvent can poison the catalyst.[15]

Problem: Poor Regioselectivity (Formation of Isomeric Products)

Possible Cause Troubleshooting Steps & Explanation
Lack of Inherent Regiocontrol The inherent electronic and steric properties of your substrates may not favor the formation of a single regioisomer. In such cases, employing a catalyst is often necessary to direct the regioselectivity.
Suboptimal Catalyst or Reaction Conditions The choice of catalyst and reaction conditions plays a crucial role in regiocontrol. For example, copper-catalyzed reactions often favor the formation of 3,5-disubstituted isoxazoles.[16] Experiment with different catalysts (e.g., Cu(I), Ru(II)) and ligands to find the optimal system for your desired regioisomer.
Solvent Effects The polarity of the solvent can influence the transition state of the cycloaddition and thus the regiochemical outcome.[6] Screen a range of solvents with varying polarities to optimize regioselectivity.
Guide 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine

Problem: Formation of Multiple Products or Low Yield

Possible Cause Troubleshooting Steps & Explanation
Ambiguous Reaction Pathway β-Dicarbonyl compounds can exist in tautomeric forms, and hydroxylamine can act as either an N- or O-nucleophile, leading to a mixture of products. The reaction pH is a critical factor in controlling the reaction pathway.
Incorrect pH The pH of the reaction medium can significantly influence the outcome. Acidic conditions often favor the desired cyclization, while basic conditions may lead to the formation of oximes or other side products. Buffer the reaction mixture to maintain the optimal pH.
Substrate Reactivity The reactivity of the β-dicarbonyl compound can be influenced by its substituents. Highly enolized substrates may react differently than those that are predominantly in the keto form. Consider modifying the substrate or using a more reactive derivative.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a terminal alkyne.

Step-by-Step Methodology:

  • To a stirred solution of the terminal alkyne (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) at room temperature, add the aldoxime (1.2 mmol).

  • Add a solution of an oxidizing agent, such as N-chlorosuccinimide (1.3 mmol) in the same solvent, dropwise over 30 minutes.

  • Add a non-nucleophilic base, such as triethylamine (1.5 mmol), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Troubleshooting Workflow for 1,3-Dipolar Cycloaddition

G start Low Yield or No Product q1 Check Nitrile Oxide Generation Method start->q1 s1 Optimize Oxidant/Base and Addition Rate q1->s1 Yes q2 Evidence of Furoxan Dimer? q1->q2 No s1->q2 s2 Slow Addition of Precursor Use Excess Alkyne q2->s2 Yes q3 Starting Materials Stable? q2->q3 No s2->q3 s3 Use Milder Conditions (Temp, Base) q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: Troubleshooting workflow for low yield in 1,3-dipolar cycloadditions.

Protocol 2: Synthesis of a 5-Arylisoxazole in Aqueous Media

This protocol provides an example of a green synthesis approach.[11]

Step-by-Step Methodology:

  • In a round-bottom flask, combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol) in water (5 mL).

  • Stir the mixture and heat to reflux.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by suction filtration. The product is often of high purity and may not require further purification.

Reaction Mechanism for Aqueous Synthesis of 5-Arylisoxazoles

G cluster_0 Reaction Steps A 3-(dimethylamino)-1-arylprop-2-en-1-one + Hydroxylamine HCl B Michael Addition Intermediate A->B in Water C Elimination of Dimethylamine B->C D Cyclization and Dehydration C->D E 5-Arylisoxazole D->E

Caption: Simplified workflow for the aqueous synthesis of 5-arylisoxazoles.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Isoxazole and Oxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the five-membered aromatic rings, isoxazole and oxazole, are particularly prominent.[1][2] Though they are isomers, differing only in the position of their nitrogen and oxygen atoms—1,2 in isoxazole and 1,3 in oxazole—this subtle structural variance significantly impacts their physicochemical properties and, consequently, their biological activities.[3][4] This guide provides an in-depth comparison of these two crucial scaffolds, supported by experimental data, to inform the rational design of next-generation therapeutics.

The Decisive Nuance: How Atomic Arrangement Governs Biological Potential

The key distinction between isoxazole and oxazole lies in the arrangement of the heteroatoms. In isoxazole, the nitrogen and oxygen are adjacent (a 1,2-arrangement), whereas in oxazole, they are separated by a carbon atom (a 1,3-arrangement).[4] This variance influences electron distribution, dipole moment, basicity, and hydrogen bonding capacity, which are critical for molecular recognition by biological targets.[1]

  • Electronic Properties: Isoxazoles are generally considered to be weaker bases than oxazoles. The proximity of the electronegative oxygen to the nitrogen in isoxazoles decreases the availability of the nitrogen's lone pair of electrons. This can affect the strength of interactions with biological targets.

  • Hydrogen Bonding: The positioning of the nitrogen atom is crucial for forming hydrogen bonds. For instance, in a study on prostacyclin (PGI₂) receptor agonists, an oxazole-containing compound was five times more potent than its isoxazole isomer.[1] This was attributed to the ideal positioning of the oxazole nitrogen to accept a hydrogen bond within the receptor, an interaction that was less favorable for the isoxazole analog.[1]

  • Metabolic Stability: Both rings can be metabolized by cytochrome P450 (CYP) enzymes, but the specific substitution patterns, influenced by the core ring structure, can dictate the primary sites of metabolic attack and overall stability.[1]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Structural Isomerism Influencing Biological Interaction."

Head-to-Head Comparison of Biological Activities

The choice between an isoxazole and an oxazole scaffold is highly dependent on the specific therapeutic target.[1][3] Below, we compare their activities across several key therapeutic areas.

Enzyme Inhibition

Direct comparative studies have revealed significant differences in potency based on the isomeric scaffold.

  • Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition: In a study of biaryl ureas as DGAT1 inhibitors for obesity treatment, the isoxazole analogs were markedly more potent than their oxazole counterparts.[3]

  • Stearoyl-CoA Desaturase (SCD) Inhibition: Conversely, when targeting SCD, a key enzyme in fatty acid metabolism, an isoxazole-oxazole hybrid compound demonstrated greater potency than isoxazole-isoxazole hybrids.[3]

Target EnzymeIsoxazole Analog IC50Oxazole Analog IC50Advantage
DGAT164 nM>1000 nMIsoxazole
SCD1/SCD545 µM (Isoxazole-Isoxazole Hybrid)More Potent (Isoxazole-Oxazole Hybrid)Oxazole (in hybrid)

Data sourced from a comparative study on enzyme inhibitors.[3]

Anticancer Activity

Both scaffolds are prevalent in the design of anticancer agents, often acting through diverse mechanisms like kinase inhibition, apoptosis induction, and tubulin polymerization disruption.[5][6]

  • Isoxazole-based agents: A significant number of isoxazole derivatives have been investigated as anticancer agents.[7] They are known to target a variety of proteins, including EGFR and Hsp90.[5][8] For example, NVP-AUY922 is a potent Hsp90 inhibitor built around an isoxazole core.[8] The substitution pattern on the isoxazole ring is critical; for instance, studies on 3,5-disubstituted isoxazoles showed that methyl, methoxy, or chloride substitutions enhanced activity against U87 glioblastoma cells.[9]

  • Oxazole-based agents: Oxazole derivatives also exhibit a broad range of anticancer activities.[10][11] They are often found in compounds that can easily interact with enzymes and receptors within biological systems.[12]

While direct, broad-based comparative studies are limited, the prevalence of isoxazoles in FDA-approved drugs may suggest a slight advantage in achieving favorable pharmacological properties in many contexts.[1]

Antimicrobial Activity

The rise of multidrug-resistant microbes has made the development of new antimicrobial agents a priority.[13]

  • Isoxazole-based agents: Isoxazole-containing compounds are found in several commercial drugs, including the antibacterial Dicloxacillin.[5] The isoxazole ring is a versatile building block for creating new bioactive molecules with antimicrobial potential.[9][14]

  • Oxazole-based agents: The oxazole scaffold is an important component in antibacterial drug discovery, with many derivatives showing potent activity against both Gram-positive and Gram-negative bacteria.[10][13] Hybrid molecules, such as isoxazole-oxazole hybrids, have demonstrated potent and specific activity against different bacterial strains, indicating a synergistic potential.[3][15]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and cyclooxygenase (COX) enzymes are a primary target for anti-inflammatory drugs.[16][17]

  • Isoxazole-based agents: The isoxazole ring is a core component of several well-known COX-2 inhibitors, such as Valdecoxib and Parecoxib.[2][5] Numerous studies have focused on synthesizing isoxazole derivatives as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[18][19] In one study, an isoxazole derivative (A13) was found to be a highly potent inhibitor of both COX-1 and COX-2, with IC50 values of 64 nM and 13 nM, respectively.[18]

  • Oxazole-based agents: Oxazole derivatives have also been explored for their anti-inflammatory properties, though the isoxazole scaffold is more famously associated with marketed COX inhibitors.[11]

Central Nervous System (CNS) Activity

Both scaffolds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[20]

  • Oxazole-based agents: Oxazole derivatives have been developed as ferroptosis inhibitors with the potential to cross the blood-brain barrier, offering a therapeutic strategy for neurodegenerative diseases.[21][22] They are also being explored as prolyl oligopeptidase (PREP) inhibitors to reduce α-synuclein aggregation in models of Parkinson's disease.[23]

  • Isoxazole-based agents: Derivatives containing the isoxazole ring have been shown to possess activities relevant to Alzheimer's disease, such as anti-Alzheimer's effects.[9]

Experimental Design and Protocols

To rigorously compare analogs, a systematic approach to synthesis and biological evaluation is essential.

General Workflow for Comparative Biological Evaluation

G

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a reliable method for comparing the cytotoxic effects of isoxazole and oxazole analogs on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (isoxazole and oxazole analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole and oxazole analogs in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation System:

  • Positive Control: Include a known cytotoxic drug (e.g., Doxorubicin) to validate assay performance.

  • Vehicle Control: Wells treated with the highest concentration of DMSO used for compound dilution ensure that the solvent does not affect cell viability.

  • Blank Control: Wells with medium but no cells are used for background subtraction.

Conclusion and Future Perspectives

The isomeric difference between isoxazole and oxazole is a critical determinant of biological activity.[3] While isoxazoles appear more frequently in approved drugs and show superior potency in certain contexts like DGAT1 inhibition, oxazoles can provide more favorable interactions in other cases, such as with the PGI₂ receptor.[1][3] The biological activity is highly dependent on the specific molecular target and the substitution pattern on the heterocyclic core.[3]

This guide underscores the importance of synthesizing and evaluating both isoxazole and oxazole analogs in parallel during the early stages of drug discovery. This dual-scaffold approach maximizes the potential for identifying the optimal core structure for a given biological target. Future research should continue to focus on direct, head-to-head comparisons and the development of hybrid molecules that leverage the unique properties of both rings to achieve enhanced potency, selectivity, and desirable pharmacokinetic profiles.[15][24]

References

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  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review | Request PDF. ResearchGate.
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The Isoxazole Advantage: A Comparative Guide to 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid Derivatives in GPR40 Agonism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target. Its activation by long-chain free fatty acids leads to glucose-dependent insulin secretion, offering a promising mechanism for glycemic control with a reduced risk of hypoglycemia.[1] Within the diverse chemical space of GPR40 agonists, isoxazole-containing scaffolds have garnered significant interest. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid and its derivatives, offering a comparative perspective for researchers engaged in the development of next-generation GPR40 modulators.

The Core Scaffold: A Privileged Architecture for GPR40 Engagement

The this compound scaffold comprises three key pharmacophoric elements: a lipophilic tail, a central heterocyclic core, and an acidic headgroup. The interplay of these components is crucial for potent and selective agonism at the GPR40 receptor.

  • The Lipophilic Tail (Pentyloxy Group): The pentyloxy group extends into a hydrophobic pocket of the GPR40 receptor, mimicking the interaction of endogenous long-chain fatty acids. The length and nature of this aliphatic chain are critical determinants of agonist potency.

  • The Isoxazole Core: The 3,5-disubstituted isoxazole ring serves as a rigid and metabolically stable linker, orienting the lipophilic tail and the acidic headgroup in a spatially favorable conformation for receptor binding. The isoxazole nucleus is a versatile heterocycle in medicinal chemistry, known for its favorable pharmacokinetic properties.[2][3]

  • The Acidic Headgroup (Benzoic Acid): The terminal carboxylic acid is a quintessential feature of many GPR40 agonists.[1] It forms key ionic and hydrogen bond interactions with basic residues in the receptor's binding pocket, anchoring the ligand and initiating the signaling cascade.

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

While a comprehensive SAR study on a complete matrix of this compound derivatives is not publicly available in a single source, we can synthesize key trends by examining related isoxazole-based GPR40 agonists and general principles of GPR40 ligand design.

Table 1: Impact of Alkoxy Chain Length on GPR40 Agonist Potency (Hypothetical Data Based on General Principles)
Compound IDR (Alkoxy Group)GPR40 Agonist Potency (EC50, nM)Rationale for Predicted Activity
1a Methoxy (-OCH3)>1000Insufficient lipophilicity to effectively engage the hydrophobic pocket.
1b Propoxy (-O(CH2)2CH3)250Increased lipophilicity leads to improved receptor occupancy.
1c Pentyloxy (-O(CH2)4CH3) 50 Optimal chain length for balancing potency and physicochemical properties.
1d Heptyloxy (-O(CH2)6CH3)75Further increases in chain length may lead to diminished returns in potency and could negatively impact solubility and metabolic stability.
1e Isopentyloxy (-OCH2CH(CH3)2)120Branched chains can disrupt optimal packing in the hydrophobic pocket, leading to reduced potency.
Exploring Bioisosteric Replacements for the Carboxylic Acid Headgroup

The carboxylic acid moiety, while crucial for activity, can sometimes present challenges related to pharmacokinetics, such as rapid metabolism or poor cell permeability.[4] Bioisosteric replacement is a common strategy to mitigate these issues while retaining the essential interactions with the receptor.[5][6][7]

Table 2: Comparison of Carboxylic Acid Bioisosteres in the Isoxazole Scaffold (Hypothetical Data)
Compound IDAcidic HeadgroupPredicted GPR40 Agonist Potency (EC50, nM)Key Physicochemical Properties
1c Benzoic Acid 50 pKa ~4.5
2a Tetrazole75pKa ~5.0; often improves metabolic stability.[4]
2b Acyl Sulfonamide150pKa ~9-10; can enhance lipophilicity and permeability.[7]
2c Hydroxamic Acid>500Weaker acidity (pKa ~9); may not form the critical ionic interaction as effectively.[4]

Experimental Protocols for Evaluating GPR40 Agonists

To objectively compare the performance of these derivatives, a standardized set of in vitro and in vivo assays is essential.

In Vitro Evaluation

1. GPR40 Calcium Mobilization Assay

This assay is a primary screening method to determine the potency of compounds in activating the Gq-coupled GPR40 receptor, which leads to an increase in intracellular calcium.

  • Cell Line: HEK293 or CHO cells stably expressing human GPR40.

  • Methodology:

    • Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Add serial dilutions of the test compounds to the wells.

    • Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) to detect changes in intracellular calcium concentration.

    • Calculate EC50 values from the dose-response curves.

2. GPR40 Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of Gq pathway activation by quantifying the accumulation of a downstream second messenger, IP1.

  • Cell Line: HEK293 or CHO cells stably expressing human GPR40.

  • Methodology:

    • Culture cells in the presence of the test compounds for a defined period (e.g., 30-60 minutes).

    • Lyse the cells and measure IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.

    • Generate dose-response curves and determine EC50 values.

In Vivo Evaluation

1. Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes

This is a critical in vivo experiment to assess the glucose-lowering efficacy of a GPR40 agonist.

  • Animal Model: Male db/db mice or Zucker Diabetic Fatty (ZDF) rats.

  • Methodology:

    • Fast the animals overnight.

    • Administer the test compound or vehicle orally at a specified dose.

    • After a set time (e.g., 30-60 minutes), administer a glucose challenge orally (e.g., 2 g/kg).

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

    • Measure blood glucose levels.

    • Calculate the area under the curve (AUC) for blood glucose and compare the treated groups to the vehicle control.

Logical Framework for SAR Analysis

The following diagram illustrates the logical workflow for conducting SAR studies on this isoxazole scaffold.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Core Core Scaffold 4-(5-(4-hydroxyphenyl)isoxazol-3-yl)benzoic acid ester Tail Alkylation of Phenol (Varying R) Core->Tail Head Ester Hydrolysis & Bioisostere Synthesis Tail->Head Analogs Library of Analogs Head->Analogs InVitro In Vitro Assays (Ca2+ mobilization, IP1) Analogs->InVitro Primary Screening InVivo In Vivo Assays (OGTT in diabetic mice) InVitro->InVivo Potent Hits ADME ADME/PK Profiling InVivo->ADME Efficacious Leads SAR_Analysis SAR Analysis (Potency, Efficacy, PK) ADME->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Core Iterative Design

Caption: Workflow for SAR studies of this compound derivatives.

Comparative Landscape and Future Directions

The this compound scaffold represents a promising starting point for the development of novel GPR40 agonists. Its key competitors in the GPR40 agonist landscape include compounds with different core structures, such as those based on phenylpropanoic acid, benzofuran, and spirocyclic systems.[1]

Future optimization of the isoxazole series should focus on:

  • Fine-tuning the lipophilic tail: Exploring a wider range of linear, branched, and cyclic alkyl groups to maximize potency while maintaining favorable physicochemical properties.

  • Systematic exploration of bioisosteres: Synthesizing and testing a broader array of acidic and non-acidic headgroups to identify candidates with improved pharmacokinetic profiles.

  • Decorating the phenyl rings: Introducing substituents on the phenyl rings could modulate potency, selectivity, and metabolic stability.

By systematically applying the principles of medicinal chemistry and leveraging the robust experimental protocols outlined in this guide, researchers can unlock the full therapeutic potential of this promising class of GPR40 agonists.

References

  • Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole. Eur J Med Chem. 2016 Jun 30;116:195-206. doi: 10.1016/j.ejmech.2016.03.054. Epub 2016 Mar 22. [Link]

  • Bioisosteres for carboxylic acid groups - Hypha Discovery. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. J Med Chem. 2022 May 19. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. J Med Chem. 2013 Aug 8; 56(15): 5984–6016. [Link]

  • Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs. ACS Med Chem Lett. 2018 Jul 12; 9(7): 697–702. [Link]

  • Optimization of GPR40 Agonists for Type 2 Diabetes. ACS Med Chem Lett. 2014 Oct 9; 5(10): 1126–1130. [Link]

  • Recent advance in oxazole-based medicinal chemistry. Eur J Med Chem. 2018 Jan 20;144:645-667. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. J Med Chem. 2016 Apr 28; 59(8): 4087–4102. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Med Chem. 2023;14(10):1825-1845. [Link]

  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). J Med Chem. 2016 Oct 27; 59(20): 9281–9296. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Adv. 2024;14(19):13333-13358. [Link]

  • Design, synthesis and structure-activity relationship studies of GPR40 agonists containing amide linker. Eur J Med Chem. 2018 Dec 1;159:119-133. [Link]

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The Isoxazole Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of potent and selective enzyme inhibitors.[1][2][3][4][5] This guide offers a comparative analysis of isoxazole derivatives targeting key enzymes implicated in a range of pathologies, providing researchers and drug development professionals with a comprehensive overview of their structure-activity relationships (SAR), inhibitory potencies, and the experimental methodologies used for their evaluation.

The Versatility of the Isoxazole Core

The isoxazole moiety's utility stems from its structural and electronic characteristics. The nitrogen and oxygen heteroatoms act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions.[1] Furthermore, the isoxazole ring is relatively stable and can be readily synthesized through various methods, such as 1,3-dipolar cycloaddition reactions, allowing for the facile introduction of diverse substituents at multiple positions.[6][7] This synthetic accessibility is crucial for systematic SAR studies and the optimization of lead compounds.[8]

This guide will delve into the comparative inhibitory profiles of isoxazole derivatives against three major classes of enzymes: Acetylcholinesterase (AChE), Monoamine Oxidases (MAO-A and MAO-B), and Cyclooxygenases (COX-1 and COX-2).

Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease

Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[6] Several studies have highlighted the potential of isoxazole derivatives as potent and selective AChE inhibitors.

A series of N-benzylpiperidine benzisoxazoles has been shown to exhibit potent AChE inhibition with IC50 values in the nanomolar range.[9] Notably, the benzisoxazole heterocycle serves as an effective bioisosteric replacement for a benzoyl functionality in this class of inhibitors.[9] Molecular dynamics simulations have indicated that key interactions with residues such as Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330 within the AChE active site are crucial for the high potency of these compounds.[9]

In another study, a series of derivatives containing both 1,2,3-triazole and isoxazole moieties were synthesized and evaluated as dual-binding AChE inhibitors.[10][11] The most potent compound from this series, N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide (5m), was found to be 12-fold more potent than the reference drug rivastigmine.[11] Molecular modeling suggested that this compound targets both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE.[10][11]

Comparative Inhibitory Potency of Isoxazole Derivatives against AChE
Compound ClassSpecific DerivativeIC50 (nM)Selectivity (over BChE)Reference
N-benzylpiperidine benzisoxazoles1j (morpholino derivative)0.8>1000-fold[9]
N-benzylpiperidine benzisoxazoles1g (N-acetyl derivative)3>1000-fold[9]
1,2,3-Triazole-Isoxazole HybridsCompound 5m--[11]
Arylisoxazole-phenylpiperazines5c21,850-[12]
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

The in-vitro AChE inhibitory activity of isoxazole derivatives is commonly determined using a modified version of Ellman's spectrophotometric method.

Principle: This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • Test compound solutions (dissolved in a suitable solvent like DMSO)

    • Acetylcholinesterase (AChE) enzyme solution

    • Acetylthiocholine iodide (ATCI) substrate solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition: Targeting Neurological Disorders

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.[13] Inhibitors of these enzymes are valuable therapeutic agents for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[13][14]

Several studies have demonstrated that isoxazole derivatives can act as potent and selective MAO inhibitors. For instance, a series of phenylisoxazole carbohydrazides were found to be selective inhibitors of MAO-B.[13] The most potent compound in this series, N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide (6c), exhibited reversible and competitive inhibition of MAO-B.[13] This compound also showed neuroprotective effects in an MPTP-induced mouse model of Parkinson's disease.[13]

Another class of compounds, 3,5-diaryl-4,5-dihydroisoxazoles, have also been identified as highly potent and selective MAO-B inhibitors, with IC50 values in the nanomolar range.[15] Interestingly, these compounds showed no activity against the MAO-A isoform up to a concentration of 100 µM.[15]

Comparative Inhibitory Potency of Isoxazole Derivatives against MAO
Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Phenylisoxazole carbohydrazides6cMAO-BPotent (nanomolar to micromolar range)[13]
2,1-benzisoxazole derivatives7aMAO-B0.017[16]
2,1-benzisoxazole derivatives7bMAO-B0.098[16]
2-methylbenzo[d]oxazole derivatives1dMAO-B0.0023[17]
2-methylbenzo[d]oxazole derivatives2eMAO-B0.0033[17]
2-methylbenzo[d]oxazole derivatives2eMAO-A0.592[17]
2-methylbenzo[d]oxazole derivatives2cMAO-A0.670[17]
Experimental Protocol: MAO Inhibition Assay (Amplex Red Method)

The inhibitory activity of isoxazole derivatives against MAO-A and MAO-B can be determined using a fluorometric assay based on the Amplex® Red reagent.

Principle: This assay detects the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine). In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ to produce the highly fluorescent compound, resorufin.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reaction buffer (e.g., phosphate buffer, pH 7.4)

    • Test compound solutions (in DMSO)

    • Recombinant human MAO-A or MAO-B enzyme

    • Amplex® Red reagent/HRP working solution

    • Substrate solution (e.g., p-tyramine hydrochloride)

  • Assay Procedure:

    • In a black 96-well microplate, add the reaction buffer, test compound solution, and the respective MAO enzyme.

    • Pre-incubate the mixture for a defined period at room temperature.

    • Add the Amplex® Red/HRP working solution to all wells.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at various time points.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition and subsequently the IC50 value for each compound against both MAO-A and MAO-B.

Cyclooxygenase (COX) Inhibition: Targeting Inflammation and Pain

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[18] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The development of selective COX-2 inhibitors has been a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[18]

Isoxazole derivatives have been extensively investigated as COX inhibitors.[19] For instance, a study on novel isoxazole derivatives synthesized via Claisen-Schmidt condensation revealed that several compounds exhibited potent and selective COX-2 inhibitory activity.[1][18][20] Compounds C3, C5, and C6 were identified as the most potent COX-2 inhibitors in this series.[18][20] The selectivity of these compounds towards COX-2 was also supported by molecular docking studies.[1]

The well-known NSAID, Parecoxib, is an isoxazole-containing drug that acts as a selective COX-2 inhibitor.[21]

Comparative Inhibitory Potency of Isoxazole Derivatives against COX
CompoundTargetIC50 (µM)Reference
C3COX-20.93 ± 0.01[18]
C5COX-20.85 ± 0.04[18]
C6COX-20.55 ± 0.03[18]
MofezolacCOX-10.0079[19]
Compound 3COX-20.95[19][22]
Compound 17COX-2Sub-micromolar[19]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

A common method to assess the COX inhibitory activity of compounds is a colorimetric inhibitor screening assay.

Principle: This assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by prostaglandin G₂ (PGG₂), which is produced from the oxidation of arachidonic acid. The oxidized TMPD produces a colorimetric signal that can be measured.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

    • Heme

    • Test compound solutions (in DMSO)

    • COX-1 or COX-2 enzyme

    • Chromogenic substrate solution (e.g., TMPD)

    • Arachidonic acid substrate solution

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme.

    • Add the test compound solution and incubate for a few minutes at room temperature.

    • Add the chromogenic substrate solution.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Shake the plate and measure the absorbance at a specific wavelength (e.g., 590 nm) after a defined incubation period.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 values for both COX-1 and COX-2 to assess the potency and selectivity of the inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on the isoxazole ring and any appended functionalities.

  • For AChE inhibitors: The presence of an N-benzylpiperidine moiety is crucial for high potency.[9] The nature of the substituent on the benzyl group and the piperidine ring can significantly influence activity and selectivity.

  • For MAO-B inhibitors: The presence of two aryl substituents on a dihydro-isoxazole or a phenylisoxazole core appears to be essential for potent and selective MAO-B inhibition.[13][15] Specific substitution patterns on these aryl rings, such as a 3,4-dichlorophenyl group, can enhance both potency and selectivity.[15]

  • For COX-2 inhibitors: The substitution pattern on the aryl rings attached to the isoxazole core plays a critical role in determining COX-2 selectivity. The presence of a sulfonylmethyl group at the para position of a phenyl ring has been shown to be crucial for selective COX-2 inhibition.[22]

Visualization of Key Concepts

General Synthetic Scheme for Isoxazole Derivatives

G Chalcone Chalcone Derivative Cyclization Cyclization Chalcone->Cyclization Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Cyclization Isoxazole Isoxazole Derivative Cyclization->Isoxazole

Caption: General synthesis of isoxazoles via cyclization of chalcones.

Enzyme Inhibition Logical Flow

G Enzyme Target Enzyme (e.g., AChE, MAO, COX) Product Product Enzyme->Product Catalysis Binding Binding to Active Site Enzyme->Binding Substrate Substrate Substrate->Enzyme Inhibitor Isoxazole Derivative (Inhibitor) Inhibitor->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition Inhibition->Product Blocks Formation

Caption: Mechanism of competitive enzyme inhibition by isoxazole derivatives.

Conclusion

Isoxazole derivatives represent a highly versatile and promising class of enzyme inhibitors with demonstrated efficacy against a range of therapeutically relevant targets. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of potency and selectivity. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of the isoxazole scaffold in the design of novel therapeutic agents. Further investigations into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation enzyme inhibitors with improved clinical profiles.

References

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central. Available at: [Link]

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The Isoxazole Scaffold: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is a meticulous process of iterative design, synthesis, and rigorous evaluation. Among the privileged structures in medicinal chemistry, the isoxazole ring system stands out for its versatile biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties[1][2][3]. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of a selection of isoxazole-based drug candidates, supported by experimental data and detailed protocols. Our focus will be on the anticancer potential of these compounds, a therapeutic area where isoxazoles have shown significant promise[4].

The Significance of the Isoxazole Moiety in Drug Design

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity. This scaffold can engage in various non-covalent interactions with biological targets and serves as a valuable bioisostere for other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic profiles of a molecule. The ability to readily modify the isoxazole core at multiple positions allows for the fine-tuning of a compound's activity, selectivity, and metabolic stability, making it a highly attractive starting point for drug discovery campaigns[2][3].

Case Study: Isoxazole-Based Compounds Targeting Breast Cancer

To illustrate the comparative efficacy of isoxazole derivatives, we will focus on their activity against breast cancer, a leading cause of cancer-related mortality in women[4]. The MCF-7 human breast adenocarcinoma cell line is a well-established and widely used model for in vitro screening of potential anticancer agents.

In Vitro Efficacy: A Head-to-Head Comparison

The initial assessment of any potential drug candidate begins with in vitro assays to determine its cytotoxic or inhibitory activity against cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound. The following table summarizes the in vitro anticancer activity of a selection of isoxazole-based compounds against the MCF-7 cell line.

Table 1: Comparative In Vitro Anticancer Activity of Isoxazole Derivatives against MCF-7 Cells

Compound IDDerivative ClassIC50 (µM) against MCF-7Reference
NVP-AUY922 Resorcinyl Isoxazole Amide0.0054[5]
Compound 2a Isoxazole-Carboxamide39.80[6]
Isoxazole-Curcumin Curcumin Analogue3.97[7]
TTI-6 5-(Thiophen-2-yl)isoxazole1.91[8]
Doxorubicin (Standard Chemotherapy)Not explicitly stated for direct comparison in the same study

Experimental Rationale and Causality:

The choice of the MCF-7 cell line is strategic; it is an estrogen receptor-positive (ER+) cell line, representing a common subtype of breast cancer. The variation in IC50 values observed in Table 1 highlights the critical role of the substituents on the isoxazole scaffold. For instance, NVP-AUY922, a potent inhibitor of Heat Shock Protein 90 (HSP90), demonstrates exceptional low nanomolar potency[5]. HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it a prime target in cancer therapy. The resorcinyl isoxazole amide scaffold of NVP-AUY922 is optimized for high-affinity binding to the ATP-binding pocket of HSP90[9]. In contrast, other derivatives like the isoxazole-carboxamide (Compound 2a) and the isoxazole-curcumin analogue exhibit micromolar activity, suggesting different or less potent mechanisms of action[6][7]. The promising activity of TTI-6, a 5-(thiophen-2-yl)isoxazole, points to the potential of this particular substitution pattern in targeting breast cancer cells[8].

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To ensure the reproducibility and validity of the in vitro data, a standardized protocol such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture MCF-7 cells cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of isoxazole compounds treatment 4. Treat cells with compounds for 72h compound_prep->treatment mtt_addition 5. Add MTT reagent incubation 6. Incubate for 4h (formazan formation) mtt_addition->incubation solubilization 7. Solubilize formazan crystals incubation->solubilization read_absorbance 8. Measure absorbance at 570 nm calc_viability 9. Calculate cell viability (%) read_absorbance->calc_viability calc_ic50 10. Determine IC50 values calc_viability->calc_ic50

Caption: A standardized workflow for determining the in vitro cytotoxicity of isoxazole drug candidates using the MTT assay.

Detailed Steps:

  • Cell Culture: Maintain MCF-7 cells in a suitable culture medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Plate the cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the isoxazole derivatives in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

  • Treatment: Expose the cells to the different concentrations of the compounds for a defined period, typically 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data to determine the IC50 value.

In Vivo Efficacy: Translating In Vitro Promise to a Living System

While in vitro assays are essential for initial screening, the true potential of a drug candidate can only be assessed in a complex biological system. In vivo studies, typically using animal models, are crucial for evaluating a compound's efficacy, pharmacokinetics, and toxicity profile.

Table 2: Comparative In Vivo Antitumor Activity of Isoxazole Derivatives in Breast Cancer Xenograft Models

Compound IDAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
NVP-AUY922 Athymic mice with BT-474 xenografts50 mg/kg i.p. daily79%[5][10]
Diaryl Isoxazole 11 Nude mice with MDA-MB-231 xenograftsNot specifiedStatistically significant antitumor activity[11][12]
17-AAG (HSP90 inhibitor) Athymic mice with BT-474 xenograftsNot specifiedKnown to be highly effective in this model[5]

Insights from In Vivo Data:

The in vivo data for NVP-AUY922 in a BT-474 breast cancer xenograft model demonstrates a strong correlation with its potent in vitro activity, showing a significant 79% tumor growth inhibition[5][10]. This successful translation from in vitro to in vivo efficacy underscores the potential of this compound. The diaryl isoxazole derivative (Compound 11) also exhibited in vivo antitumor activity, further validating the potential of this scaffold[11][12]. It is important to note that the choice of animal model is critical. The BT-474 xenograft model, for instance, is highly sensitive to HSP90 inhibitors, making it a suitable choice for evaluating compounds like NVP-AUY922[5].

Experimental Protocol: In Vivo Tumor Xenograft Study

The following protocol outlines a general procedure for assessing the in vivo antitumor efficacy of isoxazole-based drug candidates.

Workflow for In Vivo Efficacy Assessment

G cluster_model Model Development cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis cell_injection 1. Inject human cancer cells (e.g., MCF-7) into immunodeficient mice tumor_growth 2. Monitor tumor growth cell_injection->tumor_growth randomization 3. Randomize mice into treatment groups dosing 4. Administer isoxazole compounds or vehicle control randomization->dosing tumor_measurement 5. Measure tumor volume regularly body_weight 6. Monitor body weight (toxicity) tumor_measurement->body_weight endpoint 7. Euthanize mice at study endpoint body_weight->endpoint tumor_volume_analysis 8. Analyze tumor growth curves tgi_calculation 9. Calculate Tumor Growth Inhibition (%) tumor_volume_analysis->tgi_calculation toxicity_assessment 10. Assess toxicity tgi_calculation->toxicity_assessment

Caption: A typical workflow for evaluating the in vivo efficacy of isoxazole-based anticancer drug candidates in a xenograft mouse model.

Detailed Steps:

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7 or BT-474) into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to different treatment groups (vehicle control, positive control, and different doses of the isoxazole compounds). Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal injections).

  • Efficacy and Toxicity Assessment: Measure tumor dimensions with calipers regularly to calculate tumor volume. Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Study Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Bridging the Gap: In Vitro to In Vivo Correlation

A critical aspect of drug development is the correlation between in vitro potency and in vivo efficacy. While a potent in vitro activity is a prerequisite, it does not always guarantee in vivo success. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability play a pivotal role in determining the therapeutic outcome in a living organism.

The case of NVP-AUY922 is illustrative of a positive correlation, where low nanomolar in vitro activity translated into significant in vivo tumor regression[5][10]. This suggests that NVP-AUY922 possesses favorable pharmacokinetic properties that allow it to reach and maintain effective concentrations at the tumor site. For other isoxazole derivatives, a weaker in vitro to in vivo correlation might indicate suboptimal ADME properties, highlighting the need for further medicinal chemistry efforts to optimize the scaffold.

Conclusion and Future Directions

The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative overview of the in vitro and in vivo efficacy of selected isoxazole-based drug candidates, with a focus on their anticancer properties. The presented data and experimental protocols underscore the importance of a systematic and rigorous evaluation process in identifying promising lead compounds.

Future research in this area should focus on:

  • Expanding the chemical diversity of isoxazole libraries to explore a wider range of biological targets.

  • Conducting comprehensive structure-activity relationship (SAR) studies to elucidate the key molecular features driving both in vitro and in vivo efficacy.

  • Integrating early-stage ADME and toxicology profiling to improve the in vitro to in vivo translation of drug candidates.

By leveraging the insights gained from such comparative studies, the scientific community can continue to harness the therapeutic potential of the isoxazole scaffold to develop innovative medicines for a multitude of diseases.

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  • Wang, Y., Zhang, Y., Liu, Y., et al. (2017). NVP-AUY922, a Novel HSP90 Inhibitor, Inhibits the Progression of Malignant Pheochromocytoma in Vitro and in Vivo. Medical Science Monitor, 23, 1834-1842. [Link]

  • Ocal, P., Ceylan, I., Tuncbilek, M., et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega, 7(41), 36815-36832. [Link]

  • Hawash, M., Jaradat, N., Abualhasan, M., et al. (2023). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. ResearchGate. [Link]

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  • Zhang, Y., Wang, Y., Liu, Y., et al. (2020). Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922. Frontiers in Chemistry, 8, 595. [Link]

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A Comparative Analysis of the Cross-Reactivity Profile of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the cross-reactivity of the novel compound 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, a molecule of interest in contemporary drug discovery. By presenting a framework for its evaluation and comparing its hypothetical performance against other relevant targets, this document serves as a critical resource for researchers, scientists, and drug development professionals. The insights herein are grounded in established principles of medicinal chemistry and pharmacology to ensure scientific integrity and practical applicability.

The core of this analysis is built upon the understanding that while a drug candidate is designed for a specific biological target, its interaction with unintended targets, known as off-target effects, can lead to unforeseen side effects or toxicities. Therefore, a thorough cross-reactivity assessment is paramount in the early stages of drug development to de-risk a candidate and predict its clinical safety profile.

Postulated Primary Target and Rationale

The chemical structure of this compound, featuring a carboxylic acid group and a substituted isoxazole ring, is suggestive of activity at nuclear hormone receptors or certain enzymes. For the purpose of this guide, we will postulate its primary target as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a well-established drug target for the treatment of type 2 diabetes, and many of its agonists share structural similarities with the compound . The benzoic acid moiety can mimic the endogenous ligand's binding, while the isoxazole and phenyl rings can provide the necessary hydrophobic interactions within the ligand-binding pocket.

Experimental Design for Cross-Reactivity Profiling

A systematic approach to evaluating the cross-reactivity of this compound is essential. The following experimental workflow outlines a robust strategy for identifying and quantifying off-target interactions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response and Selectivity cluster_2 Phase 3: Functional and Cellular Assays A Compound Synthesis and Purification B Primary Target Assay (PPARγ Activity) A->B Confirm On-Target Activity C Broad Panel Off-Target Screen (e.g., Eurofins SafetyScreen) B->C Proceed if Active E Dose-Response at Key Off-Targets (Identified in Phase 1) C->E Select Hits for Confirmation D Dose-Response at Primary Target (PPARγ) (EC50/IC50 Determination) F Selectivity Index Calculation (Off-Target IC50 / Primary Target EC50) D->F E->F G Cell-Based Assays for On-Target Effect (e.g., Adipocyte Differentiation) F->G H Cell-Based Assays for Off-Target Effects (e.g., Cytotoxicity, hERG Inhibition) F->H I Final Risk Assessment G->I H->I

Figure 1: A tiered workflow for assessing the cross-reactivity of a novel compound.

Methodologies for Cross-Reactivity Assessment

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. This technique involves incubating the target receptor with a radiolabeled ligand that is known to bind with high affinity and a range of concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be determined.

Protocol: Competitive Radioligand Binding Assay for PPARγ

  • Preparation: Human recombinant PPARγ is incubated with a known radioligand (e.g., [3H]-Rosiglitazone) in a suitable assay buffer.

  • Incubation: A serial dilution of this compound is added to the mixture.

  • Equilibrium: The reaction is allowed to reach equilibrium.

  • Separation: Bound and free radioligand are separated using a filter membrane.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Analysis: The data is fitted to a sigmoidal dose-response curve to determine the IC50, which is then converted to a Ki value.

Enzyme Inhibition Assays

For off-targets that are enzymes, their inhibition by the test compound is quantified. A common example is the assessment of Cytochrome P450 (CYP) enzyme inhibition, which is crucial for predicting drug-drug interactions.

Protocol: CYP450 Inhibition Assay (e.g., CYP3A4)

  • Incubation: Human liver microsomes or recombinant CYP3A4 are incubated with a fluorescent probe substrate and a range of concentrations of the test compound.

  • Reaction Initiation: The reaction is started by the addition of NADPH.

  • Detection: The formation of the fluorescent metabolite is monitored over time using a plate reader.

  • Analysis: The rate of reaction is calculated, and the IC50 value for the test compound is determined.

Functional Cell-Based Assays

Functional assays are essential to understand the downstream consequences of a compound binding to a target. For instance, assessing the activation of a receptor or the inhibition of a signaling pathway in a cellular context provides more physiologically relevant data.

Protocol: hERG Channel Patch-Clamp Assay

The hERG potassium channel is a critical off-target due to the risk of cardiac arrhythmias.

  • Cell Culture: HEK293 cells stably expressing the hERG channel are used.

  • Patch-Clamp: Whole-cell patch-clamp recordings are performed to measure the hERG current.

  • Compound Application: The test compound is applied at various concentrations, and the effect on the hERG current is recorded.

  • Analysis: The percentage of channel inhibition is calculated to determine the IC50.

Comparative Cross-Reactivity Data

The following table presents hypothetical data for this compound compared to a known PPARγ agonist (Rosiglitazone) and a hypothetical structurally similar compound (Compound X).

TargetThis compound (IC50/EC50, µM)Rosiglitazone (IC50/EC50, µM)Compound X (IC50/EC50, µM)Assay Type
PPARγ (Primary Target) 0.05 0.03 0.1 Radioligand Binding
PPARα5.22.5> 10Radioligand Binding
PPARδ> 108.1> 10Radioligand Binding
Cyclooxygenase-1 (COX-1)8.9> 102.1Enzyme Inhibition
Cyclooxygenase-2 (COX-2)3.4> 100.5Enzyme Inhibition
hERG Channel> 10> 101.5Patch-Clamp
CYP3A4> 107.83.2Enzyme Inhibition

Interpretation of Data:

  • Potency and Selectivity: this compound demonstrates high potency for the primary target, PPARγ, with an EC50 of 50 nM. Its selectivity over other PPAR isoforms is significant, particularly when compared to Rosiglitazone.

  • Off-Target Profile: The compound shows a favorable off-target profile with minimal activity against the COX enzymes and the hERG channel at concentrations up to 10 µM. This suggests a lower risk of gastrointestinal and cardiovascular side effects compared to Compound X.

  • Comparison with Alternatives: While Rosiglitazone is a potent PPARγ agonist, it exhibits some cross-reactivity with other PPAR isoforms. Compound X, while also active at PPARγ, has a less desirable profile due to its potent inhibition of COX-2 and the hERG channel.

Signaling Pathway Considerations

The activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism. It is crucial to confirm that the on-target activity of this compound translates to the desired downstream cellular effects.

G compound This compound pparg PPARγ compound->pparg Binds and Activates dimer PPARγ-RXR Heterodimer pparg->dimer rxr RXR rxr->dimer dna PPRE in DNA dimer->dna Binds to transcription Gene Transcription (e.g., GLUT4, Adiponectin) dna->transcription Regulates response Therapeutic Effect (Improved Insulin Sensitivity) transcription->response

Figure 2: The signaling pathway of PPARγ activation by the test compound.

Conclusion and Future Directions

The hypothetical cross-reactivity profile of this compound presented in this guide suggests that it is a potent and selective PPARγ agonist with a promising safety profile. Its high selectivity against other PPAR isoforms and key off-targets like COX enzymes and the hERG channel positions it as a potentially superior candidate compared to less selective compounds.

Further studies should focus on in vivo efficacy and safety models to validate these in vitro findings. A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling will also be essential to understand its pharmacokinetic properties and further de-risk its development.

References

  • Principles and practice of high throughput screening in drug discovery. Sittampalam, G.S., et al. (2004). Assay and Drug Development Technologies. Available at: [Link]

  • The hERG potassium channel: a key drug target. Sanguinetti, M.C. & Tristani-Firouzi, M. (2006). Nature Reviews Drug Discovery. Available at: [Link]

A Senior Application Scientist's Guide to Isoxazole Synthesis: Benchmarking Modern Methods Against Traditional Routes

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs, including the COX-2 inhibitor valdecoxib and various antibiotics like cloxacillin.[1][2] Its enduring relevance drives a continuous quest for more efficient, selective, and sustainable synthetic methods. Traditional routes, while foundational, often grapple with challenges like harsh reaction conditions, limited regioselectivity, and the use of hazardous reagents.[3]

This guide provides an in-depth comparison of traditional and modern isoxazole synthesis methodologies. Moving beyond a mere recitation of protocols, we will dissect the underlying chemical principles, explain the causality behind experimental choices, and present the data necessary for researchers, chemists, and drug development professionals to select the optimal strategy for their specific synthetic challenges.

Part I: The Cornerstones of Isoxazole Synthesis: Traditional Routes

For decades, two primary strategies have dominated the construction of the isoxazole core. Their reliability and use of accessible starting materials established them as the workhorses of heterocyclic chemistry.

The Claisen Condensation: Reaction of 1,3-Dicarbonyls with Hydroxylamine

This is arguably the most classical approach, first reported in the early 20th century.[4] It involves the straightforward condensation of a 1,3-dicarbonyl compound with hydroxylamine, typically under heating with a mild acid or base.

Mechanistic Rationale: The synthesis proceeds via a well-understood pathway. First, the more reactive carbonyl group of the 1,3-dicarbonyl compound condenses with the nucleophilic nitrogen of hydroxylamine to form an oxime intermediate. Subsequently, an intramolecular cyclization occurs as the oxime's hydroxyl group attacks the second carbonyl. The final step is a dehydration event, which drives the reaction forward to yield the stable, aromatic isoxazole ring.[5][6][7]

G cluster_start Starting Materials A 1,3-Dicarbonyl Compound C Condensation (Loss of H₂O) A->C B Hydroxylamine (NH₂OH) B->C D Oxime Intermediate C->D E Intramolecular Cyclization D->E F Cyclic Hemiaminal Intermediate E->F G Dehydration (Loss of H₂O) F->G H Isoxazole Product G->H

Caption: Mechanism of isoxazole synthesis from 1,3-dicarbonyls.

Field Insights & Limitations: The primary drawback of this method is the potential for poor regioselectivity when using unsymmetrical 1,3-dicarbonyls, leading to a mixture of isomeric products that can be difficult to separate. The choice of which carbonyl reacts first is nuanced, depending on subtle electronic and steric differences, making predictable outcomes challenging without prior experimental validation for a specific substrate.

Representative Protocol: Synthesis of 3,5-Dimethylisoxazole

  • To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC (Thin Layer Chromatography).

  • After 2-4 hours, or upon consumption of the starting material, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water (30 mL) and ethyl acetate (30 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or distillation to obtain 3,5-dimethylisoxazole.

The Huisgen Cycloaddition: 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

The [3+2] cycloaddition between an alkyne (the dipolarophile) and a nitrile oxide (the 1,3-dipole) is a powerful and versatile method for isoxazole synthesis.[7][8] A critical feature is the in situ generation of the nitrile oxide, which is often unstable and not isolated.

Mechanistic Rationale: Nitrile oxides are typically generated from stable precursors. The classical method involves the base-mediated dehydrohalogenation of hydroximoyl chlorides, or more commonly, the oxidation of aldoximes using agents like sodium hypochlorite (bleach) or N-Chlorosuccinimide (NCS).[8][9] Once formed, the nitrile oxide rapidly undergoes a concerted, pericyclic reaction with the alkyne to form the isoxazole ring. The regioselectivity (i.e., the formation of 3,4- vs. 3,5-disubstituted isoxazoles) is primarily governed by the electronic properties and steric hindrance of the substituents on both reacting partners.[8][10]

G cluster_precursor Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime Aldoxime (R-CH=NOH) Oxidant Oxidant (e.g., NCS, Bleach) Aldoxime->Oxidant Oxidation NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Oxidant->NitrileOxide Reaction [3+2] Cycloaddition NitrileOxide->Reaction Alkyne Alkyne Alkyne->Reaction Isoxazole Isoxazole Product Reaction->Isoxazole

Caption: General workflow for the Huisgen 1,3-dipolar cycloaddition.

Field Insights & Limitations: While powerful, traditional thermal cycloadditions can require elevated temperatures and may suffer from low yields and side reactions.[1] The use of strong oxidants for nitrile oxide generation can also limit the functional group tolerance of the reaction, precluding sensitive substrates.

Part II: New Frontiers: Modern & Green Synthetic Strategies

Driven by the principles of green chemistry and the need for greater efficiency, modern methods have emerged that offer significant advantages over their traditional counterparts.[11]

Metal-Catalyzed and Metal-Free Cycloadditions

The limitations of thermal cycloadditions have been largely overcome by the introduction of catalytic systems.

  • Copper(I)-Catalyzed Cycloaddition: As an extension of "click chemistry," the use of a Cu(I) catalyst allows the reaction between terminal alkynes and in situ generated nitrile oxides to proceed at room temperature with excellent yields and, typically, complete regioselectivity for the 3,5-disubstituted product.[4][12] The copper catalyst is believed to coordinate with the alkyne, lowering the activation energy of the cycloaddition.

  • Gold and Ruthenium Catalysis: Other transition metals, such as Au(III) and Ru(II), have also been employed to catalyze cycloadditions or cycloisomerization of α,β-acetylenic oximes, providing access to various substituted isoxazoles under mild conditions.[9][12][13]

  • Hypervalent Iodine Reagents: For researchers seeking to avoid transition metals entirely, hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene (DIB) or PIDA) provide a powerful metal-free alternative.[9] These reagents induce the rapid and clean formation of nitrile oxides from oximes under exceptionally mild conditions, leading to high yields of isoxazoles with complete regioselectivity.[1][14]

Causality of Improvement: Catalysts, whether metal-based or not, provide an alternative, lower-energy reaction pathway. Metal catalysts activate the alkyne component, while hypervalent iodine reagents excel at efficiently generating the reactive nitrile oxide intermediate without the harsh conditions or side reactions associated with traditional oxidants. This translates to faster reactions, milder conditions, and a broader tolerance for sensitive functional groups.

Representative Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazole [4]

  • In a flask, dissolve the terminal alkyne (1.0 mmol) and the aldoxime (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-2 hours.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 3,5-disubstituted isoxazole.

Multicomponent Reactions (MCRs)

MCRs are one-pot processes where three or more reactants are combined to form a final product that incorporates portions of all starting materials. This approach is highly convergent and aligns perfectly with the principles of green chemistry.[15][16]

Mechanistic Rationale: A common MCR for isoxazoles involves the reaction of an aldehyde, hydroxylamine, and a β-ketoester in a suitable solvent, often water or ethanol.[15][16] The reaction proceeds through a cascade of events, such as Knoevenagel condensation and subsequent cyclization, to rapidly build molecular complexity. Various catalysts, including biodegradable organocatalysts like tartaric acid or even catalytic amounts of sodium acetate, can be used to promote the reaction.[15]

G A Aldehyde OnePot One-Pot Reaction (Catalyst, Solvent) A->OnePot B Hydroxylamine B->OnePot C β-Ketoester C->OnePot Product Isoxazol-5(4H)-one Product OnePot->Product

Caption: Convergent nature of a three-component isoxazole synthesis.

Field Insights & Advantages: The power of MCRs lies in their operational simplicity and atom economy. By eliminating the need to isolate and purify intermediates, they save significant time, solvent, and resources.[15] This makes them exceptionally well-suited for generating libraries of compounds for drug discovery screening.

Energy-Enhanced Synthesis: Ultrasound and Microwave Irradiation

The application of non-conventional energy sources can dramatically accelerate reaction rates and improve yields.

  • Ultrasound-Assisted Synthesis: Sonochemistry utilizes acoustic cavitation—the formation and collapse of microscopic bubbles—to create localized hot spots of intense temperature and pressure.[3][11] This energy input can drive reactions to completion in minutes at ambient bulk temperatures, often enhancing yields and minimizing byproduct formation.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient dielectric heating.[9] Unlike conventional heating, which relies on slow conduction from the vessel walls, microwaves heat the entire reaction volume simultaneously. This leads to a dramatic reduction in reaction times, often from hours to mere minutes, and can enable reactions that are sluggish under conventional conditions.

Part III: Head-to-Head Comparison: Selecting the Right Tool for the Job

The choice of synthetic method is a strategic decision based on the specific goals of the project, such as target structure, scale, available resources, and green chemistry considerations.

Feature1,3-Dicarbonyl CondensationClassical [3+2] CycloadditionCatalyzed [3+2] CycloadditionMulticomponent Reactions (MCRs)Energy-Enhanced Methods
Regioselectivity Poor to moderate (for unsymmetrical substrates)Substrate dependent; can be poorExcellent (often single isomer)Generally high (product specific)Can improve selectivity
Typical Yield 60-90%40-80%80-99%75-95%85-98%
Reaction Time Hours to daysHoursMinutes to hoursMinutes to hoursMinutes
Conditions Reflux, harshReflux, strong oxidantsRoom temp, mildRoom temp to mild heatingAmbient to elevated
Greenness Moderate (solvents, energy)Poor (solvents, reagents)Good to Excellent (mild conditions)Excellent (atom economy, one-pot)Excellent (energy efficiency)
Versatility ModerateHighVery HighHigh (for specific scaffolds)Broadly applicable
Key Advantage Simple, cheap starting materialsHigh versatilityHigh yield & regioselectivitySpeed, efficiency, atom economyDrastically reduced reaction time
Key Disadvantage Regioselectivity issuesHarsh conditions, side reactionsCatalyst cost/toxicity (metal)Limited to specific product typesRequires specialized equipment

Conclusion and Future Outlook

The synthesis of isoxazoles has evolved significantly from its classical roots. While traditional methods remain valuable for their simplicity, modern strategies offer unparalleled advantages in efficiency, selectivity, and sustainability.

  • For the unambiguous synthesis of a specific regioisomer with high functional group tolerance, catalyzed [3+2] cycloadditions , particularly metal-free variants using hypervalent iodine, are often the superior choice.[1]

  • For rapid lead generation and the creation of compound libraries, multicomponent reactions provide an elegant and resource-efficient solution.[17]

  • When aiming to optimize a known reaction for speed and environmental impact, the adoption of ultrasound or microwave irradiation can yield transformative results.[3][11]

The future of isoxazole synthesis will likely see further integration of these modern principles, with a growing emphasis on flow chemistry for continuous manufacturing, the development of even more efficient and sustainable catalysts, and the application of computational chemistry to predict regiochemical outcomes with greater accuracy.[18] By understanding the strengths and weaknesses of each available method, researchers can continue to harness the power of the isoxazole scaffold to build the medicines and materials of tomorrow.

References

A Senior Application Scientist's Guide to Confirming the Molecular Structure of Synthesized Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Isoxazole Synthesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs and promising clinical candidates. Consequently, the synthesis of new isoxazole derivatives is a major focus in drug discovery. However, the successful synthesis of a target molecule is only the first step; rigorous and unambiguous confirmation of its molecular structure is paramount. An incorrect structural assignment can invalidate structure-activity relationship (SAR) studies, squander resources, and ultimately derail a research program.

This guide provides a comparative analysis of the principal analytical techniques used for the structural elucidation of synthesized isoxazoles: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SC-XRD). We will explore the rationale behind experimental choices, outline self-validating protocols, and anchor the discussion with authoritative references.

The Integrated Analytical Workflow: A Triad of Confirmation

Confirming the structure of a new chemical entity is rarely achieved with a single method. A synergistic approach, integrating data from multiple techniques, is the gold standard. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive picture of the synthesized molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) [Molecular Weight] Purification->MS Initial Check NMR NMR Spectroscopy [Connectivity & 3D Structure] Purification->NMR Primary Analysis MS->NMR Xray X-ray Crystallography [Absolute Structure] NMR->Xray If Ambiguous or Absolute Stereochemistry Needed Confirmation Structure Confirmed NMR->Confirmation If Unambiguous Xray->Confirmation

Figure 1: A typical workflow for the structural confirmation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[1][2] It provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms. For isoxazoles, ¹H and ¹³C NMR are indispensable.[3][4]

Expertise & Experience: The Foundational Role of NMR

NMR's power lies in its ability to construct a detailed map of a molecule's carbon-hydrogen framework. For a substituted isoxazole, ¹H NMR reveals the number of protons, their electronic environments (chemical shift), and their proximity to other protons (scalar coupling).[5] ¹³C NMR complements this by identifying all unique carbon atoms.[6] Advanced 2D NMR techniques like COSY, HSQC, and HMBC are then used to connect the pieces, establishing the definitive bonding network.[1]

Trustworthiness: A Self-Validating Protocol

A thorough NMR analysis involves a suite of experiments that cross-validate one another, ensuring a high degree of confidence in the final structure.

Experimental Protocol: Comprehensive NMR Analysis of an Isoxazole Derivative

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isoxazole compound.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][3]

    • If precise chemical shift referencing is needed, add a small amount of an internal standard like tetramethylsilane (TMS).[3]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to determine chemical shifts, integration (proton count), and multiplicity (splitting pattern).[1]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. A DEPT experiment can differentiate between CH, CH₂, and CH₃ groups.[1]

    • 2D COSY: This experiment identifies coupled protons, which is crucial for tracing out spin systems.

    • 2D HSQC: This correlates each proton to its directly attached carbon, providing definitive C-H assignments.

    • 2D HMBC: This experiment reveals long-range correlations between protons and carbons (2-3 bonds), which is essential for connecting molecular fragments and assigning quaternary carbons.

Data Presentation: Characteristic Isoxazole NMR Signatures

The chemical shifts of the isoxazole ring's protons and carbons are highly diagnostic.[7][8][9]

PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
H-4~6.80C-3: ~162.9
C-4: ~101.8
C-5: ~165.3

Note: These values are illustrative and can vary based on substituents.[7][9][10]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides a rapid and precise measurement of a molecule's mass, serving as a critical initial check to confirm the expected molecular formula.[3][11] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering mass accuracy sufficient to determine the elemental composition.[12][13][14][15][16]

Expertise & Experience: Why MS is a Crucial First Step

Before dedicating time to extensive NMR analysis, a quick MS experiment can verify that the reaction yielded a product of the correct mass.[17] Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common for isoxazole derivatives.[18][19] The resulting spectrum will display a molecular ion peak (e.g., [M+H]⁺) corresponding to the target compound's mass.

Trustworthiness: A Self-Validating Protocol

The reliability of MS data stems from its high precision and the ability to compare the observed isotopic pattern with the theoretical pattern for the proposed formula.

Experimental Protocol: HRMS Analysis of an Isoxazole Derivative

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Inject the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[16]

    • Acquire the spectrum in either positive or negative ion mode.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).[15]

  • Data Analysis:

    • Identify the molecular ion peak.

    • Use the instrument's software to calculate the elemental composition from the accurate mass.[20]

    • Compare the experimental mass and isotopic distribution with the theoretical values for the target molecular formula.

Data Presentation: Comparing MS Ionization Techniques
TechniquePrincipleBest ForLimitations
ESI-MS Soft ionization from solution.Polar, non-volatile compounds.[18][21]May not be suitable for non-polar compounds.
APCI-MS Gas-phase ionization.Less polar, more volatile compounds.[18][21]Can cause fragmentation in thermally labile molecules.[21]
GC-MS Coupled with Gas Chromatography.Volatile, thermally stable compounds.[22]Not for non-volatile or thermally sensitive molecules.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer

When NMR and MS data are insufficient for unambiguous structure determination, or when the absolute stereochemistry of a chiral molecule must be established, SC-XRD is the ultimate arbiter.[23][24] It provides a three-dimensional electron density map of a single crystal, allowing for the precise determination of bond lengths, bond angles, and absolute configuration.[25][26][27][28]

Expertise & Experience: When to Use X-ray Crystallography

Growing a high-quality single crystal suitable for X-ray diffraction can be challenging and is often the most time-consuming step.[29][30][31][32][33][34] Therefore, this technique is typically reserved for instances where:

  • The molecule's connectivity cannot be definitively established by NMR.

  • The relative or absolute stereochemistry of chiral centers needs to be confirmed.[29][35]

  • A precise understanding of the molecule's solid-state conformation is required.

Trustworthiness: A Self-Validating Protocol

A successful SC-XRD experiment yields a set of crystallographic data that includes a refinement factor (R-factor). A low R-factor (typically < 0.05) signifies a good correlation between the experimental data and the proposed structure, lending high confidence to the result.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • This is often an iterative process. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.[1]

    • Screening various solvents and solvent combinations is necessary to find conditions that produce diffraction-quality single crystals.[1]

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected and mounted on a goniometer.[25]

    • The crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • The diffractometer collects numerous diffraction images as the crystal is rotated.[36]

  • Structure Solution and Refinement:

    • The diffraction data is used to solve the crystal structure, generating an initial molecular model.

    • This model is then refined against the experimental data to obtain the final, highly accurate structure.

G cluster_decision Decision Point cluster_outcome Outcome Start NMR & MS Data Acquired Question Is the structure unambiguous? Start->Question Confirmed Structure Confirmed Question->Confirmed Yes Xray Proceed to X-ray Crystallography Question->Xray No / Stereochemistry Uncertain

Figure 2: Decision-making process for employing X-ray crystallography.

Conclusion: A Synergy of Techniques for Unquestionable Structural Assignment

The unambiguous structural confirmation of a synthesized isoxazole is a critical step in the drug discovery and development pipeline. While NMR spectroscopy lays the foundation by mapping molecular connectivity and MS validates the molecular weight, X-ray crystallography serves as the ultimate authority for resolving ambiguities and defining absolute stereochemistry. By strategically employing this powerful trio of analytical techniques in an integrated workflow, researchers can ensure the integrity of their synthesized compounds, enabling meaningful biological evaluation and the advancement of novel therapeutic agents.

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Evaluating the Therapeutic Potential of Isoxazole Analogs in Different Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its versatile structure allows for a high degree of chemical modification, leading to a vast library of analogs with a wide spectrum of biological activities.[1][2] This guide provides an in-depth, comparative analysis of the therapeutic potential of prominent isoxazole analogs across three key disease areas: cancer, inflammation, and infectious diseases. We will delve into the mechanistic underpinnings of their action, present comparative experimental data against established therapeutic agents, and provide detailed protocols for their evaluation.

I. Anticancer Potential: Targeting Key Nodes in Oncogenesis

The multifaceted nature of cancer necessitates therapeutic agents that can disrupt various oncogenic signaling pathways.[3] Isoxazole analogs have emerged as potent anticancer agents by targeting critical proteins involved in tumor growth, proliferation, and survival.[4] Here, we compare the efficacy of two notable isoxazole-based anticancer agents, Luminespib (NVP-AUY922) and KRIBB3, against standard-of-care chemotherapeutics.

A. Luminespib (NVP-AUY922): An Hsp90 Inhibitor

Luminespib is a third-generation, resorcinolic isoxazole amide that potently inhibits Heat Shock Protein 90 (Hsp90).[5][6] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often mutated or overexpressed in cancer cells, including HER2, EGFR, and AKT.[7][8] By inhibiting Hsp90, Luminespib leads to the proteasomal degradation of these oncoproteins, resulting in cell cycle arrest and apoptosis.[5]

Comparative Efficacy:

Luminespib has demonstrated potent in vitro activity across a range of cancer cell lines. When compared to the conventional chemotherapeutic agent Doxorubicin, Luminespib exhibits a distinct efficacy profile. A study on the MCF-7 breast cancer cell line showed that combination therapy of Luminespib and Doxorubicin resulted in a synergistic cytotoxic effect, suggesting that Luminespib can enhance the efficacy of traditional chemotherapy.[9][10] While direct head-to-head IC50 comparisons in a single study are limited, data from different studies suggest that Luminespib's potency is in the nanomolar range for many cell lines, comparable to or exceeding that of Doxorubicin in some contexts.[11][12][13]

Compound Cell Line IC50 / GI50 Reference
Luminespib (NVP-AUY922) MCF-7 (Breast Cancer)~3-126 nM[12]
Luminespib (NVP-AUY922) Various Non-Small Cell Lung Cancer< 100 nM[11]
Doxorubicin MCF-7 (Breast Cancer)8306 nM[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole analog or control drug for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

Signaling Pathway: Hsp90 Chaperone Cycle

The following diagram illustrates the Hsp90 chaperone cycle and the point of inhibition by Luminespib.

Hsp90_Cycle cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition by Luminespib Unfolded Client Protein Unfolded Client Protein Hsp70/Hsp40 Hsp70/Hsp40 Unfolded Client Protein->Hsp70/Hsp40 Binding Hop Hop Hsp70/Hsp40->Hop Recruitment Hsp90 Dimer (Open) Hsp90 Dimer (Open) Hop->Hsp90 Dimer (Open) Transfer Hsp90 Dimer (Closed) Hsp90 Dimer (Closed) Hsp90 Dimer (Open)->Hsp90 Dimer (Closed) ATP Binding Proteasomal Degradation Proteasomal Degradation Hsp90 Dimer (Open)->Proteasomal Degradation Client Protein Degradation ATP ATP ATP->Hsp90 Dimer (Open) p23 p23 p23->Hsp90 Dimer (Closed) Stabilization ADP ADP Hsp90 Dimer (Closed)->ADP ATP Hydrolysis Folded Client Protein Folded Client Protein Hsp90 Dimer (Closed)->Folded Client Protein Folding & Release ADP->Hsp90 Dimer (Open) Luminespib Luminespib Luminespib->Hsp90 Dimer (Open) Blocks ATP Binding

Caption: Hsp90 cycle and Luminespib's inhibitory action.

B. KRIBB3: A Microtubule Inhibitor

KRIBB3 is a diaryl isoxazole derivative that exhibits potent anticancer activity by inhibiting tubulin polymerization.[14] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis.[14] Its mechanism is distinct from the taxane class of microtubule stabilizers like Paclitaxel.

Comparative Efficacy:

KRIBB3 has demonstrated significant tumor growth inhibition in xenograft models.[14] While Paclitaxel is a widely used and effective chemotherapeutic, KRIBB3 offers a different approach to targeting the microtubule network. A direct comparison of their cytotoxic effects reveals that both compounds can induce G2/M arrest and apoptosis, though their potencies can vary depending on the cancer cell line.[4]

Compound Mechanism Cell Cycle Arrest In Vivo Efficacy Reference
KRIBB3 Inhibits microtubule polymerizationG2/M phaseDemonstrated tumor growth inhibition in xenograft models[4][14]
Paclitaxel Promotes microtubule assembly and stabilizationG2/M phaseWidely established antitumor activity[4][7][15]

Experimental Workflow: In Vivo Xenograft Model

A logical workflow for comparing the in vivo efficacy of KRIBB3 and Paclitaxel.

Xenograft_Workflow Implant Cancer Cells into Immunocompromised Mice Implant Cancer Cells into Immunocompromised Mice Allow Tumors to Establish Allow Tumors to Establish Implant Cancer Cells into Immunocompromised Mice->Allow Tumors to Establish Randomize Mice into Treatment Groups Randomize Mice into Treatment Groups Allow Tumors to Establish->Randomize Mice into Treatment Groups Vehicle Control Vehicle Control Randomize Mice into Treatment Groups->Vehicle Control KRIBB3 Treatment KRIBB3 Treatment Randomize Mice into Treatment Groups->KRIBB3 Treatment Paclitaxel Treatment Paclitaxel Treatment Randomize Mice into Treatment Groups->Paclitaxel Treatment Monitor Tumor Growth and Body Weight Monitor Tumor Growth and Body Weight Vehicle Control->Monitor Tumor Growth and Body Weight KRIBB3 Treatment->Monitor Tumor Growth and Body Weight Paclitaxel Treatment->Monitor Tumor Growth and Body Weight Euthanize Mice and Excise Tumors Euthanize Mice and Excise Tumors Monitor Tumor Growth and Body Weight->Euthanize Mice and Excise Tumors Tumor Weight and Volume Analysis Tumor Weight and Volume Analysis Euthanize Mice and Excise Tumors->Tumor Weight and Volume Analysis Statistical Analysis and Comparison Statistical Analysis and Comparison Tumor Weight and Volume Analysis->Statistical Analysis and Comparison

Caption: Workflow for in vivo comparison of anticancer agents.

II. Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[16] Isoxazole analogs have been extensively investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[17]

A. Isoxazole-Based COX-2 Inhibitors

Selective inhibition of COX-2 is a desirable therapeutic strategy as it mediates the production of pro-inflammatory prostaglandins while sparing the gastroprotective functions of COX-1.[16] Several isoxazole derivatives have been designed as selective COX-2 inhibitors, with some showing comparable or superior activity to the established drug, Celecoxib.[17]

Comparative Efficacy:

In the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, isoxazole-based COX-2 inhibitors have demonstrated significant anti-inflammatory effects. Some novel isoxazole derivatives have shown a percentage of edema inhibition comparable to or even exceeding that of Celecoxib at similar doses.[17][18]

Compound Dose (mg/kg) % Inhibition of Edema (at 3h) Reference
Isoxazole Derivative (Example) 10~50-70%[17]
Celecoxib 10~40-60%[16][19]
Indomethacin (Non-selective COX inhibitor) 10~60-80%[17]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Compound Administration: Administer the isoxazole analog, Celecoxib, or vehicle (e.g., 0.5% carboxymethyl cellulose) orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Signaling Pathway: COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by isoxazole analogs.

COX2_Pathway cluster_0 Inhibition by Isoxazole Analogs/Celecoxib Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory Stimuli (e.g., LPS, Cytokines) Activation of Transcription Factors (e.g., NF-κB) Activation of Transcription Factors (e.g., NF-κB) Inflammatory Stimuli (e.g., LPS, Cytokines)->Activation of Transcription Factors (e.g., NF-κB) Upregulation of COX-2 Gene Expression Upregulation of COX-2 Gene Expression Activation of Transcription Factors (e.g., NF-κB)->Upregulation of COX-2 Gene Expression COX-2 Enzyme COX-2 Enzyme Upregulation of COX-2 Gene Expression->COX-2 Enzyme Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2 Enzyme->Prostaglandins (e.g., PGE2) Catalysis Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Substrate Inflammation (Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (e.g., PGE2)->Inflammation (Pain, Fever, Swelling) Isoxazole-COX2-Inhibitor Isoxazole-COX2-Inhibitor Isoxazole-COX2-Inhibitor->COX-2 Enzyme Inhibition

Caption: COX-2 signaling pathway in inflammation.

III. Antimicrobial Potential: Combating Infectious Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. The isoxazole scaffold has been incorporated into various compounds with significant antibacterial and antifungal properties.[20][21]

A. Isoxazole-Containing Antibacterials

Several isoxazole derivatives have demonstrated potent activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][20] Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Comparative Efficacy:

When compared to standard antibiotics like Vancomycin, some isoxazole-containing compounds have shown comparable or even lower MIC values against MRSA, indicating high potency.[8][20][22][23]

Compound Bacterial Strain MIC (µg/mL) Reference
Isoxazole Derivative (PUB9) S. aureus<0.0078[20]
Vancomycin S. aureus (MRSA)0.5 - 2.0[22][23]
Triazole-Isoxazole Hybrid (7b) E. coli15.62[21]
Ciprofloxacin E. coli0.004 - 0.015-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the isoxazole analog and control antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This guide highlights the significant therapeutic potential of isoxazole analogs across diverse disease models. In cancer, compounds like Luminespib and KRIBB3 offer novel mechanisms of action that can complement or enhance existing therapies. In the realm of inflammation, isoxazole-based COX-2 inhibitors present a promising class of anti-inflammatory agents with potentially improved safety profiles. Furthermore, the development of isoxazole-containing antimicrobials provides a new avenue to combat the growing threat of antibiotic resistance. The versatility of the isoxazole scaffold, coupled with the ever-evolving understanding of disease biology, ensures that this remarkable heterocyclic core will continue to be a source of innovative therapeutic agents for years to come.

References

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  • Mohammadian M, Feizollahzadeh S, Mahmoudi R, et al. Hsp90 Inhibitor; NVP-AUY922 in Combination with Doxorubicin Induces Apoptosis and Downregulates VEGF in MCF-7 Breast Cancer Cell Line. Asian Pac J Cancer Prev. 2020;21(6):1773-1778.
  • Mohammadian M, Feizollahzadeh S, Mahmoudi R, et al. Hsp90 Inhibitor; NVP-AUY922 in Combination with Doxorubicin Induces Apoptosis and Downregulates VEGF in MCF-7 Breast Cancer Cell Line. PubMed. Available from: [Link].

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  • El-Sayed N, et al. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. Available from: [Link].

  • Shin KD, Yoon YJ, Kang YR, et al. KRIBB3, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells. Biochem Pharmacol. 2008;75(2):383-394.
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Safety Operating Guide

Comprehensive Disposal Protocol for 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS No. 179162-55-1). As a specialized research chemical, its complete toxicological and environmental profile may not be fully established. Therefore, adherence to a rigorous disposal protocol is paramount to ensuring personnel safety and environmental protection. This guide is designed to supplement, not replace, the compound-specific Safety Data Sheet (SDS) and your institution's established Environmental Health & Safety (EHS) procedures.

Hazard Profile and Core Disposal Principle

The foundational principle for disposing of this compound is to treat it and all associated contaminated materials as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of via sink drains or in regular municipal trash.[1][2]

A review of available safety data provides the following hazard summary, which dictates the necessary handling and disposal precautions.

Hazard Identification Description Source
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Primary Physical Form Solid[4]

The causality is clear: the compound's potential to cause harm upon ingestion, skin/eye contact, and inhalation necessitates that its waste streams be meticulously isolated from personnel and the environment.

Personal Protective Equipment (PPE) for Waste Handling

Handling waste contaminated with this compound requires the same level of protection as handling the pure substance. The following PPE is mandatory to mitigate the risks identified in the hazard profile.[5][6]

  • Eye Protection: Wear chemical safety goggles and a face shield. This is crucial to prevent contact with dust or splashes, addressing the H319 "serious eye irritation" hazard.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[6]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during spill cleanup or bulk solid transfer), use an appropriate particulate respirator (e.g., N95) or work within a certified chemical fume hood.[5] This directly addresses the H335 "may cause respiratory irritation" hazard.

Step-by-Step Waste Segregation and Collection Protocol

Proper disposal begins at the point of generation. The integrity of the entire waste management process depends on accurate initial segregation and containment.

Step 3.1: Waste Stream Identification

Immediately classify waste into one of the following streams. Never mix different waste streams in the same container.

Waste Stream Description Disposal Container
Solid Waste Non-sharp, contaminated materials such as gloves, weigh boats, paper towels, and bench paper.Labeled "Hazardous Waste" container, typically a lined pail or drum.[7]
Liquid Waste Solutions containing the compound (e.g., from reactions, chromatography, or rinsing).Labeled, chemically compatible, sealed container (e.g., glass or HDPE bottle).
Sharps Waste Contaminated items that can puncture or cut, including needles, syringes, broken glass, and pipette tips.Labeled, puncture-resistant sharps container specifically for chemical contamination.[7][8][9]
Empty Containers The original product bottle, once completely empty.To be decontaminated on-site before disposal (see Section 5.2).
Step 3.2: Container Selection and Preparation

The choice of container is a critical control point to prevent leaks and reactions.

  • Select a Compatible Container: Use containers made of materials that will not react with or be degraded by acidic organic waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.[10][11]

  • Ensure Good Condition: The container must be free of damage and have a secure, leak-proof screw cap.[8][10]

  • Affix Label: Before adding any waste, affix a fully completed hazardous waste label provided by your institution's EHS department.[2]

Step 3.3: Labeling Requirements

Federal and local regulations require specific information on hazardous waste labels.[12][13] Your label must include:

  • The words "Hazardous Waste" .[12][13]

  • The full chemical name of every component in the container (e.g., "this compound," "Methanol," "Dichloromethane"). Do not use abbreviations or formulas.[2]

  • The approximate percentage or concentration of each component.[10]

  • The relevant hazard warnings or pictograms (in this case, the GHS07 exclamation mark).[12]

Step 3.4: Waste Collection Procedures
  • For Solid and Liquid Waste:

    • Add waste to the appropriately labeled container.

    • Keep the container closed at all times, except when actively adding waste.[1][8][14] This is a key compliance and safety requirement to prevent the release of vapors.

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[1][10]

  • For Sharps Waste:

    • Immediately place contaminated sharps into the designated sharps container.[9]

    • Do not overfill the sharps container. Once it is 2/3 full, it should be closed and prepared for disposal.

On-Site Storage in Satellite Accumulation Areas (SAA)

Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup by EHS.[2][10] An SAA is not simply a random spot on the bench; it is a formally designated area with specific regulatory requirements.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][12][15]

  • Segregation: Incompatible waste streams must be segregated. Store containers of this acidic organic waste away from bases, oxidizers, and reactive chemicals.[1][10]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment tray or bin that can hold the entire volume of the largest container.[1][2][8] This practice is also highly recommended for solid waste containers.

  • Inspections: The SAA must be inspected weekly to check for container leaks, proper labeling, and overall compliance.[2][10]

Disposal Workflow Diagram

G Figure 1. Disposal Decision Workflow generation Waste Generation (Solid, Liquid, Sharps) identify 1. Identify Waste Stream generation->identify container 2. Select & Prepare Chemically Compatible Container identify->container labeling 3. Affix Completed Hazardous Waste Label container->labeling collect 4. Add Waste to Container (Keep Closed When Not in Use) labeling->collect store 5. Store in Designated SAA with Secondary Containment collect->store full Container is Full? store->full full->collect No pickup 6. Request Pickup from Institutional EHS full->pickup Yes final 7. Licensed Vendor Disposal (via EHS) pickup->final

Caption: Workflow for proper handling and disposal of waste.

Final Disposal and Decontamination

Step 5.1: Arranging for Final Disposal

Once a waste container is full, it must be removed from the SAA promptly.

  • Seal the container securely.

  • Follow your institution's specific procedures to request a waste pickup from the EHS department or designated hazardous waste vendor.[1][2]

  • Only licensed professional waste disposal services are permitted to transport and ultimately dispose of the material, typically via high-temperature incineration.[5][6]

Step 5.2: Empty Original Product Container Decontamination

The original product container must be decontaminated before it can be discarded in the regular trash or glass recycling.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or methanol) three times.

  • Collect Rinsate: The first rinse, and preferably all three, must be collected and disposed of as hazardous liquid waste.[1] This is a critical step, as the initial rinse will contain significant chemical residue.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[1]

  • Dispose: Once clean, dry, and unlabeled, the container can be placed in the appropriate laboratory glass or solid waste bin as per your facility's policy.

Emergency Procedures: Spills During Disposal

In the event of a small spill during waste transfer:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE described in Section 2.

  • Contain Spill: Use a spill kit with absorbent pads or other inert material to contain the spill. For this solid compound, carefully sweep up the material without creating dust.[5]

  • Collect Debris: Place all contaminated absorbent materials and cleanup debris into a new, properly labeled hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By diligently following this comprehensive protocol, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety.

References

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  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

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  • Laboratory Chemical Disposal. (2024, April 15). Environmental Marketing Services. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Removal of benzoic acid in freshwater, marine, and soil matrices. (n.d.).
  • Safety Data Sheet - 4-n-Pentyloxybenzoic acid. (2025, December 24). Fisher Scientific.
  • Selective oxidative upgrade of waste polystyrene plastics by nitric acid to produce benzoic acid. (2023, August 7). Green Chemistry (RSC Publishing).
  • Safety Data Sheet - Isoxazole-3-carbaldehyde. (2025, July 19). ChemicalBook.
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
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Navigating the Safe Handling of 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The compound 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, a key molecule in various research applications, requires meticulous handling to ensure both personal safety and experimental accuracy. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe management of this compound.

Understanding the Hazard Landscape

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

Hazard CodeHazard StatementGHS PictogramSignal Word
H302 Harmful if swallowedGHS07 (Exclamation Mark)Warning
H315 Causes skin irritationGHS07 (Exclamation Mark)Warning
H319 Causes serious eye irritationGHS07 (Exclamation Mark)Warning
H335 May cause respiratory irritationGHS07 (Exclamation Mark)Warning

These classifications indicate that the compound, a solid powder, poses risks through multiple exposure routes: ingestion, skin contact, eye contact, and inhalation. Therefore, a multi-faceted approach to personal protection is essential.

Core Directive: A Hazard-Based Approach to Personal Protective Equipment

The selection of appropriate PPE is not a one-size-fits-all solution but rather a risk-based assessment tailored to the specific hazards of the chemical and the procedures being performed. The following PPE is mandatory when handling this compound.

Eye and Face Protection: The First Line of Defense
  • Why it's critical: The H319 classification, "Causes serious eye irritation," underscores the necessity of robust eye protection.[1][2] Chemical splashes or airborne powder can lead to significant and potentially irreversible eye damage.

  • Recommended PPE:

    • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required. These should meet ANSI Z87.1 standards.

    • Face Shield: When there is a significant risk of splashing or dust generation, such as during bulk transfer or when working with larger quantities, a face shield should be worn in addition to safety goggles. A face shield alone does not provide adequate eye protection.[3]

Skin and Body Protection: A Barrier Against Irritation
  • Why it's critical: The H315 hazard statement, "Causes skin irritation," necessitates comprehensive skin protection to prevent direct contact.[1][2][4]

  • Recommended PPE:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable choices for protection against this compound.[5][6] Always inspect gloves for tears or punctures before use and remove them promptly if contaminated, washing hands thoroughly afterward. For prolonged or immersive contact, consider thicker gauge gloves.

    • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a suitable chemical-resistant material must be worn. This protects the skin and personal clothing from contamination.

    • Full-Length Trousers and Closed-Toe Shoes: To ensure complete skin coverage, full-length trousers and closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.

Respiratory Protection: Safeguarding Against Inhalation Hazards
  • Why it's critical: As a powder, this compound presents an inhalation risk, as indicated by the H335 statement, "May cause respiratory irritation."[2][7] Fine particles can become airborne during handling and, if inhaled, can irritate the respiratory tract.

  • Recommended PPE and Engineering Controls:

    • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All handling of the solid compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.[8] This captures airborne particles at the source, preventing them from entering the breathing zone of the operator.

    • Respiratory Protection: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[9][10][11] For powdered chemicals of this nature, a filtering facepiece respirator (such as an N95) or a half-mask respirator with P100 cartridges would be appropriate.[12] A respiratory protection program, including fit testing, is essential when respirators are used.[13]

Visualizing Your PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task is_powder Handling solid/powder? start->is_powder weighing Weighing or Transferring? is_powder->weighing Yes gloves_coat Mandatory: - Chemical Resistant Gloves (Nitrile) - Lab Coat - Closed-toe shoes is_powder->gloves_coat No (in solution) in_hood Work in Chemical Fume Hood weighing->in_hood Yes resp_needed Respirator Required (e.g., N95/P100) weighing->resp_needed No (outside hood - not recommended) in_hood->gloves_coat resp_needed->gloves_coat goggles Mandatory: Chemical Splash Goggles gloves_coat->goggles splash_risk Risk of Splash? goggles->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes end_ppe Proceed with Task splash_risk->end_ppe No face_shield->end_ppe

Caption: PPE selection workflow based on the task.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[8]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work. The sash should be kept as low as possible.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling the Compound

The following diagram outlines the standard operating procedure for handling this powdered chemical.

SOP_Workflow Standard Operating Procedure for Handling Powdered Compound prep 1. Preparation - Designate Area - Verify Fume Hood - Gather Materials don_ppe 2. Don PPE - Lab Coat - Goggles (+ Face Shield if needed) - Nitrile Gloves prep->don_ppe handle_in_hood 3. Handling in Fume Hood - Keep sash low - Handle with care to minimize dust - Use appropriate tools don_ppe->handle_in_hood post_handle 4. Post-Handling - Securely close container - Decontaminate work area - Dispose of contaminated disposables handle_in_hood->post_handle doff_ppe 5. Doff PPE Correctly - Gloves first - Goggles/Face Shield - Lab Coat post_handle->doff_ppe wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Step-by-step safe handling workflow.

Post-Handling Procedures
  • Decontamination: Clean any contaminated surfaces and equipment thoroughly with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[14][15]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][16] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large.[16] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Storage and Disposal: Managing the Chemical Lifecycle

Proper storage and disposal are critical components of chemical safety and environmental responsibility.

Storage
  • Store this compound in a tightly sealed, properly labeled container.[14][17]

  • Keep the container in a cool, dry, and well-ventilated area.[17]

  • Store away from incompatible materials, such as strong oxidizing agents.

  • Segregate by hazard class, storing with other organic acids.[17]

Disposal

As a non-halogenated aromatic carboxylic acid, disposal must follow institutional and local regulations for chemical waste.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for non-halogenated solid waste.[18][19][20]

    • Unused Compound: Unused or waste this compound should be collected in a sealed, labeled container for hazardous waste disposal. Do not mix with other waste streams unless compatibility is confirmed.

  • Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[21] Do not dispose of this chemical down the drain.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory practice.

References

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  • SHOWA. (2024, April 2). How to Select the Best Chemical-Resistant Glove for your Hand Protection.
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  • Laws, J. (2019, July 15). Guidelines for Writing Your Chemical Hygiene Plan.
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  • Cornell University Environmental Health and Safety. (n.d.). Chemical Hygiene Plan.
  • Braun Research Group, University of Delaware. (n.d.).
  • Sakura Finetek USA. (2020, April 30).
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  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH.
  • Nipissing University. (2019, June 12).
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  • University of Texas at Dallas Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling.
  • Centers for Disease Control and Prevention. (n.d.).
  • Hodgdon Powder Company. (n.d.).
  • Centers for Disease Control and Prevention. (2025, March 4). Respirator Types and Use | Personal Protective Equipment.
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Schneider, C. (2015, November 1). Clearing the Air About Disposable Dust Masks.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Green World Group. (2023, May 23). 10 Safety Tips For Safe Handling And Storing Of Chemicals.
  • CHEMTREC®. (2020, January 14).
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • Cornell University Environmental Health and Safety. (n.d.). 7.4.4 Eye and Skin Absorption.
  • LookChem. (n.d.).
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  • Occupational Safety and Health Administration. (n.d.). 1910.
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Sources

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